Product packaging for Norfluorocurarine(Cat. No.:)

Norfluorocurarine

Cat. No.: B1230234
M. Wt: 292.4 g/mol
InChI Key: VFUITWPFKLGEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde is a natural product found in Alstonia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O B1230234 Norfluorocurarine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUITWPFKLGEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure and Synthesis of Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed overview of the chemical properties and synthetic pathways of Norfluorocurarine, a monoterpenoid indole alkaloid.[1] It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide includes key chemical identifiers, a summary of its physical and chemical properties, and an outline of its chemical synthesis. A visualization of a key synthetic approach is also provided.

Chemical Identity of this compound

This compound is a member of the Strychnos family of indole alkaloids, characterized by its intricate curan skeletal framework.[1] It is a naturally occurring compound found in various plant species, including those of the Vinca and Alstonia genera.[1][2] The fundamental chemical identifiers for this compound are detailed below:

  • IUPAC Name : (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde[3]

  • Molecular Formula : C₁₉H₂₀N₂O[3]

  • CAS Number : 6880-54-2[3][4]

  • SMILES String : C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O[3]

  • InChI Key : VFUITWPFKLGEQA-UQZDHWHBSA-N[1][3]

Tabulated Quantitative Data

The following table summarizes the key computed physical and chemical properties of this compound.

PropertyValueSource
Molecular Weight 292.4 g/mol [3][5]
Exact Mass 292.157563266 Da[3][5]
Topological Polar Surface Area 32.3 Ų[3][5]
Heavy Atom Count 22[5]
Complexity 592[3][5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]

Synthesis and Experimental Protocols

The total synthesis of this compound has been a subject of significant interest in organic chemistry, serving as a benchmark for the development of novel synthetic methodologies.[1] A notable approach was developed by the Vanderwal group, which showcases an efficient route to the core structure of several related alkaloids.[6][7]

A key transformation in this synthesis is a base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde.[8][9] This powerful reaction constructs the tetracyclic core of the alkaloid in only a few steps from commercially available starting materials.[8][9] Computational studies have suggested that this reaction proceeds through a stepwise pathway.[4][10]

The general synthetic strategy is as follows:

  • Preparation of the Zincke Aldehyde Precursor : Tryptamine is allylated and subsequently reacted with a pyridinium salt to form the crucial Zincke aldehyde intermediate.[7]

  • Anionic Bicyclization : The tryptamine-derived Zincke aldehyde undergoes an efficient anionic bicyclization to form the tetracyclic ABCE core structure of the alkaloid.[4][7]

  • Final Cyclization : A Heck cyclization is then employed to complete the pentacyclic framework of this compound.[7]

This synthetic route is highly efficient, enabling the synthesis of this compound in as few as five steps from tryptamine and pyridine.[7]

Signaling Pathways and Biological Activity

While this compound is a member of the Strychnos alkaloids, a class of compounds known for their potent physiological effects, detailed information on its specific signaling pathways is not extensively covered in the available literature. Further research is required to elucidate the precise molecular targets and mechanisms of action of this compound.

Biogenetically, the Strychnos alkaloids, including this compound, are closely related to the Aspidosperma and Iboga classes of monoterpenoid indole alkaloids.[1] It is believed that all three structural families originate from a common biosynthetic precursor, preakuammicine.[1]

Visualization of Synthetic Workflow

The following diagram illustrates a simplified workflow for the synthesis of this compound, highlighting the key stages of the process.

G start Tryptamine and Pyridine zincke_aldehyde Zincke Aldehyde Formation start->zincke_aldehyde Allylation & Reaction bicyclization Anionic Bicyclization zincke_aldehyde->bicyclization Base-mediated tetracycle Tetracyclic Core bicyclization->tetracycle heck_cyclization Heck Cyclization tetracycle->heck_cyclization end This compound heck_cyclization->end

Caption: Simplified workflow for the synthesis of this compound.

Conclusion

This compound remains a significant molecule in the field of natural product chemistry due to its complex structure and its place within the broader family of indole alkaloids. The development of efficient synthetic routes, such as the one highlighted in this guide, not only provides access to this molecule for further study but also advances the field of organic synthesis. Future research will likely focus on elucidating its biological activity and potential therapeutic applications.

References

Norfluorocurarine: A Technical Guide to its Discovery, Isolation, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the indole alkaloid Norfluorocurarine, with a focus on its discovery, isolation from natural sources, and chemical synthesis. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a monoterpene indole alkaloid belonging to the Strychnos family. First identified in Vinca erecta (now classified as Catharanthus roseus), its complex polycyclic architecture has made it a subject of interest for both phytochemists and synthetic organic chemists. This guide will detail the methodologies for its extraction and purification, as well as a prominent total synthesis route, providing a foundational understanding for further research and development.

Discovery and Natural Occurrence

This compound was first discovered as a natural constituent of the plant Vinca erecta. The initial isolation and structure elucidation were pivotal in classifying it within the broader family of Strychnos alkaloids, which are known for their diverse and potent biological activities.

Isolation from Vinca erecta

General Experimental Protocol for Vinca Alkaloid Extraction

This protocol outlines a typical acid-base extraction method for obtaining a crude alkaloid mixture from Vinca plant material.

Materials:

  • Dried and powdered leaves of Vinca erecta (Catharanthus roseus)

  • Methanol

  • 10% Acetic acid in water

  • Ammonia solution (25%)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • pH meter

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Maceration: The dried and powdered plant material is macerated with methanol for 24-48 hours at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in 10% aqueous acetic acid, and the solution is filtered to remove non-alkaloidal residues.

    • The acidic aqueous solution is then washed with a nonpolar solvent like n-hexane to remove pigments and other lipophilic impurities.

    • The aqueous layer is basified to a pH of 9-10 with ammonia solution.

    • The alkaline solution is then extracted exhaustively with dichloromethane. The basic conditions neutralize the alkaloid salts, rendering them soluble in the organic solvent.

  • Drying and Concentration: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is a complex combination of various alkaloids. The separation of this compound requires chromatographic techniques.

General Protocol:

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

  • Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

  • Further Purification: The enriched fractions may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Quantitative Data

Currently, there is a lack of specific published data on the yield and purity of this compound from the isolation process. This represents a significant area for future research.

Total Synthesis of this compound

The total synthesis of (±)-Norfluorocurarine was notably achieved by the Vanderwal group. The key step in their strategy is a base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde.[1][2][3]

Vanderwal Synthesis: Experimental Protocol

The following is a summary of the key steps in the Vanderwal synthesis. For detailed experimental procedures, including reagent quantities and reaction conditions, please refer to the original publications (J. Am. Chem. Soc. 2009, 131, 3472 and J. Org. Chem. 2012, 77, 17-46).

Step 1: Synthesis of the Zincke Aldehyde Precursor The synthesis begins with the preparation of a tryptamine-derived Zincke aldehyde. This involves the reaction of tryptamine with a suitable pyridine derivative that is subsequently opened to the corresponding aldehyde.

Step 2: Intramolecular Diels-Alder Cycloaddition The Zincke aldehyde precursor undergoes a base-mediated intramolecular [4+2] cycloaddition. This crucial step constructs the tetracyclic core of this compound in a single transformation.

Step 3: Elaboration to this compound The product of the cycloaddition is then further elaborated through a series of reactions, including functional group manipulations, to complete the synthesis of (±)-Norfluorocurarine.

Synthetic Workflow Diagram

Vanderwal_Synthesis tryptamine Tryptamine zincke_aldehyde Zincke Aldehyde Precursor tryptamine->zincke_aldehyde pyridine_derivative Pyridine Derivative pyridine_derivative->zincke_aldehyde cycloaddition Intramolecular Diels-Alder Cycloaddition zincke_aldehyde->cycloaddition tetracyclic_core Tetracyclic Core cycloaddition->tetracyclic_core elaboration Further Elaboration tetracyclic_core->elaboration This compound (±)-Norfluorocurarine elaboration->this compound

Caption: Key stages of the Vanderwal total synthesis of (±)-Norfluorocurarine.

Biological Activity

To date, there is a notable lack of specific studies on the biological activity of this compound. However, many related Strychnos alkaloids exhibit a range of pharmacological effects, including cytotoxic and antimicrobial activities. This suggests that this compound could be a candidate for biological screening.

Proposed Experimental Protocols for Biological Screening

The following are standard in vitro assays that could be employed to investigate the potential biological activities of this compound.

5.1.1. Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) would be used.

  • Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-72 hours. MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability.

  • Data Analysis: IC50 values (the concentration that inhibits 50% of cell growth) are calculated.

5.1.2. Antimicrobial Assay (Broth Microdilution Method)

  • Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) would be tested.

  • Procedure: Serial dilutions of this compound are prepared in a 96-well plate containing microbial growth medium. The wells are then inoculated with a standardized microbial suspension and incubated.

  • Data Analysis: The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible microbial growth, is determined.

Signaling Pathways

Currently, there is no published information on the specific signaling pathways modulated by this compound. Should biological activity be identified, further studies would be necessary to elucidate its mechanism of action. This could involve techniques such as gene expression profiling, western blotting for key signaling proteins, and receptor binding assays.

Conclusion

This compound remains a fascinating natural product with a challenging chemical architecture. While its discovery and synthesis have been documented, there is a significant opportunity for further research into its isolation from natural sources to obtain quantitative data and, most importantly, to explore its potential biological activities. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to build upon in their future investigations of this intriguing indole alkaloid.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluorocurarine is a complex monoterpene indole alkaloid belonging to the Strychnos family. Its intricate polycyclic architecture has made it a compelling target for total synthesis, offering a platform for the development of novel synthetic methodologies. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on experimental data and protocols. Due to the limited availability of direct biological studies on this compound, the well-established mechanism of action of the closely related alkaloid, strychnine, is presented as a contextual reference. Furthermore, a detailed visualization of the synthetic pathway developed by Vanderwal and colleagues is provided to illustrate a key logical relationship in its chemical accessibility.

Physical Properties

The physical properties of this compound have been characterized through various analytical techniques, primarily in the context of its total synthesis. A summary of these properties is presented in Table 1.

PropertyValueExperimental Protocol
Molecular Formula C₁₉H₂₀N₂OHigh-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Molecular Weight 292.38 g/mol Calculated from the molecular formula.
Appearance White to off-white solidVisual inspection of the purified solid material.
Melting Point Not reportedThe melting point for this compound has not been explicitly reported in the reviewed literature. It is common for complex alkaloids to decompose upon heating.
Optical Rotation [α]²⁵D valueThe specific rotation is measured using a polarimeter with a sodium D-line light source (589 nm) at a concentration (c) in a specified solvent (e.g., CHCl₃ or MeOH).
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and alcohols (e.g., methanol, ethanol).Solubility is determined by dissolving a known amount of the compound in a specified volume of solvent at room temperature.

Table 1: Physical Properties of this compound

Chemical Properties and Spectroscopic Data

The chemical structure of this compound has been elucidated and confirmed through a combination of spectroscopic methods.

Chemical Structure

This compound possesses a pentacyclic core structure characteristic of the Strychnos alkaloids. Its IUPAC name is (1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6,9-tetraene-10-carbaldehyde.

Spectroscopic Data

A summary of the key spectroscopic data for the characterization of this compound is provided in Table 2.

Spectroscopic TechniqueKey Data and InterpretationExperimental Protocol
¹H NMR The proton nuclear magnetic resonance spectrum provides detailed information on the chemical environment of each hydrogen atom in the molecule, including chemical shifts (δ), coupling constants (J), and multiplicity.The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and the spectrum is recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
¹³C NMR The carbon-13 nuclear magnetic resonance spectrum reveals the number of unique carbon environments and their chemical shifts, aiding in the structural elucidation of the carbon skeleton.The sample is dissolved in a deuterated solvent and the spectrum is recorded on a high-field NMR spectrometer, often with proton decoupling.
Infrared (IR) The IR spectrum shows characteristic absorption bands for functional groups present in the molecule, such as the C=O stretch of the aldehyde and the C=C stretches of the aromatic and olefinic moieties.A thin film of the sample is prepared on a salt plate (e.g., NaCl or KBr) or the sample is analyzed as a KBr pellet, and the spectrum is recorded using an FTIR spectrometer.
High-Resolution Mass Spectrometry (HRMS) HRMS provides the exact mass of the molecular ion, which is used to confirm the elemental composition of the molecule with high accuracy.The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI) and the mass-to-charge ratio (m/z) is measured using a high-resolution mass analyzer (e.g., time-of-flight - TOF or Orbitrap).

Table 2: Spectroscopic Data for this compound

Experimental Protocols

General Synthetic Procedures

The total synthesis of this compound has been achieved through multi-step sequences. A key transformation in the synthesis by Vanderwal and colleagues is an intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde.

Protocol for a Key Synthetic Step (Vanderwal Synthesis):

  • Preparation of the Zincke Aldehyde Precursor: The synthesis begins with the preparation of a tryptamine-derived Zincke aldehyde through a series of standard organic transformations.

  • Intramolecular Cycloaddition: The Zincke aldehyde is subjected to base-mediated intramolecular cycloaddition. A typical procedure involves dissolving the aldehyde in a suitable solvent (e.g., toluene) and treating it with a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) at elevated temperatures.

  • Work-up and Purification: The reaction mixture is cooled, quenched, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to afford the tetracyclic core of this compound.

  • Final Transformations: Subsequent functional group manipulations, including the introduction of the ethylidene side chain and the aldehyde group, complete the total synthesis of this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker or Varian spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak as an internal standard.

  • Infrared Spectroscopy: IR spectra are recorded on a PerkinElmer or similar FTIR spectrometer.

  • High-Resolution Mass Spectrometry: HRMS data are obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI).

Mandatory Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the key synthetic strategy for the construction of the core structure of this compound as developed by the Vanderwal group.

Norfluorocurarine_Synthesis tryptamine Tryptamine Derivative zincke_aldehyde Zincke Aldehyde tryptamine->zincke_aldehyde tetracyclic_core Tetracyclic Core zincke_aldehyde->tetracyclic_core Intramolecular Diels-Alder This compound This compound tetracyclic_core->this compound

Key steps in the Vanderwal synthesis of this compound.
Postulated Mechanism of Action of Related Strychnos Alkaloids

While the specific biological targets of this compound have not been reported, many Strychnos alkaloids, most notably strychnine, are known to act as antagonists of the glycine receptor in the central nervous system. The following diagram illustrates this mechanism.

Strychnine_MoA cluster_synapse Inhibitory Synapse cluster_effect Physiological Effect presynaptic Presynaptic Neuron glycine Glycine presynaptic->glycine releases postsynaptic Postsynaptic Neuron inhibition Inhibition of Postsynaptic Neuron postsynaptic->inhibition Normal State glycine_receptor Glycine Receptor (Cl⁻ Channel) glycine->glycine_receptor binds to glycine_receptor->postsynaptic Cl⁻ influx -> Hyperpolarization (Inhibition) strychnine Strychnine strychnine->glycine_receptor blocks disinhibition Disinhibition (Excitation) strychnine->disinhibition leads to convulsions Muscle Convulsions disinhibition->convulsions results in

Mechanism of action of strychnine, a related alkaloid.

Conclusion

This compound remains a fascinating and challenging molecule for synthetic chemists. This guide has summarized the key physical and chemical properties of this compound, providing a foundation for researchers interested in its chemistry and potential applications. While its biological activity is yet to be fully elucidated, the study of related Strychnos alkaloids suggests that it may possess interesting neurological properties. Further investigation into the pharmacology of this compound is warranted to explore its potential as a lead compound in drug discovery.

Spectroscopic Data of Norfluorocurarine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid norfluorocurarine. While specific experimental data from published literature is not fully available in the public domain, this document outlines the expected spectroscopic characteristics based on its known structure. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Chemical Structure and Molecular Properties

This compound is a complex indole alkaloid with the following properties:

  • Molecular Formula: C₁₉H₂₀N₂O[1][2]

  • Molecular Weight: 292.4 g/mol [1][2][3]

  • CAS Number: 6880-54-2[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the complex, three-dimensional structure of molecules like this compound. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy.

Note: The following tables present predicted chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Spectroscopic Data
Proton Type Predicted Chemical Shift (δ, ppm) Notes
Aromatic Protons 6.5 - 8.0 Protons on the indole ring system.
Vinylic Proton 5.0 - 6.0 Proton attached to a carbon-carbon double bond.
Aldehyde Proton 9.0 - 10.0 The highly deshielded proton of the aldehyde group.
Aliphatic Protons 1.5 - 4.5 Protons on the saturated carbon framework, including those adjacent to nitrogen atoms.
Amine N-H Variable (often broad) The chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectroscopic Data
Carbon Type Predicted Chemical Shift (δ, ppm) Notes
Aldehyde Carbonyl 190 - 200 The carbon of the aldehyde functional group.
Aromatic Carbons 110 - 150 Carbons of the indole ring system.
Vinylic Carbons 100 - 140 Carbons involved in the carbon-carbon double bond.
Aliphatic Carbons 20 - 70 Carbons in the saturated regions of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Predicted IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
N-H Stretch (Amine) 3300 - 3500 Stretching vibration of the nitrogen-hydrogen bond.
C-H Stretch (Aromatic) 3000 - 3100 Stretching of carbon-hydrogen bonds on the indole ring.
C-H Stretch (Aliphatic) 2850 - 3000 Stretching of carbon-hydrogen bonds in the saturated parts of the molecule.
C=O Stretch (Aldehyde) 1720 - 1740 Strong absorption due to the carbonyl group of the aldehyde.
C=C Stretch (Aromatic) 1450 - 1600 Stretching vibrations within the aromatic ring.
C-N Stretch 1000 - 1350 Stretching of the carbon-nitrogen bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₁₉H₂₀N₂O). The expected m/z value for the protonated molecule [M+H]⁺ would be approximately 293.16.

  • Fragmentation Pattern: Indole alkaloids typically undergo characteristic fragmentation patterns. Common fragmentation pathways may involve the loss of small neutral molecules or cleavage of the intricate ring system. The specific fragmentation pattern would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of indole alkaloids and other natural products.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer.

    • For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount and deposit a thin film onto a salt plate (e.g., NaCl or KBr) by evaporating the solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For structural information, perform tandem mass spectrometry (MS/MS) to induce fragmentation and record the product ion spectrum.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to deduce structural features of the molecule.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation NaturalSource Natural Source (e.g., Plant Material) Extraction Extraction NaturalSource->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR Infrared Spectroscopy Purification->IR NMR_Data NMR Data Analysis NMR->NMR_Data MS_Data MS Data Analysis MS->MS_Data IR_Data IR Data Analysis IR->IR_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Strychnos Alkaloids: The Case of Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of norfluorocurarine, a key intermediate in the formation of the renowned Strychnos alkaloid, strychnine. The elucidation of this pathway has been a long-standing challenge in natural product biosynthesis, recently solved through a combination of transcriptomics, enzymology, and heterologous expression. This document details the enzymatic steps, experimental protocols, and quantitative data derived from the landmark research that has illuminated this complex process.

Introduction

The Strychnos alkaloids are a diverse family of monoterpene indole alkaloids known for their complex chemical structures and potent biological activities. For centuries, the intricate molecular architecture of compounds like strychnine has fascinated and challenged chemists. Understanding the biosynthetic machinery that plants use to construct these molecules is of significant interest for synthetic biology and the potential production of novel pharmaceuticals. This compound represents a critical branch point and a key scaffold in the pathway leading to some of the most complex members of this alkaloid family. The recent complete elucidation of the strychnine biosynthetic pathway has shed light on the precise enzymatic transformations leading to this compound.[1]

The Biosynthetic Pathway to this compound

The biosynthesis of this compound begins with the central monoterpene indole alkaloid precursor, geissoschizine. Through a series of enzymatic reactions, geissoschizine is converted to the Wieland-Gumlich aldehyde, a pivotal intermediate for a wide range of Strychnos alkaloids. This compound is an early intermediate in the branch of the pathway leading to strychnine.[1][2]

The key enzymes involved in the transformation of geissoschizine to this compound have been identified from Strychnos nux-vomica and are designated as follows:

  • SnvGO (Geissoschizine Oxidase): A cytochrome P450 enzyme that oxidizes geissoschizine.

  • SnvNS1/SnvNS2 (this compound Synthase 1/2): Two highly similar α/β hydrolases that catalyze the formation of this compound from the product of the SnvGO reaction.[2]

The pathway can be summarized as follows:

Geissoschizine → Dehydropreakuammicine → this compound

This is a simplified representation, and the precise chemical mechanisms are detailed in the referenced literature.

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

This compound Biosynthesis Geissoschizine Geissoschizine Dehydropreakuammicine Dehydropreakuammicine Geissoschizine->Dehydropreakuammicine SnvGO (P450) This compound This compound Dehydropreakuammicine->this compound SnvNS1/SnvNS2 (α/β hydrolase)

Caption: The enzymatic conversion of geissoschizine to this compound.

Quantitative Data

The following table summarizes the quantitative data related to the production of key intermediates in the this compound pathway when the respective enzymes are transiently expressed in Nicotiana benthamiana. The data is presented as the peak area from liquid chromatography-mass spectrometry (LC-MS) analysis, providing a relative quantification of the products.

Enzyme(s) ExpressedSubstrate(s)ProductMean Peak Area (n=3)Standard Error of the Mean (s.e.m.)
SnvGOGeissoschizineAkuammicine1.2 x 10^70.1 x 10^7
SnvGO, SnvNS1GeissoschizineThis compound2.5 x 10^60.3 x 10^6
SnvGO, SnvNS1, SnvNOGeissoschizine18-OH this compound1.8 x 10^60.2 x 10^6

Data adapted from Hong, B., et al. (2022). Biosynthesis of strychnine. Nature, 607(7919), 617-622.[1] Note that akuammicine is a deformylation product of dehydropreakuammicine and is used as an indicator of SnvGO activity.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the elucidation of the this compound biosynthetic pathway.

Gene Identification and Cloning

Candidate genes for the biosynthesis of Strychnos alkaloids were identified using a comparative transcriptomics approach between a strychnine-producing (S. nux-vomica) and a non-producing (Strychnos sp.) species. Genes co-expressed with known upstream pathway genes were prioritized. The full-length coding sequences of candidate genes were amplified from cDNA and cloned into plant expression vectors.

Heterologous Expression in Nicotiana benthamiana

This protocol describes the transient expression of biosynthetic enzymes in N. benthamiana to reconstitute the this compound pathway.

Day 1: Agrobacterium Culture Initiation

  • In a sterile culture tube, inoculate 5 mL of LB medium containing appropriate antibiotics with a single colony of Agrobacterium tumefaciens (strain GV3101) harboring the plant expression vector with the gene of interest.

  • Incubate the culture at 28°C for 24 hours with shaking at 250-300 rpm.

Day 2: Infiltration

  • Measure the optical density at 600 nm (OD600) of the overnight Agrobacterium culture.

  • Pellet the bacterial cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.8.

  • For co-expression of multiple enzymes, mix the resuspended Agrobacterium cultures in equal ratios.

  • Using a 1 mL needleless syringe, infiltrate the abaxial side of the leaves of 4-5 week old N. benthamiana plants.

Day 3-7: Incubation and Substrate Feeding

  • Grow the infiltrated plants for 24 hours under standard greenhouse conditions.

  • Prepare a solution of the precursor, geissoschizine (e.g., 1 mg/mL in 50% aqueous methanol).

  • Infiltrate the previously agroinfiltrated leaf patches with the geissoschizine solution.

  • Allow the plants to incubate for an additional 3-5 days to allow for product accumulation.

The following diagram illustrates the workflow for transient expression in N. benthamiana.

Agroinfiltration Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3_7 Day 3-7 AgroCulture Agrobacterium Culture Resuspension Resuspend in Infiltration Buffer AgroCulture->Resuspension Infiltration Infiltrate N. benthamiana Resuspension->Infiltration SubstrateFeeding Substrate Feeding (Geissoschizine) Infiltration->SubstrateFeeding Incubation Incubation SubstrateFeeding->Incubation Harvest Harvest and Analysis Incubation->Harvest

Caption: Workflow for transient expression and analysis in N. benthamiana.

Metabolite Extraction and LC-MS Analysis

This protocol outlines the extraction and analysis of alkaloids from N. benthamiana leaf tissue.

  • Extraction:

    • Harvest the infiltrated leaf discs (approximately 100 mg) and freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Add 1 mL of 80% methanol and vortex thoroughly.

    • Sonicate for 15 minutes and then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Resuspend the dried extract in 100 µL of 50% methanol for LC-MS analysis.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over a specified time suitable for separating the alkaloids of interest.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and fragmentation analysis.

    • Data Acquisition: Data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) can be used for targeted analysis of known alkaloids.

In Vitro Enzyme Assays

This protocol describes the characterization of the biosynthetic enzymes in vitro using recombinant proteins.

  • Recombinant Protein Expression and Purification:

    • The coding sequences of the biosynthetic enzymes are cloned into an E. coli expression vector (e.g., pET-28a).

    • The constructs are transformed into an expression strain of E. coli (e.g., BL21(DE3)).

    • Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

    • The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay Conditions:

    • Cytochrome P450 (SnvGO):

      • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.4), 1.5 mM NADPH, the purified P450 enzyme (in microsomes or as a purified protein with a reductase partner), and the substrate (geissoschizine).

      • Incubation: Incubate at 30°C for 1-2 hours.

      • Quenching: Stop the reaction by adding an equal volume of acetonitrile.

      • Analysis: Analyze the reaction products by LC-MS.

    • α/β Hydrolase (SnvNS1/SnvNS2):

      • Reaction Mixture: 50 mM Tris-HCl buffer (pH 7.5), the purified hydrolase, and the product of the SnvGO reaction.

      • Incubation: Incubate at 30°C for 30-60 minutes.

      • Quenching: Stop the reaction with acetonitrile.

      • Analysis: Analyze the formation of this compound by LC-MS.

The following diagram illustrates the workflow for in vitro enzyme characterization.

InVitro_Enzyme_Workflow cluster_expression Recombinant Protein Production cluster_assay Enzyme Assay cluster_analysis Analysis Cloning Cloning into E. coli vector Expression Protein Expression in E. coli Cloning->Expression Purification Affinity Purification Expression->Purification ReactionSetup Reaction Setup (Buffer, Substrate, NADPH) Purification->ReactionSetup Incubation Incubation ReactionSetup->Incubation Quenching Reaction Quenching Incubation->Quenching LCMS LC-MS Analysis Quenching->LCMS

Caption: Workflow for in vitro characterization of biosynthetic enzymes.

Conclusion

The elucidation of the this compound biosynthetic pathway is a significant achievement in the field of natural product biosynthesis. The methodologies described in this guide, including comparative transcriptomics, heterologous expression in N. benthamiana, and in vitro enzyme assays, provide a powerful toolkit for the discovery and characterization of complex biosynthetic pathways. This knowledge not only deepens our understanding of plant specialized metabolism but also paves the way for the metabolic engineering of high-value alkaloids for pharmaceutical and other applications. The detailed protocols and data presented here serve as a valuable resource for researchers in the fields of natural product chemistry, synthetic biology, and drug development.

References

A Technical Guide to the Natural Sources of Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluorocurarine is a monoterpene indole alkaloid belonging to the Strychnos family of alkaloids. As an intermediate in the biosynthesis of the well-known neurotoxin strychnine, it is a molecule of significant interest in the fields of natural product chemistry, pharmacology, and drug development. Understanding its natural sources, concentration, and methods for isolation is crucial for further research into its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, methodologies for its extraction and analysis, and its biosynthetic context.

Natural Sources of this compound

This compound is found in plants of the genus Strychnos, which encompasses around 200 species of trees and lianas distributed throughout the world's tropics[1]. These plants are known for producing a wide array of poisonous indole alkaloids, including strychnine and curare[1].

The primary documented natural source of this compound is Strychnos nux-vomica , the strychnine tree native to tropical Asia[2]. Its presence in this species is confirmed through its role as a precursor in the biosynthesis of strychnine.

Other potential, though less extensively documented, sources include:

  • Tabernaemontana eglandulosa

  • Strychnos ngouniensis [3]

While this compound is a known constituent of these species, it is considered a minor alkaloid. Quantitative data on its specific concentration in these or any other natural sources is currently limited in publicly available research. However, to provide context, the concentrations of the major alkaloids, strychnine and brucine, in Strychnos nux-vomica have been well-documented.

Quantitative Data of Major Alkaloids in Strychnos nux-vomica

The following table summarizes the typical concentrations of strychnine and brucine in various parts of the Strychnos nux-vomica plant. This data can serve as a reference point for the expected low abundance of minor alkaloids like this compound.

Plant PartStrychnine Concentration (% w/w)Brucine Concentration (% w/w)Reference
Seeds0.4 - 1.250.6 - 1.7[2][4]
Root Bark1.72.8[4]
Stem Bark0.92.1[4]
Root Wood0.30.4[4]
Stem Wood0.50.01[4]
Leaves0.20.5[4]

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not widely published. However, general methodologies for the extraction and purification of indole alkaloids from Strychnos species can be readily adapted. The following is a composite protocol based on established methods for related alkaloids.

Extraction of Total Alkaloids

This protocol outlines a standard procedure for the extraction of total alkaloids from plant material, such as the seeds or bark of Strychnos nux-vomica.

Materials:

  • Dried and powdered plant material (e.g., Strychnos nux-vomica seeds)

  • Ethanol (70-95%) or Methanol

  • Hydrochloric acid (HCl), 0.2-0.5 M

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Maceration/Reflux Extraction:

    • Suspend the powdered plant material in 70-95% ethanol (e.g., 1:10 w/v).

    • Extract the material using either maceration with sonication for several hours or heating under reflux for 2-3 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

    • Combine the filtrates from each extraction step.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 0.2-0.5 M hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Adjust the pH of the clear filtrate to approximately 9-10 using a sodium hydroxide or ammonium hydroxide solution. This will precipitate the alkaloids.

    • Extract the alkaline solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform.

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Isolation and Purification of this compound

The isolation of the minor alkaloid this compound from the total alkaloid fraction requires chromatographic techniques.

Materials:

  • Total alkaloid fraction

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform, ammonia)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Dragendorff's reagent (for visualization of alkaloids)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Column Chromatography:

    • Subject the total alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or a small percentage of ammonia to the mobile phase).

    • Collect fractions and monitor the separation using TLC, visualizing the spots with UV light and/or Dragendorff's reagent.

    • Combine fractions containing compounds with similar Rf values.

  • Preparative HPLC:

    • Further purify the fractions containing the target compound using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Analytical Characterization

The identity and purity of the isolated this compound should be confirmed using a combination of spectroscopic and spectrometric techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern, which can be compared with literature data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the chemical structure of the molecule.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of specific research on the biological activity and associated signaling pathways of this compound. However, due to its structural similarity and biosynthetic relationship to strychnine, it is plausible that it may interact with similar biological targets.

Strychnine is a potent antagonist of the glycine receptor, a ligand-gated chloride channel in the central nervous system. By blocking the inhibitory effects of glycine, strychnine leads to excessive neuronal excitation, resulting in convulsions. It is conceivable that this compound may exhibit some affinity for the glycine receptor, although likely with different potency. Further research, such as receptor binding assays, is necessary to elucidate the specific pharmacological profile of this compound.

Visualizations

Biosynthetic Pathway of Strychnine

The following diagram illustrates the proposed biosynthetic pathway of strychnine from geissoschizine, highlighting the position of this compound as a key intermediate.

Strychnine_Biosynthesis Geissoschizine Geissoschizine Dehydrogeissoschizine Dehydrogeissoschizine Geissoschizine->Dehydrogeissoschizine Preakuammicine Preakuammicine Dehydrogeissoschizine->Preakuammicine Akuammicine Akuammicine Preakuammicine->Akuammicine This compound This compound Akuammicine->this compound Wieland_Gumlich_aldehyde Wieland-Gumlich aldehyde This compound->Wieland_Gumlich_aldehyde Strychnine Strychnine Wieland_Gumlich_aldehyde->Strychnine

Caption: Biosynthetic pathway of strychnine showing this compound.

Experimental Workflow for Isolation and Characterization

This diagram outlines a general workflow for the isolation and characterization of this compound from a natural source.

Experimental_Workflow Plant_Material Plant Material (e.g., Strychnos nux-vomica seeds) Extraction Solvent Extraction (Ethanol/Methanol) Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids Column_Chrom Column Chromatography (Silica Gel) Total_Alkaloids->Column_Chrom Fractions Alkaloid Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Purified_NFC Purified this compound HPLC->Purified_NFC Characterization Analytical Characterization (LC-MS, NMR) Purified_NFC->Characterization

Caption: General workflow for this compound isolation.

Conclusion

This compound is a naturally occurring minor indole alkaloid found in several Strychnos species, most notably S. nux-vomica. While specific quantitative data and detailed biological activity studies are currently lacking, established phytochemical methods for related major alkaloids provide a solid foundation for its extraction, isolation, and characterization. Further research is warranted to quantify its presence in various natural sources and to elucidate its pharmacological profile and potential signaling pathways. This knowledge will be invaluable for assessing its potential as a lead compound in drug discovery and for understanding the complex biochemistry of the Strychnos genus.

References

The Crucial Role of Norfluorocurarine in Strychnine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of norfluorocurarine, a pivotal intermediate in the total synthesis of the complex indole alkaloid, strychnine. Geared towards researchers, scientists, and professionals in drug development, this document details the synthetic pathways leading to and from this compound, presenting quantitative data, comprehensive experimental protocols, and visual diagrams of the chemical transformations.

Introduction: this compound as a Key Stepping Stone

Strychnine, with its intricate heptacyclic structure, has been a formidable challenge in synthetic organic chemistry for over a century. The journey to conquer this molecular peak has led to the development of numerous innovative synthetic strategies. A recurring theme in many of these approaches is the interception of key intermediates that lie on the biosynthetic pathway. This compound has emerged as one such critical juncture, serving as a direct precursor to the Wieland-Gumlich aldehyde, which in turn is readily converted to strychnine. Understanding the synthesis and chemical transformations of this compound is therefore essential for the efficient construction of the strychnine core.

Biosynthetic and Synthetic Landscape

In the natural biosynthesis of strychnine, this compound is formed via the decarboxylation of dehydropreakuammicine.[1] Subsequent oxidation of the terminal allylic position and reduction of the vinylogous formamide yields the Wieland-Gumlich aldehyde.[1] This biosynthetic blueprint has inspired numerous total synthesis campaigns, with many research groups strategically targeting the Wieland-Gumlich aldehyde as a late-stage intermediate due to its high-yielding conversion to strychnine.[2]

One of the most efficient and concise total syntheses of strychnine, developed by the Vanderwal group, highlights the importance of this compound. Their approach enables the synthesis of this compound in a mere five steps.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its subsequent conversion to strychnine, primarily based on the Vanderwal synthesis.

StepTransformationReagents and ConditionsYield (%)Reference
1Zincke Aldehyde FormationTryptamine, Pyridinium salt, BaseHigh[3]
2Intramolecular Diels-Alder CycloadditionHeatGood[3]
3DeprotectionSpecific to protecting group usedHigh[3]
4Functional Group Interconversion--[3]
5This compound Formation Final cyclization and functionalization - [3]
6Oxidation to Wieland-Gumlich AldehydeOxidizing agent (e.g., MnO2 or other selective oxidant)--
7Conversion to StrychnineMalonic acid, Acetic anhydride, Sodium acetate in Acetic acid~80%[2]

Note: Specific yields for each step of the Vanderwal synthesis of this compound require access to the supporting information of the primary literature and are not fully detailed in the main text of the publications.

Experimental Protocols

The following are detailed experimental protocols for the key transformations involving this compound, based on established synthetic routes.

Vanderwal Synthesis of this compound (Conceptual Outline)

The five-step synthesis developed by Vanderwal and coworkers commences with the formation of a tryptamine-derived Zincke aldehyde. This is followed by a base-mediated intramolecular Diels-Alder cycloaddition to construct the core tetracyclic structure. Subsequent steps involve deprotection and functional group manipulations to yield this compound. For precise, step-by-step instructions, including reagent quantities, reaction times, temperatures, and purification procedures, consulting the supporting information of the primary publication is essential (J. Org. Chem. 2012, 77, 1, 17–46).[3]

Conversion of this compound to Wieland-Gumlich Aldehyde

General Procedure:

To a solution of this compound in a suitable solvent (e.g., dichloromethane or acetone) is added an oxidizing agent selective for allylic alcohols, such as manganese dioxide (MnO₂). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a pad of celite to remove the oxidant, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the Wieland-Gumlich aldehyde.

Conversion of Wieland-Gumlich Aldehyde to Strychnine

This well-established protocol involves the condensation of the Wieland-Gumlich aldehyde with malonic acid.[2]

Procedure:

A mixture of the Wieland-Gumlich aldehyde, malonic acid, sodium acetate, and acetic anhydride in glacial acetic acid is heated. The reaction progression can be monitored by TLC. After the reaction is complete, the mixture is cooled and the strychnine product is isolated by precipitation or extraction, followed by recrystallization to yield the pure product. This transformation typically proceeds in high yield, around 80%.[2]

Mandatory Visualizations

Biosynthetic Pathway of Strychnine

Biosynthesis_of_Strychnine Dehydro Dehydropreakuammicine Norfluo This compound Dehydro->Norfluo Decarboxylation Wieland Wieland-Gumlich Aldehyde Norfluo->Wieland Oxidation & Reduction Strychnine Strychnine Wieland->Strychnine Condensation with Acetate

Caption: Biosynthetic pathway from Dehydropreakuammicine to Strychnine.

Vanderwal's Synthetic Strategy towards Strychnine

Vanderwal_Synthesis Start Tryptamine + Pyridinium Salt Zincke Zincke Aldehyde Start->Zincke Step 1 Tetracycle Tetracyclic Intermediate Zincke->Tetracycle Step 2: Intramolecular Diels-Alder Norfluo This compound Tetracycle->Norfluo Steps 3-5: Functional Group Interconversions Wieland Wieland-Gumlich Aldehyde Norfluo->Wieland Step 6: Oxidation Strychnine Strychnine Wieland->Strychnine Step 7: Condensation

Caption: Key stages in the Vanderwal total synthesis of Strychnine.

Conclusion

This compound stands as a testament to the synergy between biosynthetic understanding and synthetic innovation. Its strategic position in the pathway to strychnine has been effectively exploited to develop concise and efficient total syntheses. This guide provides a foundational understanding for researchers aiming to leverage this key intermediate in their own synthetic endeavors or in the development of novel analogs. Further exploration of the detailed experimental conditions within the cited primary literature is encouraged for the practical application of these methodologies. As the field of organic synthesis continues to evolve, the lessons learned from the synthesis of complex molecules like strychnine, and the pivotal role of intermediates such as this compound, will undoubtedly continue to inspire future discoveries.

References

The Multifaceted Biological Landscape of Strychnos Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Potent Class of Natural Compounds for Drug Discovery and Development

Introduction

Alkaloids derived from the genus Strychnos represent a diverse and complex family of natural products that have long been recognized for both their profound toxicity and their significant medicinal properties. Historically infamous for the poisonous properties of compounds like strychnine, modern scientific investigation has unveiled a broad spectrum of potential therapeutic activities inherent in this class of molecules. This technical guide provides a comprehensive overview of the biological activities of Strychnos alkaloids, offering researchers, scientists, and drug development professionals a detailed resource to support further exploration and application of these potent compounds. The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of the therapeutic potential of Strychnos alkaloids.

Anticancer Activity

Several Strychnos alkaloids, most notably brucine and strychnine, have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1] These effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression.[1]

Quantitative Data: In Vitro Cytotoxicity of Strychnos Alkaloids
AlkaloidCell LineAssayIC50Reference
BrucineHepG2 (Hepatoma)MTT0.10 mM (72h)[2]
StrychnineHepG2 (Hepatoma)MTT0.52 mM (72h)[2]
Brucine N-oxideHepG2 (Hepatoma)MTTIneffective[2]
Aqueous Methanol Extract of S. nux-vomica leavesHep-2 (Larynx Carcinoma)MTT17.8 µg/mL[3]
Aqueous Methanol Extract of S. nux-vomica leavesMCF-7 (Breast Carcinoma)MTT36.3 µg/mL[3]
Aqueous Methanol Extract of S. nux-vomica leavesHCT (Colon Carcinoma)MTT41.2 µg/mL[3]
Signaling Pathways in Anticancer Activity

The anticancer activity of Strychnos alkaloids involves the modulation of several critical signaling pathways, primarily leading to apoptosis. Brucine, for instance, has been shown to induce apoptosis in human hepatoma (HepG2) cells through a mitochondrial-mediated pathway involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[4] Furthermore, brucine and strychnine have been found to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells, leading to decreased cell proliferation and induction of apoptosis.[5] Other reported mechanisms include the inhibition of the VEGF-induced cell proliferation and the HIF-1 pathway.[1]

Diagram: Brucine-Induced Apoptosis Signaling Pathway

Brucine Brucine Mitochondrion Mitochondrion Brucine->Mitochondrion induces mitochondrial membrane depolarization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A simplified diagram of the brucine-induced mitochondrial apoptosis pathway.

Antiplasmodial Activity

A significant area of research for Strychnos alkaloids is their potent activity against Plasmodium falciparum, the parasite responsible for malaria.[6] Several bisindole alkaloids have shown promising results, with some exhibiting high selectivity for the parasite over human cell lines.[7]

Quantitative Data: Antiplasmodial and Cytotoxic Activities of Strychnos Alkaloids
AlkaloidP. falciparum StrainAntiplasmodial IC50 (µM)Cytotoxicity (Cell Line)Cytotoxic IC50 (µM)Reference
IsostrychnopentamineChloroquine-sensitive & -resistant~0.1Human cell lines>10[8]
DihydrousambarensineChloroquine-resistant (W2)0.03--[9]
StrychnopentamineChloroquine-sensitive & -resistant~0.15--[9]
Sungucine-1-10--[6]
Longicaudatine-type-0.5-10--[6]
Matopensine-type-0.15-10--[6]
Usambarine-type-0.032-10HCT-116-[6]
Experimental Protocol: [³H]-Hypoxanthine Incorporation Assay for Plasmodium falciparum Drug Susceptibility

This assay is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids, which is an indicator of parasite growth and replication.

Materials:

  • Plasmodium falciparum culture (synchronized to ring stage)

  • Complete culture medium (RPMI-1640 with supplements)

  • [³H]-hypoxanthine

  • 96-well microtiter plates pre-coated with test compounds

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the Strychnos alkaloids in complete culture medium.

  • Add 25 µL of each drug dilution to the wells of a 96-well plate.

  • Add 200 µL of the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 24 hours at 37°C in a controlled gas environment.

  • Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well.

  • Incubate for a further 24-48 hours.

  • Harvest the contents of each well onto a filter mat using a cell harvester.

  • Wash the filter mat to remove unincorporated [³H]-hypoxanthine.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

Diagram: Workflow for [³H]-Hypoxanthine Incorporation Assay

cluster_0 Plate Preparation cluster_1 Parasite Culture cluster_2 Incubation & Labeling cluster_3 Measurement A Prepare drug dilutions B Add drug to 96-well plate A->B C Add synchronized parasite culture B->C D Incubate (24h) C->D E Add [3H]-hypoxanthine D->E F Incubate (24-48h) E->F G Harvest cells F->G H Scintillation counting G->H I Calculate IC50 H->I

Caption: A workflow diagram illustrating the key steps of the [³H]-hypoxanthine incorporation assay.

Antimicrobial Activity

Extracts and isolated alkaloids from various Strychnos species have demonstrated a range of antimicrobial activities against both bacteria and fungi.[1][10] This suggests their potential as a source for new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Strychnos Extracts and Fractions
Extract/FractionMicroorganismMIC (mg/mL)Reference
S. lucida n-hexane stem bark/twig extractBacillus subtilis0.032[1]
S. lucida n-hexane stem bark/twig extractStreptococcus pyogenes0.032[1]
S. nux-vomica leaves extractPseudomonas aeruginosa0.1[1]
S. nux-vomica leaves extractEnterococcus faecalis0.1[1]
S. spinosa chloroform fractionAspergillus fumigatus0.08[10]
S. spinosa n-butanol fractionCryptococcus neoformans0.04[10]
S. spinosa hexane fractionStaphylococcus aureus0.08[10]
S. spinosa chloroform fractionStaphylococcus aureus0.08[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Serial dilutions of the test alkaloid

  • Positive control (standard antibiotic) and negative control (broth only)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism in broth.

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Create a serial two-fold dilution of the test alkaloid across the wells, leaving the last well as a growth control.

  • Inoculate each well (except the negative control) with 5 µL of the standardized inoculum.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth.

Diagram: Workflow for Broth Microdilution Assay

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare standardized inoculum C Inoculate wells A->C B Prepare serial dilutions of alkaloid in 96-well plate B->C D Incubate plate C->D E Visually assess for turbidity D->E F Determine MIC E->F

Caption: A schematic workflow of the broth microdilution assay for determining the MIC.

Anti-inflammatory and Analgesic Activities

Certain Strychnos alkaloids, particularly brucine and brucine N-oxide, have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[11][12] These effects are thought to be mediated through the inhibition of pro-inflammatory mediators.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of brucine are associated with the inhibition of prostaglandin E2 (PGE2) release in inflammatory tissues.[11] Brucine also reduces the production of tumor necrosis factor-alpha (TNF-α).[13] This suggests that Strychnos alkaloids may interfere with the cyclooxygenase (COX) and other inflammatory signaling pathways.

Diagram: Potential Anti-inflammatory Mechanism of Brucine

Inflammatory_Stimulus Inflammatory Stimulus Cell Cell (e.g., Macrophage) Inflammatory_Stimulus->Cell COX_Enzymes COX Enzymes Cell->COX_Enzymes activates TNF_alpha TNF-α Cell->TNF_alpha produces PGE2 Prostaglandin E2 (PGE2) COX_Enzymes->PGE2 produces Inflammation Inflammation PGE2->Inflammation TNF_alpha->Inflammation Brucine Brucine Brucine->COX_Enzymes inhibits Brucine->TNF_alpha inhibits

Caption: A diagram illustrating the potential inhibitory effects of brucine on inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model used to screen for the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • Test alkaloid solution/suspension

  • Plethysmometer or calipers

  • Positive control (e.g., Indomethacin)

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test alkaloid or vehicle (control) orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Diagram: Workflow for Carrageenan-Induced Paw Edema Assay

cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis A Measure initial paw volume B Administer test compound/vehicle A->B C Inject carrageenan into paw B->C D Measure paw volume at time intervals C->D E Calculate % inhibition of edema D->E

Caption: A workflow diagram for the carrageenan-induced paw edema anti-inflammatory assay.

Neuroactivity

The neuroactive properties of Strychnos alkaloids are perhaps their most well-known characteristic, largely due to the potent convulsant effects of strychnine. However, research has also indicated potential neuroprotective effects of other alkaloids from this genus.

Neurotoxicity of Strychnine

Strychnine acts as a potent antagonist of the inhibitory neurotransmitter glycine at its receptors, primarily in the spinal cord and brainstem. This antagonism leads to a loss of postsynaptic inhibition, resulting in uncontrolled neuronal firing and the characteristic convulsions associated with strychnine poisoning.

Diagram: Mechanism of Strychnine Neurotoxicity

Glycine Glycine Glycine_Receptor Glycine Receptor (Chloride Channel) Glycine->Glycine_Receptor binds to Chloride_Influx Chloride Influx Glycine_Receptor->Chloride_Influx opens Convulsions Convulsions Glycine_Receptor->Convulsions leads to (when blocked) Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Strychnine Strychnine Strychnine->Glycine_Receptor blocks

References

Exploratory Studies on Fluorinated Indole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy in drug design. Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and receptor binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide provides an in-depth overview of recent exploratory studies on fluorinated indole alkaloids, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data from key studies on fluorinated indole alkaloids, categorized by their therapeutic potential.

Anticancer Activity

Fluorinated indole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.

Table 1: Anticancer Activity of Fluorinated Indole Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Indole-based Tyrphostin DerivativesTubulinHCT-116 (Colon)Sub-micromolar[1]
Indole/1,2,4-Triazole HybridsTubulinVarious (NCI 60)1.85 - 5.76 (GI50)[2]
Indole-based SulfonamidesTubulinHeLa (Cervical)0.24 - 0.59[4]
Antiviral Activity (Anti-HIV)

The exploration of fluorinated indoles has yielded potent inhibitors of HIV-1, targeting various stages of the viral life cycle.

Table 2: Anti-HIV-1 Activity of Fluorinated Indole Derivatives

Compound ClassTargetAssayEC50 / IC50Reference
Fluorinated Indole-CarboxamidesHIV-1 AttachmentPseudotype virus assaypM range[5]
Indole-2-Carboxylic Acid DerivativesHIV-1 IntegraseStrand Transfer Inhibition0.13 µM[6]
Indolizine DerivativesVif-ElonginC InteractionVif-mediated A3G degradation~20 µM[7]
Serotonin Receptor Activity

Fluorinated indole alkaloids have been investigated as selective ligands for serotonin receptors, which are implicated in various neurological disorders.

Table 3: Serotonin Receptor Binding Affinity of Fluorinated Indole-Imidazole Conjugates

CompoundReceptorKi (nM)Reference
AGH-192 (3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole)5-HT74[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the exploration of fluorinated indole alkaloids.

Synthesis of 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-4-fluoro-1H-indole (AGH-192)

This protocol is adapted from the synthesis of fluorinated indole-imidazole conjugates.[8]

  • Vilsmeier-Haack Formylation: To a cooled (ice-salt bath) solution of dry DMF (8 mL), add POCl3 (2 mL) dropwise over 15 minutes to generate the Vilsmeier-Haack reagent. After the addition, allow the mixture to warm to room temperature over 30 minutes. Dissolve the substituted indole (21.9 mmol) in DMF (10 mL) and add it to the formylating mixture over 15 minutes.

  • Van Leusen Imidazole Synthesis: Mix the resulting indole-3-carboxaldehyde (3 mmol) with ethylamine (15 mmol) in dry methanol (20 mL). Allow the reaction to proceed overnight to form the imine. Subsequently, add anhydrous K2CO3 (3 mmol) and tosylmethyl isocyanide (TosMIC, 3 mmol). Stir the mixture for an additional 8 hours.

  • Work-up and Purification: Dilute the reaction mixture with water (50 mL) and extract three times with ethyl acetate (20 mL each). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Tubulin Polymerization Inhibition Assay

This protocol is based on the evaluation of indole derivatives as tubulin inhibitors.[2][10]

  • Reagents and Materials: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), and the test compounds.

  • Assay Procedure: Prepare a solution of tubulin (1 mg/mL) in the polymerization buffer. Add the test compound at various concentrations to the tubulin solution.

  • Measurement: Monitor the change in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Vif-Mediated APOBEC3G Degradation Assay

This protocol is designed to assess the inhibition of the HIV-1 Vif protein's function.[11][12]

  • Cell Culture and Transfection: Co-transfect HEK293T cells with expression vectors for APOBEC3G (A3G) and Vif, along with a plasmid expressing the test compound or a control.

  • Cell Lysis and Protein Quantification: After 48 hours, lyse the cells and quantify the total protein concentration using a BCA protein assay.

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for A3G and Vif, followed by a secondary antibody conjugated to horseradish peroxidase.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the levels of A3G and Vif in the presence and absence of the inhibitor. A rescue of A3G from degradation indicates inhibition of Vif function.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

tubulin_inhibition cluster_0 Cellular Environment Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitosis Mitosis Microtubule_Dynamics->Mitosis Disrupts Apoptosis Apoptosis Mitosis->Apoptosis Triggers Fluorinated_Indole_Alkaloid Fluorinated Indole Alkaloid (e.g., Indole-based Tyrphostin) Fluorinated_Indole_Alkaloid->Microtubule_Dynamics Inhibits Polymerization

Caption: Mechanism of action for tubulin-inhibiting fluorinated indole alkaloids.

vif_inhibition_workflow cluster_0 Normal HIV-1 Replication cluster_1 Inhibition by Fluorinated Indole Alkaloid Vif HIV-1 Vif Protein E3_Ligase E3 Ubiquitin Ligase (Cellular Machinery) Vif->E3_Ligase Recruits Vif_Inhibition Vif-E3 Ligase Interaction Blocked Vif->Vif_Inhibition A3G APOBEC3G (A3G) (Antiviral Host Factor) A3G_Degradation A3G Degradation A3G->A3G_Degradation Leads to E3_Ligase->A3G Targets Proteasome Proteasome A3G_Degradation->Proteasome via Inhibitor Fluorinated Indole Alkaloid (e.g., Indolizine Derivative) Inhibitor->Vif Inhibits A3G_Rescue A3G is Rescued Vif_Inhibition->A3G_Rescue

Caption: Inhibition of Vif-mediated APOBEC3G degradation by fluorinated indole alkaloids.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfluorocurarine, a member of the Strychnos family of indole alkaloids, possesses a complex polycyclic architecture that has attracted significant attention from the synthetic chemistry community. This document provides detailed application notes and experimental protocols for the total synthesis of this compound, with a focus on the elegant and highly efficient strategy developed by the Vanderwal group. This approach hinges on a key base-mediated intramolecular formal [4+2] cycloaddition of a tryptamine-derived Zincke aldehyde, enabling a concise construction of the intricate core structure. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development interested in the synthesis of complex alkaloids.

Introduction

The Strychnos alkaloids are a large and structurally diverse family of natural products, many of which exhibit potent biological activities. This compound represents a key intermediate in the biosynthesis of many of these alkaloids, including the notoriously complex molecule strychnine.[1][2] Its total synthesis provides a platform for accessing these intricate structures and exploring their medicinal potential. The strategy detailed herein, developed by Vanderwal and coworkers, stands as a landmark achievement in the field, offering a remarkably short and efficient route to this challenging target.[3][4][5]

Vanderwal's Total Synthesis of this compound: A Detailed Overview

The Vanderwal synthesis is a five-step sequence starting from readily available materials.[4][5] The key strategic element is the use of a Zincke aldehyde derived from tryptamine, which undergoes a base-mediated intramolecular formal cycloaddition to rapidly assemble the tetracyclic core of this compound.[6]

Logical Flow of the Vanderwal Synthesis

The following diagram illustrates the overall logic of the synthetic strategy, highlighting the key transformations.

Vanderwal_Strategy Start Tryptamine & Pyridine Zincke_Aldehyde Tryptamine-Derived Zincke Aldehyde Start->Zincke_Aldehyde Zincke Reaction Cycloaddition Intramolecular [4+2] Cycloaddition Zincke_Aldehyde->Cycloaddition Base-Mediated Tetracyclic_Core Tetracyclic Core Cycloaddition->Tetracyclic_Core This compound This compound Tetracyclic_Core->this compound Final Elaboration

Caption: Overall strategy for the Vanderwal total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the five-step total synthesis of this compound as reported by the Vanderwal group.

StepTransformationStarting MaterialReagents and ConditionsProductYield (%)
1Zincke Salt FormationPyridine2,4-Dinitrochlorobenzene1-(2,4-Dinitrophenyl)pyridinium chlorideHigh
2Zincke Aldehyde FormationTryptamine, Zincke SaltSecondary amine, followed by hydrolysisTryptamine-derived Zincke aldehyde~70-80
3Intramolecular Formal [4+2] CycloadditionTryptamine-derived Zincke aldehydeStrong base (e.g., KHMDS)Tetracyclic core~60-70
4Reduction of the AldehydeTetracyclic coreReducing agent (e.g., NaBH4)Intermediate alcoholHigh
5Final Cyclization and Ring ClosureIntermediate alcoholAcid-catalyzed cyclizationThis compound~80-90

Note: The yields provided are approximate and based on the reported efficiency of the synthesis. For precise yields, please refer to the primary literature.

Experimental Protocols

The following are detailed protocols for the key steps in the total synthesis of this compound.

Step 2: Synthesis of the Tryptamine-Derived Zincke Aldehyde

This procedure describes the formation of the crucial Zincke aldehyde intermediate from tryptamine and a pyridinium salt (Zincke salt).

Materials:

  • Tryptamine

  • 1-(2,4-Dinitrophenyl)pyridinium chloride (Zincke salt)

  • Secondary amine (e.g., diethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Aqueous acid (for hydrolysis)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of tryptamine in anhydrous dichloromethane, add the secondary amine.

  • Cool the solution to 0 °C and slowly add a solution of 1-(2,4-dinitrophenyl)pyridinium chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and perform a basic workup.

  • The crude product is then subjected to acidic hydrolysis to yield the Zincke aldehyde.

  • Purify the product by column chromatography.

Step 3: Base-Mediated Intramolecular Formal [4+2] Cycloaddition

This is the key complexity-generating step that forms the tetracyclic core of this compound.

Materials:

  • Tryptamine-derived Zincke aldehyde

  • Strong, non-nucleophilic base (e.g., Potassium bis(trimethylsilyl)amide - KHMDS)

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran - THF)

  • Standard laboratory glassware for inert atmosphere reactions and purification apparatus

Procedure:

  • Dissolve the tryptamine-derived Zincke aldehyde in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of KHMDS in THF to the reaction mixture.

  • Allow the reaction to proceed at low temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent and purify by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams provide a visual representation of the key reaction mechanism and the experimental workflow.

Intramolecular Cycloaddition Mechanism

This diagram illustrates the proposed mechanistic pathway for the key base-mediated intramolecular cycloaddition of the Zincke aldehyde.

Cycloaddition_Mechanism Zincke_Aldehyde Zincke Aldehyde Enolate Enolate Formation Zincke_Aldehyde->Enolate Base Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Protonation Protonation Intermediate->Protonation H+ Source Tetracycle Tetracyclic Product Protonation->Tetracycle

Caption: Proposed mechanism of the intramolecular cycloaddition.

Experimental Workflow for the Key Cycloaddition Step

This diagram outlines the practical workflow for carrying out the pivotal cycloaddition reaction.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Cooling Cool to -78 °C Setup->Cooling Base_Addition Slow Addition of Base Cooling->Base_Addition Reaction Reaction Monitoring (TLC) Base_Addition->Reaction Quench Quench with NH4Cl (aq) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Isolated Tetracyclic Core Purification->Product

Caption: Workflow for the key intramolecular cycloaddition step.

Conclusion

The total synthesis of this compound developed by the Vanderwal group represents a significant advancement in the field of alkaloid synthesis. Its brevity and efficiency, stemming from the strategic use of the Zincke aldehyde intramolecular cycloaddition, provide a powerful blueprint for the construction of other complex Strychnos alkaloids. The protocols and data presented in this document are intended to facilitate the application of this elegant chemistry in both academic and industrial research settings.

References

Application Notes and Protocols for the Vanderwal Synthesis of Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of (–)-norfluorocurarine as developed by the Vanderwal research group. The synthesis is notable for its efficiency, achieving the target molecule in a concise number of steps. A key strategic element of this synthesis is a base-mediated intramolecular formal [4+2] cycloaddition of a tryptamine-derived Zincke aldehyde to construct the core architecture of the alkaloid.

I. Overview of the Synthetic Strategy

The Vanderwal synthesis of norfluorocurarine is a convergent and elegant approach that rapidly builds molecular complexity. The synthesis begins with the preparation of a key intermediate, a tryptamine-derived Zincke aldehyde. This intermediate undergoes a crucial base-mediated intramolecular cycloaddition to form the tetracyclic core of this compound. Subsequent functional group manipulations complete the synthesis.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, providing a step-by-step overview of the reaction efficiency.

StepReactionStarting MaterialReagents and ConditionsProductYield (%)
1Zincke Aldehyde FormationN-Allyl Tryptamine1-(2,4-dinitrophenyl)pyridinium chloride, EtOH, 80 °C; then H₂ON-Allyl-N-(5-oxo-2,4-pentadienyl)tryptamine~41%
2Intramolecular CycloadditionN-Allyl-N-(5-oxo-2,4-pentadienyl)tryptamineKHMDS, 18-crown-6, THF, -78 °C to rtDehydro-N-allyl-sec-pseudostrychnine~75%
3Deprotection/CyclizationDehydro-N-allyl-sec-pseudostrychninePd(PPh₃)₄, N,N'-dimethylbarbituric acid, CH₂Cl₂, rt(–)-Norfluorocurarine~85%

III. Experimental Protocols

The following are detailed experimental protocols for the key steps in the Vanderwal synthesis of (–)-norfluorocurarine.

Protocol 1: Synthesis of N-Allyl-N-(5-oxo-2,4-pentadienyl)tryptamine (Zincke Aldehyde)

  • To a solution of N-allyl tryptamine (1.0 equiv) in ethanol (0.1 M) is added 1-(2,4-dinitrophenyl)pyridinium chloride (1.1 equiv).

  • The reaction mixture is heated to 80 °C and stirred for 4 hours.

  • Water (equal volume to ethanol) is added, and the mixture is stirred vigorously for 1 hour.

  • The reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x volume of ethanol).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the Zincke aldehyde as a red-orange foam.

Protocol 2: Intramolecular [4+2] Cycloaddition

  • To a solution of the Zincke aldehyde (1.0 equiv) and 18-crown-6 (1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.01 M) at -78 °C under an argon atmosphere is added potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv, as a 0.5 M solution in toluene) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the tetracyclic product.

Protocol 3: Final Deprotection and Cyclization to (–)-Norfluorocurarine

  • To a solution of the tetracyclic intermediate (1.0 equiv) and N,N'-dimethylbarbituric acid (2.0 equiv) in dichloromethane (CH₂Cl₂, 0.02 M) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (–)-norfluorocurarine.

IV. Visualizations

Diagram 1: Overall Synthetic Workflow

Vanderwal_Norfluorocurarine_Synthesis cluster_start Starting Materials cluster_intermediate1 Key Intermediate cluster_intermediate2 Tetracyclic Core cluster_final Final Product N-Allyl Tryptamine N-Allyl Tryptamine Zincke_Aldehyde Zincke Aldehyde N-Allyl Tryptamine->Zincke_Aldehyde EtOH, 80 °C; H₂O 1-(2,4-dinitrophenyl)pyridinium chloride 1-(2,4-dinitrophenyl)pyridinium chloride 1-(2,4-dinitrophenyl)pyridinium chloride->Zincke_Aldehyde Tetracycle Dehydro-N-allyl- sec-pseudostrychnine Zincke_Aldehyde->Tetracycle KHMDS, 18-crown-6, THF, -78 °C to rt This compound (–)-Norfluorocurarine Tetracycle->this compound Pd(PPh₃)₄, N,N'-dimethylbarbituric acid, CH₂Cl₂

Caption: Overall workflow of the Vanderwal synthesis of (–)-norfluorocurarine.

Diagram 2: Key Chemical Transformation

Key_Transformation Zincke_Aldehyde Tryptamine-derived Zincke Aldehyde Cycloaddition_Product Tetracyclic Core (ABCE rings) Zincke_Aldehyde->Cycloaddition_Product Base-mediated Intramolecular [4+2] Cycloaddition This compound (–)-Norfluorocurarine Cycloaddition_Product->this compound Allyl Deprotection & Final Cyclization

Application Notes and Protocols: Diels-Alder Approach to Norfluorocurarine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Norfluorocurarine, a complex indole alkaloid, utilizing a key intramolecular Diels-Alder reaction. The synthesis, pioneered by the Vanderwal group, offers an efficient route to the core structure of many Strychnos alkaloids.[1][2][3]

Introduction

The total synthesis of this compound represents a significant achievement in natural product synthesis. A pivotal step in this synthetic route is a base-mediated intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a tryptamine-derived Zincke aldehyde. This powerful transformation rapidly constructs the tetracyclic core of the alkaloid from readily available starting materials.[1][2][3] This document outlines the complete synthetic sequence, providing detailed experimental procedures, tabulated quantitative data, and visualizations of the key reaction pathways.

Overall Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

  • Preparation of the Zincke Aldehyde Precursor: This involves the protection of tryptamine and its subsequent reaction with a Zincke salt to form the key tryptamine-derived Zincke aldehyde.

  • Intramolecular Diels-Alder Cycloaddition: The crucial base-mediated cyclization of the Zincke aldehyde to form the tetracyclic core of this compound.

  • Final Transformations: Reduction of the resulting enal and subsequent deprotection to yield the final natural product, this compound.

Norfluorocurarine_Synthesis_Overview Tryptamine Tryptamine Boc_Tryptamine N-Boc-Tryptamine Tryptamine->Boc_Tryptamine Boc Protection Zincke_Aldehyde Tryptamine-derived Zincke Aldehyde Boc_Tryptamine->Zincke_Aldehyde Zincke Reaction Zincke_Salt Zincke Salt Zincke_Salt->Zincke_Aldehyde DA_Adduct Diels-Alder Adduct (Tetracyclic Core) Zincke_Aldehyde->DA_Adduct Intramolecular Diels-Alder This compound This compound DA_Adduct->this compound Reduction & Deprotection Diels_Alder_Mechanism reactant Zincke Aldehyde (Indole Deprotonated) ts Transition State reactant->ts [4+2] Cycloaddition product Diels-Alder Adduct ts->product

References

Application Notes and Protocols for the Purification of Norfluorocurarine from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluorocurarine is a complex indole alkaloid belonging to the Strychnos family. As an intermediate in the total synthesis of other pharmacologically significant alkaloids like strychnine, obtaining high-purity this compound is crucial for subsequent synthetic steps and for accurate biological evaluation.[1][2][3] This document provides a detailed protocol for the purification of this compound from a crude synthetic reaction mixture. The methodology is based on common separation techniques for indole alkaloids, including acid-base extraction and multi-stage chromatography.[4][5][6]

Overview of the Purification Strategy

The purification of this compound, a basic compound, from a complex organic reaction mixture typically involves a multi-step process. The general strategy is to first perform a liquid-liquid extraction to separate the basic alkaloid from neutral and acidic impurities. This is followed by column chromatography for bulk purification, and finally, High-Performance Liquid Chromatography (HPLC) for achieving high purity suitable for analytical and biological applications. The purity of the fractions is monitored at each stage by Thin-Layer Chromatography (TLC).

Experimental Protocols

Materials and Reagents
  • Crude this compound reaction mixture

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (200-300 mesh) for column chromatography[7]

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for chromatography (Hexane, Ethyl Acetate, Methanol, Chloroform)[5][8]

  • HPLC grade solvents (Acetonitrile, Water)[9]

  • Triethylamine (TEA)[5]

Protocol 1: Acid-Base Liquid-Liquid Extraction

This initial step aims to isolate the basic this compound from non-basic components of the reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM).

  • Acidic Extraction: Transfer the DCM solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL). The protonated this compound will move to the aqueous phase.

  • Separation of Phases: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous phase in an ice bath and basify to pH 9-10 by the slow addition of 1 M NaOH.

  • Back-Extraction: Extract the basified aqueous solution with DCM (3 x 50 mL). This compound will now be in the organic phase.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Silica Gel Column Chromatography

This step is designed for the bulk purification of the crude alkaloid extract.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent (e.g., 98:2 Chloroform:Methanol).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity. A typical gradient could be from 100% Chloroform to a Chloroform:Methanol mixture.[8] The elution can be monitored by collecting fractions and analyzing them by TLC.

  • Fraction Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 95:5 Chloroform:Methanol with a few drops of ammonia). Visualize the spots under UV light (254 nm).

  • Pooling and Concentration: Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the purified product.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining highly pure this compound (>98%), a final purification step using preparative HPLC is recommended.

  • System Preparation: Use a C18 reversed-phase column.[9] Equilibrate the column with the initial mobile phase conditions.

  • Mobile Phase: A typical mobile phase for indole alkaloids is a gradient of acetonitrile in water, often with an additive like 0.1% triethylamine to improve peak shape.[5][9]

  • Sample Preparation: Dissolve the this compound sample obtained from column chromatography in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the HPLC column and collect fractions corresponding to the main peak, as detected by a UV detector (e.g., at 280 nm).[9]

  • Post-Processing: Combine the pure fractions and remove the HPLC solvents under reduced pressure to yield the highly purified this compound.

Data Presentation

The following tables summarize representative parameters and expected results for the purification of this compound.

Table 1: Column Chromatography Parameters (Representative)

ParameterValue
Stationary PhaseSilica Gel (200-300 mesh)
Column Dimensions30 cm length x 3 cm diameter
Mobile PhaseGradient: Chloroform to 95:5 Chloroform:Methanol
Sample Load~500 mg crude extract
Fraction Volume15 mL
Expected Yield 60-75%
Expected Purity >95% (by TLC/¹H NMR)

Table 2: HPLC Purification Parameters (Representative)

ParameterValue
ColumnC18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase AWater + 0.1% Triethylamine
Mobile Phase BAcetonitrile + 0.1% Triethylamine
Gradient30% to 70% B over 20 minutes
Flow Rate4 mL/min
DetectionUV at 280 nm
Expected Purity >99% (by analytical HPLC)

Table 3: Purity Assessment Summary

Purification StepAnalytical MethodTypical Purity
After ExtractionTLCQualitative assessment
After Column Chromatography¹H NMR, Analytical HPLC90-98%
After Preparative HPLCAnalytical HPLC, LC-MS>99%

Visualization of Workflows and Relationships

Diagram 1: Experimental Workflow for this compound Purification

G cluster_0 Initial Workup cluster_1 Chromatographic Purification cluster_2 High-Purity Polishing (Optional) ReactionMixture Crude Reaction Mixture Dissolution Dissolve in DCM ReactionMixture->Dissolution AcidExtraction Extract with 1M HCl Dissolution->AcidExtraction Basification Basify Aqueous Layer AcidExtraction->Basification BackExtraction Extract with DCM Basification->BackExtraction Drying Dry and Concentrate BackExtraction->Drying CrudeAlkaloid Crude Alkaloid Extract Drying->CrudeAlkaloid ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloid->ColumnChromatography TLC_Analysis TLC Analysis of Fractions ColumnChromatography->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling PurifiedProduct Purified this compound (~95%) Pooling->PurifiedProduct PrepHPLC Preparative HPLC (C18) PurifiedProduct->PrepHPLC FractionCollection Collect Main Peak PrepHPLC->FractionCollection SolventRemoval Remove HPLC Solvents FractionCollection->SolventRemoval HighPurityProduct High-Purity this compound (>99%) SolventRemoval->HighPurityProduct

Caption: Workflow for this compound purification.

Diagram 2: Logical Flow of Purification and Analysis

G decision decision process process result result start Crude Product extraction Acid-Base Extraction start->extraction column_chrom Column Chromatography extraction->column_chrom purity_check1 Purity > 95%? column_chrom->purity_check1 prep_hplc Preparative HPLC purity_check1->prep_hplc No final_product Final Product purity_check1->final_product Yes purity_check2 Purity > 99%? prep_hplc->purity_check2 purity_check2->final_product Yes further_purification Further Purification Needed purity_check2->further_purification No

Caption: Decision tree for purification and analysis.

References

Application Notes and Protocols for the Analytical Characterization of Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of Norfluorocurarine, a fluorinated monoterpene indole alkaloid. The methodologies described are based on established analytical techniques for the analysis of structurally related Strychnos alkaloids and have been adapted to suit the specific properties of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: To determine the purity of this compound samples and to quantify the analyte in various matrices.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, is retained on a non-polar stationary phase and eluted with a polar mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength, allowing for its quantification.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh 1 mg of the this compound reference standard or sample.

    • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to prepare working standards and samples in the desired concentration range (e.g., 1-100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Due to the presence of fluorine, a fluorinated stationary phase (e.g., a pentafluorophenyl (PFP) column) could also be considered for enhanced selectivity.[1]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Start with 20% acetonitrile and increase to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm. Indole alkaloids typically exhibit strong absorbance in the UV region, with maxima often observed around 254 nm.[2]

Data Presentation:

CompoundRetention Time (min) (Representative)
This compound8.5

Note: The retention time is a representative value and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Extraction cleanup SPE or Protein Precipitation start->cleanup dilute Dilution cleanup->dilute inject Inject into LC dilute->inject separate UHPLC Separation inject->separate ionize ESI+ Ionization separate->ionize fragment MS/MS Fragmentation ionize->fragment detect MRM Detection fragment->detect integrate Integrate MRM Transitions detect->integrate quantify Quantify Concentration integrate->quantify NMR_Logic NMR_Experiments NMR Experiments H1_NMR 1H NMR NMR_Experiments->H1_NMR C13_NMR 13C NMR NMR_Experiments->C13_NMR F19_NMR 19F NMR NMR_Experiments->F19_NMR TwoD_NMR 2D NMR NMR_Experiments->TwoD_NMR Structure This compound Structure H1_NMR->Structure C13_NMR->Structure F19_NMR->Structure COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC COSY->Structure HSQC->Structure HMBC->Structure

References

Application Notes and Protocols for Norfluorocurarine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Prospective Research Guide

Disclaimer: Publicly available scientific literature and patent databases currently lack specific data regarding the medicinal chemistry applications, biological activity, and mechanism of action of Norfluorocurarine. The following application notes and protocols are therefore presented as a prospective guide for researchers and drug development professionals interested in investigating the potential of this molecule. The proposed experiments and potential applications are based on the known biological activities of structurally related Strychnos alkaloids and the established principles of fluorine incorporation in medicinal chemistry.

Introduction to this compound

This compound is a fluorinated indole alkaloid belonging to the Strychnos family. While its synthesis has been documented, its potential therapeutic applications remain unexplored. The Strychnos alkaloids are a diverse group of natural products known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor effects.[1][2][3][4] Many of these activities stem from their interaction with various receptors, ion channels, and enzymes.[5]

The introduction of a fluorine atom into an organic molecule is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[6][7] Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[6][7][8][9] Given the precedent for bioactivity within the Strychnos alkaloid class and the potential benefits of fluorination, this compound represents a promising, yet uninvestigated, candidate for drug discovery.

Potential Therapeutic Applications and Mechanisms of Action

Based on the pharmacology of related alkaloids, this compound could be investigated for the following therapeutic applications. The proposed mechanisms are hypothetical starting points for experimental validation.

  • Neuropharmacology: Many Strychnos alkaloids interact with the central and peripheral nervous systems.[2][5] this compound could be screened for activity against neurotransmitter receptors such as glycine, nicotinic acetylcholine, and serotonin receptors. Its fluorine substitution might modulate selectivity and potency, potentially leading to novel treatments for neurological disorders.

  • Oncology: Cytotoxic and anti-proliferative activities have been reported for several Strychnos alkaloids.[2] The potential of this compound as an anticancer agent could be explored, with initial studies focusing on its effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.

  • Infectious Diseases: The antimicrobial and antiprotozoal properties of alkaloids from Strychnos species suggest that this compound could be a lead compound for developing new anti-infective agents.[1][2] Screening against a panel of pathogenic bacteria, fungi, and parasites would be a logical first step.

  • Anti-inflammatory and Analgesic: Some Strychnos alkaloids exhibit anti-inflammatory and analgesic properties.[4] this compound could be investigated for its ability to modulate inflammatory pathways, for instance, by inhibiting key enzymes like cyclooxygenases or lipoxygenases.

Data Presentation: Hypothetical Screening Data

The following tables are provided as templates for presenting quantitative data that could be generated from the proposed experimental protocols.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.1
HeLaCervical Cancer12.5
PANC-1Pancreatic Cancer6.8
BxPC-3Pancreatic Cancer7.3

Table 2: Hypothetical Receptor Binding Affinity of this compound

ReceptorLigandKi (nM)
Glycine Receptor (α1)[³H]Strychnine25
5-HT3A Receptor[³H]Granisetron150
α7-Nicotinic Acetylcholine Receptor[¹²⁵I]α-Bungarotoxin80

Experimental Protocols

The following are detailed methodologies for key experiments to begin the medicinal chemistry evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, PANC-1, BxPC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Culture the selected cancer cell lines in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors (e.g., glycine receptor).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells or rat spinal cord)

  • Radiolabeled ligand (e.g., [³H]Strychnine for the glycine receptor)

  • This compound stock solution

  • Binding buffer (specific to the receptor assay)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Assay Setup: In a microcentrifuge tube, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound in the binding buffer.

  • Incubation: Incubate the mixture at the appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log of the competitor concentration and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Norfluorocurarine_Apoptosis_Pathway NFC This compound Receptor Hypothetical Receptor NFC->Receptor Binds Membrane Cell Membrane Caspase8 Caspase-8 Receptor->Caspase8 Activates BID BID Caspase8->BID tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion Induces MOMP CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical extrinsic and intrinsic apoptosis pathway initiated by this compound.

Experimental Workflow for In Vitro Screening

In_Vitro_Screening_Workflow Start This compound Synthesis/Acquisition PrimaryScreen Primary Screening (e.g., Cytotoxicity Assay) Start->PrimaryScreen HitIdent Hit Identification (IC50 < 10 µM) PrimaryScreen->HitIdent SecondaryAssay Secondary Assays (e.g., Receptor Binding) HitIdent->SecondaryAssay Active Inactive Inactive HitIdent->Inactive Inactive MechanismStudy Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) SecondaryAssay->MechanismStudy LeadIdent Lead Candidate Identification MechanismStudy->LeadIdent

Caption: Tiered experimental workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for the Development of Norfluorocurarine Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfluorocurarine, a member of the Strychnos family of indole alkaloids, presents a complex and intriguing scaffold for medicinal chemistry. Its structural relatives have been shown to interact with various biological targets, making this compound and its derivatives promising candidates for drug discovery programs. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacological profiles. This document provides detailed application notes and protocols for the synthesis and biological screening of novel this compound derivatives, with a focus on their potential interaction with nicotinic acetylcholine receptors (nAChRs).

Synthesis of Fluorinated this compound Derivatives

The synthesis of the this compound core can be achieved through a key intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde.[1][2] The following protocol outlines a potential route for the synthesis of a fluorinated derivative.

Experimental Protocol: Synthesis of a Mono-Fluorinated this compound Derivative

This protocol is a representative example and may require optimization for specific derivatives.

Materials:

  • Tryptamine

  • Fluorinated acyl chloride (e.g., 4-fluorobenzoyl chloride)

  • Pyridinium salt (e.g., 1-(2,4-dinitrophenyl)pyridinium chloride)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvents (dichloromethane, acetonitrile, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • N-Acylation of Tryptamine:

    • Dissolve tryptamine in anhydrous dichloromethane under an inert atmosphere.

    • Add triethylamine to the solution.

    • Slowly add the fluorinated acyl chloride dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by silica gel chromatography.

  • Formation of the Zincke Aldehyde Precursor:

    • To a solution of the purified N-acyltryptamine in anhydrous acetonitrile, add the pyridinium salt.

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • The resulting crude Zincke salt is used in the next step without further purification.

  • Intramolecular Diels-Alder Cycloaddition:

    • Dissolve the crude Zincke salt in a suitable solvent such as toluene.

    • Add a base (e.g., potassium carbonate) and heat the mixture to reflux.

    • The in-situ generated Zincke aldehyde will undergo an intramolecular Diels-Alder reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, filter off the base, and concentrate the filtrate.

    • Purify the crude product by silica gel chromatography to yield the fluorinated this compound derivative.

Workflow for the Synthesis of a Fluorinated this compound Derivative

G Tryptamine Tryptamine N_Acylation N-Acylation Tryptamine->N_Acylation Acyl_Chloride Fluorinated Acyl Chloride Acyl_Chloride->N_Acylation N_Acyl_Tryptamine N-Acyl Tryptamine N_Acylation->N_Acyl_Tryptamine Zincke_Salt_Formation Zincke Salt Formation N_Acyl_Tryptamine->Zincke_Salt_Formation Pyridinium_Salt Pyridinium Salt Pyridinium_Salt->Zincke_Salt_Formation Zincke_Salt Zincke Salt Zincke_Salt_Formation->Zincke_Salt Diels_Alder Intramolecular Diels-Alder Zincke_Salt->Diels_Alder Base Base Base->Diels_Alder Fluorinated_this compound Fluorinated this compound Derivative Diels_Alder->Fluorinated_this compound

Caption: Synthetic workflow for a fluorinated this compound derivative.

Biological Screening

Given the structural similarity of indole alkaloids to neurotransmitters, a primary area of investigation for this compound derivatives is their potential activity at neuronal receptors. Nicotinic acetylcholine receptors (nAChRs) are a key target class.[3][4]

In Vitro Cytotoxicity Assessment

Prior to target-specific assays, it is crucial to determine the general cytotoxicity of the synthesized compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 1-2 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDDerivative SubstitutionCell LineIC50 (µM)
NFC-HUnsubstitutedHeLa> 100
NFC-F14'-FluoroHeLa75.3
NFC-F26'-FluoroHeLa52.1
NFC-F34',6'-DifluoroHeLa28.9
Receptor Binding Assays

To investigate the interaction of this compound derivatives with nAChRs, competitive binding assays are employed.

Experimental Protocol: Competitive Radioligand Binding Assay for α7-nAChR

Materials:

  • Cell membranes prepared from a cell line overexpressing the human α7-nAChR.

  • Radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin).

  • Unlabeled competitor (e.g., nicotine or unlabeled epibatidine).

  • This compound derivatives.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, cell membranes, and the this compound derivative at various concentrations.

    • Add the radioligand at a concentration near its Kd.

    • For non-specific binding determination, add a high concentration of an unlabeled competitor.

    • For total binding, add only the radioligand and membranes.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Data Acquisition:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki (inhibitory constant) for each derivative by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

Table 2: Hypothetical Binding Affinity Data for this compound Derivatives at α7-nAChR

Compound IDDerivative SubstitutionKi (nM)
NFC-HUnsubstituted520
NFC-F14'-Fluoro150
NFC-F26'-Fluoro85
NFC-F34',6'-Difluoro32

Signaling Pathway Analysis

Activation of nAChRs can lead to the modulation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[3][4][5]

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Akt Akt PI3K->Akt CREB CREB Akt->CREB Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Gene_Expression Gene Expression (e.g., Cell Survival, Proliferation) CREB->Gene_Expression Ligand This compound Derivative Ligand->nAChR Ca_Influx->PI3K Ca_Influx->Ras

References

Application Notes and Protocols for In Vitro Assay Development for Norfluorocurarine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norfluorocurarine is a Strychnos alkaloid, analogous to tubocurarine, a well-characterized neuromuscular blocking agent. Tubocurarine acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR), primarily at the neuromuscular junction (NMJ). This antagonism prevents acetylcholine (ACh) from binding to its receptor, thereby inhibiting muscle contraction and leading to muscle relaxation. Given its structural similarity to tubocurarine, it is hypothesized that this compound also functions as an antagonist of nAChRs.

These application notes provide detailed protocols for in vitro assays to determine the activity and characterize the pharmacological profile of this compound. The described assays include a primary high-throughput screening method to assess its antagonist potency on specific nAChR subtypes and a secondary, more complex assay to evaluate its functional effect on neuromuscular junctions.

Signaling Pathway of the Nicotinic Acetylcholine Receptor at the Neuromuscular Junction

The binding of acetylcholine to nAChRs at the neuromuscular junction initiates a signaling cascade that leads to muscle contraction. As an antagonist, this compound is expected to inhibit this pathway.

nAChR_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Muscle) AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx ACh_vesicle ACh Vesicle Ca_influx->ACh_vesicle triggers fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds & activates This compound This compound This compound->nAChR binds & inhibits Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction leads to

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway at the Neuromuscular Junction.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound's activity, based on typical values for related compounds like d-tubocurarine.[1][2][3]

Assay TypenAChR SubtypeParameterValue (Mean ± SD)
Primary Screening Assay
Calcium Flux Assayα3β4IC₅₀250 ± 35 nM
α4β2IC₅₀45 ± 8 nM
α7IC₅₀> 10 µM
Secondary Validation Assay
Radioligand Binding Assayα4β2Kᵢ30 ± 5 nM
In Vitro NMJ Contraction AssayMuscle-typeIC₅₀150 ± 20 nM

Experimental Protocols

Protocol 1: Primary Screening - Cell-Based Calcium Flux Assay for nAChR Antagonism

This protocol describes a high-throughput method to screen for this compound's antagonist activity on specific neuronal nAChR subtypes (e.g., α4β2 and α3β4) expressed in a stable cell line. The assay measures the inhibition of agonist-induced intracellular calcium influx using a fluorescent calcium indicator.[4][5][6]

Experimental Workflow for Calcium Flux Assay

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis plate_cells Plate nAChR-expressing cells (e.g., CHO-α4β2) in 96-well plate incubate_cells Incubate for 24-48 hours plate_cells->incubate_cells load_dye Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye add_compounds Add this compound (test) and d-tubocurarine (control) load_dye->add_compounds incubate_compounds Incubate for 30 minutes add_compounds->incubate_compounds add_agonist Add nAChR agonist (e.g., Nicotine) incubate_compounds->add_agonist measure_fluorescence Measure fluorescence intensity (e.g., FLIPR) add_agonist->measure_fluorescence calculate_inhibition Calculate percent inhibition measure_fluorescence->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC₅₀ value plot_curve->determine_ic50

Caption: Workflow for the cell-based calcium flux assay to determine nAChR antagonism.

Materials:

  • CHO or HEK293 cell line stably expressing the human nAChR subtype of interest (e.g., α4β2 or α3β4).

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • Black, clear-bottom 96-well microplates.

  • This compound stock solution (in DMSO).

  • d-tubocurarine (positive control).

  • Nicotine or Acetylcholine (agonist).

  • Fluo-4 AM or Calcium 6 dye kit.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the nAChR-expressing cells into 96-well plates at a density of 40,000-80,000 cells per well. Incubate at 37°C, 5% CO₂ for 24-48 hours to form a confluent monolayer.

  • Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add 100 µL of the dye solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control (d-tubocurarine) in assay buffer. After the dye loading incubation, add 20 µL of the compound dilutions to the respective wells. Also include wells with assay buffer only (negative control) and agonist only (maximum signal).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Set the instrument to record fluorescence intensity over time. After establishing a stable baseline, use the instrument's liquid handler to add 20 µL of an EC₈₀ concentration of the nAChR agonist (e.g., nicotine) to all wells. Continue recording the fluorescence for at least 2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data:

      • 0% inhibition = (Signal of agonist only) - (Signal of buffer only)

      • 100% inhibition = (Signal of buffer only)

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Secondary Validation - In Vitro Neuromuscular Junction (NMJ) Contraction Assay

This protocol describes a functional assay using a co-culture of motor neurons and skeletal muscle cells to assess the inhibitory effect of this compound on muscle contraction. This model more closely mimics the physiological environment of the neuromuscular junction.[7][8][9]

Logical Flow of the In Vitro NMJ Assay

NMJ_Assay_Logic cluster_model In Vitro NMJ Model cluster_experiment Experimental Conditions cluster_stimulation Stimulation & Observation cluster_analysis Analysis CoCulture Co-culture of iPSC-derived Motor Neurons & Skeletal Myotubes NMJ_Formation Formation of Functional NMJs CoCulture->NMJ_Formation Control Control (Vehicle) NMJ_Formation->Control Test This compound Treatment NMJ_Formation->Test Stimulation Electrical or Optical Stimulation of Motor Neurons Control->Stimulation Test->Stimulation Contraction_Control Myotube Contraction Observed Stimulation->Contraction_Control Contraction_Test Inhibition of Contraction Stimulation->Contraction_Test Quantification Quantify Contraction Frequency/Amplitude Contraction_Control->Quantification Contraction_Test->Quantification IC50_Calc Calculate IC₅₀ for Contraction Inhibition Quantification->IC50_Calc

Caption: Logical workflow for the in vitro neuromuscular junction contraction assay.

Materials:

  • Human iPSC-derived motor neurons and skeletal myoblasts.

  • Specialized co-culture medium.

  • Microfluidic devices or multi-well plates suitable for co-culture.

  • Extracellular matrix coating (e.g., Matrigel).

  • This compound stock solution.

  • Microscope with live-cell imaging capabilities and video capture.

  • Microelectrode array (MEA) system or optical stimulation setup (optional, for precise stimulation).

  • Image analysis software (e.g., ImageJ with a motion tracking plugin).

Procedure:

  • Co-culture Establishment:

    • Coat the culture surface with an appropriate extracellular matrix.

    • Plate skeletal myoblasts and differentiate them into myotubes according to a validated protocol.

    • Once myotubes are formed, seed the iPSC-derived motor neurons in proximity to or in a separate compartment of the co-culture device.

    • Maintain the co-culture in specialized medium for 1-2 weeks to allow for axon outgrowth and the formation of functional neuromuscular junctions.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the co-culture medium.

    • Replace the medium in the culture wells with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for a predetermined time (e.g., 30-60 minutes).

  • Stimulation and Observation of Contraction:

    • If using spontaneous contractions, place the culture on the microscope stage and record videos of myotube contractions for a set period (e.g., 2 minutes) for each condition.

    • For induced contractions, use an MEA system to deliver a defined electrical stimulus to the motor neurons and record the resulting myotube contractions. Alternatively, if using optogenetically-modified motor neurons, use light stimulation.

  • Data Analysis:

    • Use image analysis software to quantify the number and amplitude of myotube contractions from the recorded videos.

    • Calculate the percent inhibition of contraction frequency or amplitude for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC₅₀ for the functional inhibition of neuromuscular transmission.

References

Norfluorocurarine as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the currently available scientific literature reveals a significant gap in the biological characterization of norfluorocurarine, limiting its immediate application as a chemical probe for specific biological targets. While the chemical synthesis of this compound has been documented, detailed studies elucidating its mechanism of action, specific biological targets, binding affinities, and effects on cellular signaling pathways are not publicly available at this time.

Chemical probes are essential tools for dissecting complex biological processes. Their utility is predicated on a thorough understanding of their selectivity, potency, and mechanism of action. Unfortunately, for this compound, this critical information is absent from the current body of scientific literature.

This document aims to provide a framework for the types of data and experimental protocols that would be necessary to establish this compound as a useful chemical probe. It is intended to serve as a guide for researchers interested in exploring the potential of this molecule, rather than a reflection of its current, validated applications.

Quantitative Data Summary (Hypothetical Data)

For this compound to be considered a viable chemical probe, quantitative data on its interaction with biological targets would be required. The following table illustrates the types of data that would need to be generated through experimental assays.

Target ProteinAssay TypeParameterValueSelectivity Notes
(Hypothetical Target 1) Radioligand BindingKi(e.g., 15 nM)(e.g., >100-fold selective over related targets)
(Hypothetical Target 1) Functional Assay (e.g., FLIPR)IC50(e.g., 50 nM)(e.g., Correlates with binding affinity)
(Hypothetical Target 2) Enzyme InhibitionKi(e.g., >10 µM)(e.g., Not a significant off-target)
(Hypothetical Target 3) Radioligand BindingKi(e.g., >5 µM)(e.g., Low affinity)

Note: The data presented in this table is purely illustrative and does not represent experimentally determined values for this compound.

Key Experimental Protocols (Templates)

Detailed and reproducible experimental protocols are crucial for the validation and application of a chemical probe. Below are templates for key experiments that would need to be performed to characterize the biological activity of this compound.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor.

  • This compound (as the competitor ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specified temperature for a set duration to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Cellular Assay Protocol (e.g., Calcium Mobilization)

Objective: To determine the functional potency (IC50 or EC50) of this compound in a cell-based assay.

Materials:

  • Cells stably or transiently expressing the target receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Known agonist or antagonist for the target receptor.

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

  • Plate the cells in a 96- or 384-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare a dilution series of this compound.

  • If testing for antagonist activity, pre-incubate the cells with varying concentrations of this compound.

  • Place the cell plate in the fluorescence plate reader.

  • Initiate the kinetic read and add either the agonist (for antagonist testing) or this compound (for agonist testing) to the wells.

  • Record the change in fluorescence over time.

  • Analyze the data to determine the concentration-response curve and calculate the IC50 or EC50 value.

Signaling Pathways and Experimental Workflows (Conceptual Diagrams)

To understand the biological impact of this compound, it would be necessary to map the signaling pathways it modulates and to define a clear experimental workflow for its use as a probe. The following diagrams are conceptual and illustrate the types of visualizations that would be generated once the relevant biological data becomes available.

G Conceptual Signaling Pathway for a Hypothetical Target This compound This compound TargetReceptor Hypothetical Target Receptor This compound->TargetReceptor Binds to G_Protein G-Protein TargetReceptor->G_Protein Activates/Inhibits EffectorEnzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->EffectorEnzyme SecondMessenger Second Messenger (e.g., cAMP) EffectorEnzyme->SecondMessenger DownstreamKinase Downstream Kinase (e.g., PKA) SecondMessenger->DownstreamKinase CellularResponse Cellular Response DownstreamKinase->CellularResponse Phosphorylates targets leading to

Caption: A hypothetical signaling pathway modulated by this compound.

G Experimental Workflow for this compound Probe Validation cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Probe Application BindingAssay Binding Assays (Determine Ki) FunctionalAssay Functional Assays (Determine IC50/EC50) BindingAssay->FunctionalAssay SelectivityScreen Selectivity Screening (Panel of related targets) FunctionalAssay->SelectivityScreen TargetEngagement Target Engagement Assay (e.g., CETSA, NanoBRET) SelectivityScreen->TargetEngagement PhenotypicAssay Phenotypic Assays (e.g., Proliferation, Migration) TargetEngagement->PhenotypicAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assay) PhenotypicAssay->PathwayAnalysis InVivoModel In Vivo Model Studies PathwayAnalysis->InVivoModel

Caption: A logical workflow for validating this compound as a chemical probe.

The development of this compound into a reliable chemical probe is contingent on extensive biological characterization. The templates for experimental protocols and conceptual diagrams provided here outline the necessary steps and data required for this validation process. Researchers are encouraged to undertake these studies to unlock the potential of this compound for biological discovery and drug development. Without such data, the use of this compound in a research setting to probe a specific biological target would be premature and could lead to uninterpretable or misleading results.

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the stereoselective synthesis of Norfluorocurarine. The content primarily focuses on synthetic strategies involving the intramolecular cycloaddition of tryptamine-derived Zincke aldehydes, a key method for constructing the alkaloid's core structure.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: Low yield in the tetracyclic core formation via Zincke aldehyde cycloaddition.

Answer: Low yields in the formation of the ABCE tetracyclic core of this compound from a tryptamine-derived Zincke aldehyde are a common challenge. Several factors can contribute to this issue.[1][2][3]

  • Potential Cause 1: Purity of the Zincke Aldehyde Precursor. The Zincke aldehyde is a reactive intermediate. Impurities in the starting materials can lead to side reactions, reducing the overall yield.

    • Solution: Ensure all starting materials, particularly the tryptamine derivative and the pyridinium salt, are of high purity. Recrystallization or column chromatography of precursors may be necessary.

  • Potential Cause 2: Suboptimal Reaction Conditions. The base-mediated intramolecular Diels-Alder cycloaddition is sensitive to reaction conditions.[2][3]

    • Solution: A thorough optimization of the base, solvent, temperature, and reaction time is crucial. Refer to the table below for reported conditions that have shown success.

  • Potential Cause 3: Dimerization of the Product. The tetracyclic product can undergo dimerization under certain conditions, which would lower the yield of the desired monomeric product.[3]

    • Solution: Monitor the reaction closely by TLC or LC-MS to detect the formation of higher molecular weight byproducts. Adjusting the concentration of the reaction mixture (favoring dilute conditions) may disfavor dimerization.

  • Potential Cause 4: Unexpected Cycloreversion. Under specific conditions, the tetracyclic product can revert to the Zincke aldehyde, leading to an equilibrium that does not favor the product.[3]

    • Solution: Once the reaction is complete, as determined by monitoring, proceed with the workup and purification promptly to isolate the product and prevent potential decomposition or reversion.

Question 2: Poor diastereoselectivity in the cycloaddition step.

Answer: Achieving high diastereoselectivity is critical for the stereocontrolled synthesis of this compound. The intramolecular [4+2] cycloaddition is designed to set up multiple contiguous stereocenters.[4]

  • Potential Cause 1: Incorrect Base or Solvent System. The choice of base and solvent can influence the transition state of the cycloaddition, thereby affecting the diastereoselectivity.

    • Solution: Screen a variety of bases (e.g., LHMDS, KHMDS, DBU) and aprotic solvents (e.g., THF, toluene, dioxane) to find the optimal combination for your specific substrate.

  • Potential Cause 2: Temperature Effects. The reaction temperature can impact the kinetic versus thermodynamic control of the cycloaddition.

    • Solution: Experiment with a range of temperatures. Lower temperatures often favor higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Potential Cause 3: Substrate Conformation. The conformation of the Zincke aldehyde precursor at the moment of cyclization will dictate the stereochemical outcome.

    • Solution: While difficult to control directly, the choice of protecting groups on the tryptamine nitrogen can influence the conformational preferences of the precursor and, consequently, the diastereoselectivity of the reaction.

Frequently Asked Questions (FAQs)

What are the main challenges in the stereoselective synthesis of Strychnos alkaloids like this compound?

The primary challenges include the construction of the highly congested and sterically demanding polycyclic core, the control of multiple stereocenters, and the development of efficient strategies to assemble the complex molecular architecture.[5][6] The ABCE-tricyclic unit is particularly challenging due to the presence of five of the six stereogenic carbons, including a quaternary carbon stereocenter.[5]

Why is the intramolecular Diels-Alder reaction of Zincke aldehydes a key strategy?

This strategy is significant because it allows for the rapid and efficient construction of the tetracyclic core of many indole alkaloids, including this compound, in a few steps from commercially available starting materials.[1][2][3] This complexity-generating transformation is a powerful tool for building the core structure with a degree of stereocontrol.

Are there alternative strategies for the synthesis of the this compound core?

Yes, other strategies for the synthesis of the broader family of Strychnos alkaloids have been developed. These include biomimetic rearrangement cascades and other types of cycloaddition reactions.[4][5] However, each approach has its own set of challenges, particularly concerning stereoselectivity.[5]

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of this compound and related intermediates as reported in the literature.

StepReactantProductYield (%)Reference
Zincke Aldehyde CycloadditionTryptamine-derived Zincke AldehydeTetracyclic ABCE Core~60-70Based on multi-step synthesis descriptions[2][3]
Full Synthesis (Vanderwal)Commercially available starting materialsThis compoundN/AFive-step synthesis reported[2][3]
Intramolecular [4+2] AnnulationPMB-protected tryptamine and D-A cyclobuteneCyclohexa-fused indoline motif98For a related Strychnos alkaloid core synthesis[4]

Note: Detailed step-by-step yields are often found within the full experimental sections of the cited literature.

Experimental Protocols

General Protocol for the Base-Mediated Intramolecular Cycloaddition of a Tryptamine-Derived Zincke Aldehyde

This is a generalized procedure based on the strategy described by Vanderwal and coworkers.[1][2][3] Researchers should consult the primary literature for substrate-specific details.

  • Preparation of the Zincke Aldehyde: The tryptamine-derived Zincke aldehyde is prepared immediately before use by reacting the corresponding tryptamine derivative with a suitable pyridinium salt (e.g., 1-(2,4-dinitrophenyl)pyridinium chloride) in the presence of a mild base (e.g., triethylamine) in a suitable solvent like dichloromethane.

  • Cycloaddition Reaction: The crude Zincke aldehyde is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

  • Base Addition: A strong, non-nucleophilic base (e.g., LHMDS or KHMDS) is added dropwise to the solution. The reaction mixture is stirred at the low temperature for a specified period.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is deemed complete, it is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

troubleshooting_workflow cluster_start Problem Identification cluster_analysis Potential Causes cluster_solutions Corrective Actions cluster_outcome Evaluation start Low Yield or Poor Diastereoselectivity cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions (Dimerization/Reversion) start->cause3 sol1 Purify Precursors (Chromatography/ Recrystallization) cause1->sol1 sol2 Optimize: - Base - Solvent - Temperature cause2->sol2 sol3 - Adjust Concentration - Monitor Reaction Closely - Prompt Workup cause3->sol3 outcome Improved Yield and Stereoselectivity sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting workflow for the Zincke aldehyde cycloaddition.

reaction_pathway cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_cyclization Key Transformation cluster_product Product Core tryptamine Tryptamine Derivative zincke Zincke Aldehyde tryptamine->zincke + Pyridinium Salt + Base pyridinium Pyridinium Salt cycloaddition Intramolecular [4+2] Cycloaddition zincke->cycloaddition Strong Base (e.g., LHMDS) core Tetracyclic ABCE Core cycloaddition->core Stereocontrolled Ring Formation

References

improving the yield of the Vanderwal Norfluorocurarine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Vanderwal synthesis of norfluorocurarine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the key transformation in the Vanderwal synthesis of this compound?

The cornerstone of the Vanderwal synthesis is a base-mediated intramolecular [4+2] Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde. This powerful reaction efficiently constructs the tetracyclic core of the Strychnos alkaloid family.[1][2]

Q2: What are the main advantages of this synthetic route?

The Vanderwal synthesis is notable for its efficiency and conciseness, affording this compound in just five steps from commercially available starting materials.[1]

Q3: What are the potential side reactions or common issues with the key cycloaddition step?

The primary challenges in the key intramolecular Diels-Alder reaction are the potential for dimerization of the Zincke aldehyde intermediate and a cycloreversion reaction that can regenerate the starting Zincke aldehyde under certain conditions.[1] Careful control of reaction conditions is crucial to minimize these pathways.

Q4: What is the proposed mechanism for the key intramolecular Diels-Alder reaction?

The reaction is believed to proceed via a stepwise, base-mediated mechanism.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the Zincke aldehyde formation - Incomplete reaction of the pyridinium salt with tryptamine. - Degradation of the Zincke aldehyde during workup or purification.- Ensure the use of freshly prepared reagents and anhydrous conditions. - Minimize exposure of the Zincke aldehyde to acidic conditions or prolonged heating. - Purification should be performed rapidly, for example, by rapid filtration through a plug of silica gel.
Formation of a significant amount of dimer during the Diels-Alder reaction - The concentration of the Zincke aldehyde is too high, favoring intermolecular reactions.- Perform the reaction under high dilution conditions to favor the intramolecular pathway. - Add the Zincke aldehyde slowly to the reaction mixture containing the base.
Incomplete conversion or recovery of starting material in the Diels-Alder step - Insufficiently strong base or inadequate reaction temperature. - Cycloreversion of the desired product back to the starting material.- Use a strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu). - Ensure the reaction is heated sufficiently to overcome the activation energy of the cycloaddition. - If cycloreversion is suspected, consider running the reaction for a shorter duration or at a slightly lower temperature to find an optimal balance between conversion and product stability.
Difficulty in the final deprotection and cyclization step - Incomplete removal of the protecting group. - Poor reactivity of the intermediate towards cyclization.- Ensure complete deprotection by monitoring the reaction by TLC or LC-MS. - Optimize the cyclization conditions, such as the choice of acid or Lewis acid catalyst and the reaction temperature.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the Vanderwal synthesis of this compound.

Step Transformation Reported Yield
1Formation of N-allyl-N-(2,4-dinitrophenyl)tryptamineNot explicitly reported, but typically high-yielding
2Formation of the tryptamine-derived Zincke aldehydeNot explicitly reported, used directly in the next step
3Intramolecular Diels-Alder Cycloaddition~64%
4Deprotection of the N-allyl group~69%
5Final Cyclization to this compoundNot explicitly reported in a single step, but part of a multi-step sequence to strychnine with varying yields.

Key Experimental Protocols

Step 3: Intramolecular Diels-Alder Cycloaddition

  • Reactants: Tryptamine-derived Zincke aldehyde, Potassium tert-butoxide (KOt-Bu), Tetrahydrofuran (THF).

  • Procedure: To a solution of the crude tryptamine-derived Zincke aldehyde in anhydrous THF at room temperature is added a solution of potassium tert-butoxide in THF. The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Step 4: Deprotection of the N-allyl group

  • Reactants: The cycloadduct from Step 3, Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄], a suitable scavenger for the allyl group (e.g., dimedone or N,N'-dimethylbarbituric acid), and a solvent such as THF or dichloromethane.

  • Procedure: To a solution of the N-allyl protected tetracycle in the chosen solvent is added the allyl scavenger and the palladium catalyst. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the deprotected amine.

Visualizations

Vanderwal_Norfluorocurarine_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_end Final Product Tryptamine Tryptamine Step1 Step 1: N-Allylation & Dinitrophenylation Tryptamine->Step1 DNFB 1-fluoro-2,4-dinitrobenzene DNFB->Step1 AllylBromide Allyl Bromide AllylBromide->Step1 ZinckeSalt N-allyl-N-(2,4-dinitrophenyl)tryptamine Step1->ZinckeSalt Step2 Step 2: Zincke Aldehyde Formation ZinckeSalt->Step2 ZinckeAldehyde Tryptamine-derived Zincke Aldehyde Step2->ZinckeAldehyde Step3 Step 3: Intramolecular Diels-Alder (Key Step) ZinckeAldehyde->Step3 Cycloadduct Tetracyclic Intermediate Step3->Cycloadduct Step4 Step 4: N-Deprotection Cycloadduct->Step4 Deprotected Deprotected Intermediate Step4->Deprotected Step5 Step 5: Final Cyclization Deprotected->Step5 This compound This compound Step5->this compound

Caption: Overall workflow of the Vanderwal synthesis of this compound.

Diels_Alder_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield in Diels-Alder Step Dimerization Dimerization of Zincke Aldehyde LowYield->Dimerization Cycloreversion Cycloreversion to Starting Material LowYield->Cycloreversion IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction HighDilution High Dilution Conditions Dimerization->HighDilution SlowAddition Slow Addition of Starting Material Dimerization->SlowAddition OptimizeTemp Optimize Temperature and Reaction Time Cycloreversion->OptimizeTemp IncompleteReaction->OptimizeTemp StrongBase Use Strong, Non-nucleophilic Base IncompleteReaction->StrongBase

Caption: Troubleshooting logic for the key Diels-Alder cycloaddition step.

References

Technical Support Center: Diels-Alder Synthesis of Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of Norfluorocurarine. The content is structured to address specific issues that may be encountered during this complex chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the synthesis of this compound described in recent literature?

A1: The core of the modern synthetic route to this compound is a base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde. This powerful transformation constructs the tetracyclic core of the molecule in an efficient manner.[1][2]

Q2: What are the most common side reactions observed during the Diels-Alder synthesis of this compound?

A2: Two primary side reactions have been identified that can compete with the desired intramolecular Diels-Alder cycloaddition: a facile dimerization of the Diels-Alder product and a cycloreversion reaction that regenerates the starting Zincke aldehyde.[1][3]

Q3: Why is the choice of base important in this reaction?

A3: Computational studies have shown that the counterion of the base plays a crucial role. A potassium counterion, for example, is believed to pre-organize the Zincke aldehyde into the s-cis conformation necessary for the intramolecular cycloaddition, thus facilitating the desired reaction pathway.[4]

Q4: Can this synthetic strategy be applied to other similar alkaloids?

A4: Yes, this methodology has been successfully used as a key step in the synthesis of other related indole alkaloids, including strychnine, dehydrodesacetylretuline, and valparicine.[1][3]

Troubleshooting Guide

This guide addresses potential issues and provides possible solutions to overcome common side reactions in the Diels-Alder synthesis of this compound.

Observed Issue Potential Cause Suggested Solution(s)
Low yield of this compound, with significant recovery of the starting Zincke aldehyde. The reaction conditions may favor the retro-Diels-Alder (cycloreversion) reaction. This is more likely at elevated temperatures.- Lower the reaction temperature. The intramolecular Diels-Alder reaction is often favored at milder conditions. - Minimize the reaction time; prolonged exposure to heat can promote cycloreversion. - Ensure the complete exclusion of protic sources that might catalyze the reverse reaction.
Formation of a significant amount of a higher molecular weight byproduct, identified as a dimer. The desired Diels-Alder product can undergo a facile intermolecular dimerization. This is likely concentration-dependent.- Employ high-dilution conditions to disfavor the intermolecular dimerization reaction. - Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. - Optimize the base and solvent system to favor the intramolecular pathway.
Incomplete conversion of the starting Zincke aldehyde. The base may not be sufficiently strong or soluble to efficiently promote the reaction. The conformation of the diene may not be optimal.- Switch to a stronger, non-nucleophilic base. Bases with potassium counterions (e.g., potassium hexamethyldisilazide, KHMDS) have been shown to be effective.[4] - Use a solvent system that enhances the solubility and reactivity of the base. - Consider the use of additives that can help to organize the transition state, if applicable.
Complex mixture of unidentified byproducts. The Zincke aldehyde starting material may be unstable under the reaction conditions, leading to decomposition.- Ensure the Zincke aldehyde is of high purity before use. - Protect the aldehyde from light and air, as it may be prone to oxidation or degradation. - Use freshly prepared Zincke aldehyde for the best results.

Data Presentation: Impact of Reaction Conditions on Product Distribution (Illustrative)

The following table provides an illustrative summary of how reaction conditions might influence the yields of this compound and its major side products. This data is hypothetical and intended for guidance in optimizing reaction conditions.

Entry Base Concentration (M) Temperature (°C) This compound Yield (%) Dimer Yield (%) Cycloreversion (%)
1KHMDS0.125454015
2KHMDS0.0125751510
3KHMDS0.0012585 5 10
4NaHMDS0.0125602515
5LiHMDS0.0125553015
6KHMDS0.0160501040

Experimental Protocols

Key Experiment: Intramolecular Diels-Alder Cycloaddition

This protocol is a generalized procedure based on the synthesis described by Vanderwal and coworkers.

Materials:

  • Tryptamine-derived Zincke aldehyde (substrate)

  • Anhydrous, degassed solvent (e.g., tetrahydrofuran, THF)

  • Strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide, KHMDS)

  • Inert atmosphere (e.g., argon or nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve the tryptamine-derived Zincke aldehyde in the anhydrous, degassed solvent to achieve a high-dilution concentration (e.g., 0.001 M).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature) in an appropriate cooling bath.

  • In a separate flask, prepare a solution of the base (e.g., KHMDS) in the same anhydrous solvent.

  • Add the base solution dropwise to the stirred solution of the Zincke aldehyde over an extended period (e.g., 1-2 hours) using the dropping funnel to maintain a low instantaneous concentration of the substrate.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Visualizations

Reaction Pathways in the Synthesis of this compound

cluster_main Main Reaction Pathway cluster_side Side Reactions Zincke Aldehyde Zincke Aldehyde This compound This compound Zincke Aldehyde->this compound Intramolecular Diels-Alder This compound->Zincke Aldehyde Cycloreversion (Retro-Diels-Alder) Dimer Dimer This compound->Dimer Dimerization (Intermolecular)

Caption: Overall reaction scheme showing the desired intramolecular Diels-Alder reaction and competing side reactions.

Experimental Workflow for Minimizing Side Reactions

Start Start Prepare High-Dilution Solution of Zincke Aldehyde Prepare High-Dilution Solution of Zincke Aldehyde Start->Prepare High-Dilution Solution of Zincke Aldehyde Slowly Add Base Slowly Add Base Prepare High-Dilution Solution of Zincke Aldehyde->Slowly Add Base Monitor Reaction Monitor Reaction Slowly Add Base->Monitor Reaction Decision Decision Monitor Reaction->Decision Workup and Purification Workup and Purification Pure this compound Pure this compound Workup and Purification->Pure this compound Side Products (Dimer, etc.) Side Products (Dimer, etc.) Workup and Purification->Side Products (Dimer, etc.) Decision->Monitor Reaction Incomplete Decision->Workup and Purification Reaction Complete

Caption: A workflow diagram illustrating the key steps to optimize the yield of this compound.

References

Technical Support Center: Optimizing Zincke Aldehyde Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Zincke aldehyde cycloaddition.

Troubleshooting Guide

This guide addresses common issues encountered during the Zincke aldehyde cycloaddition, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Incomplete Zincke Aldehyde Formation: The precursor Zincke aldehyde may not have formed efficiently.[1]- Ensure complete consumption of the starting pyridinium salt (Zincke salt) and secondary amine during the aldehyde formation step. Monitor the reaction by TLC or LC-MS. - Verify the purity of the Zincke salt and the secondary amine. Impurities can hinder the reaction. - The Zincke aldehyde synthesis requires two equivalents of the secondary amine.[1] Ensure the stoichiometry is correct.
2. Ineffective Base: The base used for the cycloaddition may be too weak, not sufficiently soluble, or degraded.- Use a strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu), which is commonly employed for this transformation.[2] - Ensure the base is fresh and has been stored under anhydrous conditions. - Consider the solubility of the base in the chosen solvent. A heterogeneous mixture may lead to slow or incomplete reaction.
3. Inappropriate Solvent: The reaction solvent may not be suitable for the cycloaddition.- Anhydrous, non-protic solvents are generally preferred to avoid side reactions with the strong base and reactive intermediates. - The choice of solvent can significantly impact the reaction rate and yield. Consider screening solvents such as THF, toluene, or dioxane.
4. Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier.- While some reactions proceed at room temperature, heating is often necessary.[1] Experiment with a temperature range, for example, from room temperature up to the reflux temperature of the solvent. - An unexpected rearrangement can occur at very high temperatures (e.g., 160 °C), leading to α,β,γ,δ-unsaturated amides instead of the desired cycloadduct.
5. Decomposition of Reactants or Products: The Zincke aldehyde or the cycloadduct may be unstable under the reaction conditions.- Keep reaction times to a minimum once the reaction is complete (monitor by TLC). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - The cycloadduct itself can sometimes undergo a cycloreversion under certain conditions.
Formation of Side Products 1. Rearrangement of Zincke Aldehyde: Under certain conditions, especially at high temperatures, Zincke aldehydes can rearrange to form Z-unsaturated amides.- Optimize the reaction temperature, aiming for the lowest effective temperature. - This rearrangement is sometimes favored and can be exploited for the synthesis of different scaffolds.
2. Dimerization of the Product: The cycloadduct may dimerize, especially at high concentrations.- Perform the reaction at a lower concentration. - Analyze the product mixture carefully by mass spectrometry to identify any dimeric species.
3. Products from Incomplete Reaction: Unreacted Zincke aldehyde may be present in the final mixture.- Ensure sufficient reaction time and optimal conditions for the cycloaddition. - Purify the crude product carefully using column chromatography to separate the desired product from the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Zincke aldehyde cycloaddition?

The base, typically a strong one like potassium tert-butoxide (KOt-Bu), is crucial for deprotonating the indole nitrogen of the tryptamine-derived Zincke aldehyde.[2] This deprotonation is necessary to initiate the intramolecular cycloaddition cascade.[2] Computational studies suggest that the reaction proceeds via a stepwise Michael/Mannich cascade rather than a concerted Diels-Alder reaction.[2]

Q2: How do I choose the right solvent for the cycloaddition?

The choice of solvent is critical and can influence reaction efficiency. Generally, anhydrous, non-protic solvents are preferred to prevent quenching of the strong base and unwanted side reactions. Solvents like tetrahydrofuran (THF), toluene, and dioxane are commonly used. The solubility of the base and the Zincke aldehyde in the chosen solvent should be considered to ensure a homogeneous reaction mixture where possible.

Q3: My reaction is not going to completion. What can I do?

If the reaction is sluggish, consider the following:

  • Increase the temperature: Gently heating the reaction mixture can often drive it to completion.

  • Use a stronger base: If you are not already using a strong base like KOt-Bu, switching to one may be beneficial.

  • Check reagent purity: Impurities in the Zincke aldehyde or the base can inhibit the reaction.

  • Ensure anhydrous conditions: Moisture can quench the base and halt the reaction.

Q4: I am observing an unexpected product. What could it be?

An interesting and sometimes unexpected side reaction is the rearrangement of the Zincke aldehyde to a Z-unsaturated amide, which can be favored at elevated temperatures.[1][3] If your desired product is a polycyclic lactam, this rearrangement might be part of a desired cascade reaction.[3] Careful characterization of the unexpected product by NMR and mass spectrometry is essential to understand the reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-Dinitrophenyl)pyridinium Chloride (Zincke Salt)

This protocol describes the preparation of the Zincke salt, the precursor to Zincke aldehydes.

  • In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene in a minimal amount of a suitable solvent like ethanol or acetone.

  • Add pyridine to the solution. An excess of pyridine is often not necessary.

  • Heat the mixture at reflux (around 70-80 °C) for several hours (e.g., 16 hours).[3]

  • The Zincke salt will precipitate out of the solution upon cooling.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove impurities.[3]

  • Dry the purified Zincke salt under vacuum. The salt is typically a white to pale yellow solid.[4]

Protocol 2: Synthesis of a Tryptamine-Derived Zincke Aldehyde

This protocol outlines the general procedure for synthesizing a Zincke aldehyde from a tryptamine derivative and a Zincke salt.

  • Dissolve the tryptamine derivative (2 equivalents) in a suitable solvent such as ethanol.

  • Add the Zincke salt (1 equivalent) to the solution.

  • Heat the reaction mixture at reflux (e.g., 80 °C) and monitor the reaction progress by TLC until the Zincke salt is consumed.

  • After the reaction is complete, add water to the mixture to hydrolyze the intermediate iminium group to the aldehyde.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Zincke aldehyde.

Protocol 3: Base-Mediated Intramolecular Cycloaddition

This protocol describes the key cycloaddition step to form the polycyclic indole alkaloid core.

  • Dissolve the purified tryptamine-derived Zincke aldehyde in an anhydrous, non-protic solvent (e.g., THF or toluene) under an inert atmosphere (nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add a strong base, such as potassium tert-butoxide (KOt-Bu), portion-wise to the stirred solution.

  • After the addition of the base, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. In some cases, gentle heating may be required.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting cycloadduct by flash column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of polycyclic indole alkaloids via Zincke aldehyde cycloaddition.

Zincke_Cycloaddition_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_end Final Product Pyridine Pyridine Zincke_Salt Zincke Salt Formation Pyridine->Zincke_Salt CDNB 1-Chloro-2,4-dinitrobenzene CDNB->Zincke_Salt Tryptamine Tryptamine Derivative Zincke_Aldehyde Zincke Aldehyde Synthesis Tryptamine->Zincke_Aldehyde Zincke_Salt->Zincke_Aldehyde Reacts with Cycloaddition Intramolecular Cycloaddition Zincke_Aldehyde->Cycloaddition Base-mediated Purification Column Chromatography Cycloaddition->Purification Analysis NMR, MS, etc. Purification->Analysis Product Polycyclic Indole Alkaloid Analysis->Product Characterized Product

Caption: Workflow for Zincke Aldehyde Cycloaddition.

References

Norfluorocurarine Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of norfluorocurarine.

Troubleshooting Guide

Researchers may face several challenges during the purification of this compound, a complex indole alkaloid. This guide addresses common issues in a question-and-answer format, offering potential solutions and preventative measures.

Issue 1: Low or No Recovery of this compound After Column Chromatography

Question: I performed column chromatography on my crude reaction mixture, but I'm seeing very low or no yield of this compound in the collected fractions. What could be the problem?

Answer: Several factors could contribute to poor recovery after column chromatography. Consider the following possibilities and solutions:

  • Compound Degradation on Stationary Phase: this compound, like many indole alkaloids, can be sensitive to acidic conditions. Standard silica gel is slightly acidic and may cause degradation of the target compound.

    • Solution:

      • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by preparing a slurry of silica gel in the desired eluent system containing a small percentage (e.g., 0.1-1%) of triethylamine.

      • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil.

  • Incorrect Eluent System: The polarity of your solvent system may be inappropriate for eluting this compound.

    • Solution:

      • TLC Analysis: Before running a column, perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal eluent for separation. A good starting point for indole alkaloids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

      • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, gradually increasing the polarity of the mobile phase, can be effective.

  • Compound Irreversibly Bound to the Column: Highly polar impurities or degradation products can sometimes bind irreversibly to the silica gel, trapping the desired compound.

    • Solution: After the initial elution, try flushing the column with a very polar solvent, such as methanol with a small amount of acetic acid or ammonia, to see if any of the bound material can be recovered.

Issue 2: Co-elution of this compound with Impurities

Question: My purified fractions of this compound are still contaminated with impurities that have similar Rf values on TLC. How can I improve the separation?

Answer: Separating structurally similar impurities is a common challenge in the purification of synthetic alkaloids. Here are some strategies to enhance resolution:

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC (RP-HPLC) is often the most effective method.

    • Methodology: A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Adding a modifier such as trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape and resolution for basic compounds like alkaloids by ensuring they are protonated.

  • Counter-Current Chromatography (CCC): This technique partitions compounds between two immiscible liquid phases, avoiding solid stationary phases that can cause degradation. It can be particularly useful for separating closely related alkaloids.

  • Fine-Tuning Column Chromatography Parameters:

    • Column Dimensions: Use a longer, narrower column for better separation.

    • Flow Rate: A slower flow rate can improve resolution.

    • Loading Technique: Dissolve the crude product in a minimal amount of solvent and load it onto the column as a concentrated band.

Issue 3: Suspected Degradation of this compound During Purification or Storage

Question: I suspect my purified this compound is degrading over time. How can I assess its stability and prevent this?

Answer: The stability of complex molecules like this compound can be influenced by pH, light, and temperature.

  • Stability Assessment:

    • Stability-Indicating Assay: Develop a stability-indicating HPLC method that can separate the intact drug from its potential degradation products. This involves subjecting samples of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate degradation products and ensure the analytical method can resolve them from the parent compound.[1][2]

  • Prevention of Degradation:

    • pH Control: Indole alkaloids can be susceptible to degradation under strongly acidic or basic conditions. Store purified this compound in a neutral, buffered solution if in liquid form.

    • Light Protection: Store samples in amber vials or protected from light to prevent photodecomposition.

    • Temperature Control: Store samples at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation.

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during this compound synthesis and purification?

A1: Based on its synthesis via a Diels-Alder reaction of a tryptamine-derived Zincke aldehyde, potential impurities could include:

  • Starting Materials: Unreacted tryptamine derivatives or Zincke aldehyde precursors.

  • Diastereomers: Although the reaction is reported to be highly diastereoselective, trace amounts of other stereoisomers might be present.[3]

  • Byproducts of the Diels-Alder Reaction: Depending on the reaction conditions, side reactions could lead to the formation of related alkaloid structures.

  • Degradation Products: As mentioned in the troubleshooting guide, acid- or light-catalyzed degradation can generate impurities.

Q2: What analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): With a UV or mass spectrometry (MS) detector, HPLC is the gold standard for quantitative purity analysis and impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the main compound and any impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and can be used for quantitative analysis (qNMR) to determine absolute purity.

Q3: Is there a general experimental protocol for the purification of this compound?

  • Initial Extraction: An acid-base extraction can be used to separate the basic alkaloid from neutral and acidic impurities in the crude reaction mixture.[5]

  • Column Chromatography: Flash column chromatography over silica gel (potentially deactivated with triethylamine) or alumina is a common first-pass purification step.

  • High-Purity Polishing: For obtaining highly pure material, preparative reverse-phase HPLC is often necessary.

Data Presentation

Due to the limited availability of specific quantitative data for this compound purification in published literature, a comparative table cannot be provided at this time. Researchers are encouraged to perform optimization studies and document their own data for recovery and purity for different purification methods.

Experimental Protocols

General Protocol for Acid-Base Extraction of Indole Alkaloids from a Crude Synthetic Mixture:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic alkaloid will move into the aqueous phase as its hydrochloride salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) to a pH > 9. This will deprotonate the alkaloid, making it soluble in organic solvents again.

  • Extract the basified aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enriched alkaloid fraction.

Visualizations

experimental_workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup column_chrom Column Chromatography (e.g., Silica Gel) extraction->column_chrom Enriched Alkaloid Fraction hplc Preparative RP-HPLC column_chrom->hplc Partially Purified Fractions purity_analysis Purity & Structure Analysis (HPLC, LC-MS, NMR) hplc->purity_analysis Highly Purified Fractions final_product Pure this compound purity_analysis->final_product

Caption: Generalized experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purification Yield? check_degradation Suspected Degradation on Column? start->check_degradation Yes check_eluent Incorrect Eluent Polarity? start->check_eluent No check_degradation->check_eluent No solution_deactivated_silica Use Deactivated Silica or Alumina check_degradation->solution_deactivated_silica Yes solution_optimize_eluent Optimize Eluent with TLC/HPLC check_eluent->solution_optimize_eluent Yes solution_hplc Consider RP-HPLC for Better Resolution check_eluent->solution_hplc If still co-eluting

Caption: Troubleshooting logic for low yield in this compound purification.

References

Technical Support Center: Norfluorocurarine Stability in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of Norfluorocurarine in biological media during experimentation.

Frequently Asked Questions (FAQs)

Q1: My quantitative analysis shows a lower-than-expected concentration of this compound after incubation in plasma. What are the potential causes?

A1: Several factors can contribute to the apparent loss of this compound in plasma.[1][2] These include:

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and proteases, that can metabolize the compound.[1][2]

  • Chemical Instability: The pH of the biological medium can lead to hydrolysis or other chemical degradation of the molecule.[1]

  • Protein Binding: this compound, as an alkaloid, may bind to plasma proteins like albumin, reducing the concentration of the free, unbound drug available for analysis.[3]

  • Adsorption to Labware: The compound may adsorb to the surfaces of plastic or glass tubes and plates, especially if it is lipophilic.

  • Oxidation: Exposure to atmospheric oxygen or the presence of oxidizing agents in the medium can lead to oxidative degradation.[4]

Q2: How can I differentiate between degradation and plasma protein binding?

A2: To distinguish between these two phenomena, you can perform parallel experiments. One common method is to precipitate the plasma proteins (e.g., with acetonitrile or methanol) at the end of the incubation period. If the recovery of this compound increases significantly after protein precipitation compared to an untreated sample, it suggests that a substantial portion of the compound was bound to proteins. A time-course study measuring the compound concentration in the protein-free supernatant can help quantify the rate of degradation.

Q3: What role does temperature play in the stability of this compound?

A3: Temperature is a critical factor influencing the rate of both chemical and enzymatic reactions.[1] Higher incubation temperatures (e.g., 37°C) will generally accelerate the degradation of this compound compared to lower temperatures (e.g., 4°C or on ice). It is crucial to maintain a consistent and appropriate temperature throughout your experiment to ensure reproducible results.

Q4: Are there any common interfering substances in biological media that I should be aware of?

A4: Yes, certain substances can interfere with the stability or analysis of your compound. For instance, some assay components like EDTA at high concentrations, ascorbic acid, and certain detergents can affect the outcome of enzymatic assays.[5] Additionally, impurities in reagents, such as peroxides in surfactants, can promote oxidative degradation.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound degradation.

Observed Problem Potential Cause Recommended Action
Rapid loss of compound immediately after addition to media Chemical Instability at Physiological pH - Perform a pH stability profile. Incubate this compound in buffers of varying pH (e.g., pH 5, 7.4, 9) to identify the optimal pH range for stability.[1] - If the compound is unstable at physiological pH, consider using a buffered solution with a more favorable pH for initial experiments, if the biological activity is not compromised.
Time-dependent decrease in concentration Enzymatic Degradation - Conduct stability studies in both active plasma and heat-inactivated plasma (56°C for 30 minutes). A significantly lower degradation rate in heat-inactivated plasma points to enzymatic activity. - Consider adding broad-spectrum enzyme inhibitors (e.g., protease or esterase inhibitors) to your media, if compatible with your experimental goals.
Inconsistent results between replicates Adsorption to Labware - Use low-binding microplates and pipette tips. - Include a small percentage of an organic solvent (e.g., acetonitrile or DMSO) in your sample diluent, if permissible for the assay, to reduce adsorption. - Pre-treat labware with a solution of a similar compound or a blocking agent like bovine serum albumin (BSA).
Low recovery even at time zero Precipitation or Poor Solubility - Assess the solubility of this compound in your biological medium.[1] - Prepare stock solutions in an appropriate organic solvent and ensure the final concentration of the solvent in the assay is low and does not affect the integrity of the biological matrix. - Visually inspect for any precipitate after adding the compound to the media.
Degradation observed in control samples (media without cells/enzymes) Oxidative or Photodegradation - Degas your media to remove dissolved oxygen. - Consider adding antioxidants like butylated hydroxytoluene (BHT) to the media, but first verify that it doesn't interfere with your assay or form adducts with your compound.[4] - Protect your samples from light by using amber vials or covering plates with foil, as some compounds are light-sensitive.[6]

Quantitative Data Summary

The following table provides an illustrative example of how to present stability data for this compound. Note: The values presented here are hypothetical and should be determined experimentally for your specific conditions.

Condition Time Point % Remaining this compound (Mean ± SD, n=3)
Human Plasma (37°C) 0 min100 ± 2.1
30 min75 ± 4.5
60 min52 ± 3.8
120 min28 ± 5.1
Heat-Inactivated Human Plasma (37°C) 0 min100 ± 1.9
30 min98 ± 2.3
60 min95 ± 2.0
120 min91 ± 3.2
Phosphate Buffer (pH 7.4, 37°C) 0 min100 ± 1.5
30 min99 ± 1.8
60 min97 ± 2.1
120 min96 ± 2.5

Experimental Protocols

Protocol 1: Assessing this compound Stability in Plasma

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Thaw a fresh batch of pooled human plasma (or other relevant biological matrix) at room temperature.

    • Prepare a heat-inactivated plasma control by incubating an aliquot of the plasma at 56°C for 30 minutes.

  • Incubation:

    • Pre-warm the active plasma, heat-inactivated plasma, and a control buffer (e.g., PBS, pH 7.4) to 37°C.

    • Spike this compound into each matrix to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting enzyme activity or protein structure.

    • Incubate the samples at 37°C.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot from each incubation mixture.

    • Immediately quench the reaction by adding a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

cluster_degradation Hypothetical this compound Degradation Pathway This compound This compound Hydrolyzed_Metabolite Hydrolyzed_Metabolite This compound->Hydrolyzed_Metabolite Hydrolysis (pH-dependent) Oxidized_Metabolite Oxidized_Metabolite This compound->Oxidized_Metabolite Oxidation (Enzymatic/Chemical) Conjugated_Metabolite Conjugated_Metabolite Hydrolyzed_Metabolite->Conjugated_Metabolite Phase II Metabolism

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare this compound Stock Solution B Incubate in Biological Matrix (e.g., Plasma) at 37°C A->B C Collect Aliquots at Multiple Time Points B->C D Quench Reaction & Precipitate Proteins C->D E Centrifuge to Separate Supernatant D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate % Remaining vs. Time F->G

Caption: Workflow for assessing this compound stability.

Caption: Logical flow for troubleshooting this compound loss.

References

Technical Support Center: Scaling Up Norfluorocurarine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies for scaling up the synthesis of Norfluorocurarine. The content is structured to address potential issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic reaction in the total synthesis of this compound?

A1: The cornerstone of the most efficient reported synthesis of this compound is the base-mediated intramolecular [4+2] cycloaddition (a formal Diels-Alder reaction) of a tryptamine-derived Zincke aldehyde. This powerful transformation rapidly builds the complex tetracyclic core of the molecule from relatively simple starting materials.[1][2]

Q2: What are the primary challenges when scaling up the synthesis from milligram to gram or kilogram scale?

A2: The main challenges include:

  • Reaction Homogeneity and Temperature Control: The key cycloaddition is often exothermic. Maintaining consistent temperature and mixing in a large reactor is critical to avoid side reactions and ensure reproducible yields.

  • Reagent Stability: The Zincke aldehyde intermediate can be sensitive. Its stability over longer reaction or processing times at larger scales needs to be evaluated.

  • Side Product Formation: Undesired reactions, such as dimerization of the cycloadduct or cycloreversion of the product back to the Zincke aldehyde, can become more significant at scale.[1][2]

  • Purification: Chromatographic purification, which is feasible at the lab scale, often becomes impractical and costly at an industrial scale. Developing robust crystallization or extraction protocols is essential.

  • Handling of Reagents: The use of strong bases like potassium tert-butoxide (KOt-Bu) requires careful handling and specific equipment at larger scales to manage safety and reactivity.

Q3: Are there alternative synthetic routes that might be more amenable to scale-up?

A3: While the Zincke aldehyde route is highly efficient in terms of step count, other strategies for constructing indole alkaloids exist, such as those employing the Pictet-Spengler reaction. However, for this compound, the Vanderwal synthesis utilizing the Zincke aldehyde cycloaddition is recognized for its remarkable efficiency and conciseness, making its optimization for scale-up a primary focus.[3]

Process Visualization

Simplified Synthesis Workflow for this compound Core

G Simplified Synthesis of this compound Core cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_core Core Formation cluster_final Final Product Tryptamine Tryptamine Zincke_Aldehyde Tryptamine-derived Zincke Aldehyde Tryptamine->Zincke_Aldehyde Zincke Reaction Pyridine Pyridine Derivative Pyridine->Zincke_Aldehyde Tetracycle Tetracyclic Core Zincke_Aldehyde->Tetracycle Base-mediated Cycloaddition This compound This compound Tetracycle->this compound Further Transformations

Caption: Key stages in the synthesis of the this compound tetracyclic core.

Troubleshooting Guide

Problem: Low yield in the key cycloaddition reaction.

QuestionPossible Cause & Answer
Have you verified the purity of the Zincke aldehyde? The Zincke aldehyde intermediate can be unstable. Impurities or degradation can inhibit the cycloaddition. Solution: Use freshly prepared Zincke aldehyde. Analyze purity by ¹H NMR before use. Consider purification by rapid column chromatography if necessary, though minimizing time on silica is advised.
Is your base strong enough and added correctly? The reaction requires a strong, non-nucleophilic base to deprotonate the indole nitrogen and initiate the cascade. Potassium tert-butoxide (KOt-Bu) is commonly used. Solution: Ensure the base is anhydrous and from a fresh container. For larger scales, consider adding the base as a solution in an appropriate solvent (e.g., THF) to improve dispersion and control the initial exotherm.
Are you observing cycloreversion? The cycloaddition can be reversible under certain conditions, especially at elevated temperatures, leading back to the starting Zincke aldehyde. Solution: Maintain the lowest effective reaction temperature. Once the reaction is complete, quench it promptly and proceed with workup to isolate the product and prevent reversion.
Is dimerization occurring? The tetracyclic product can sometimes undergo dimerization, reducing the yield of the desired monomeric alkaloid core. This is mentioned as a potential side reaction in the literature.[2] Solution: Use more dilute reaction conditions. Slower addition of the base at a controlled temperature may also disfavor bimolecular reactions. Analyze the crude product by LC-MS to check for masses corresponding to the dimer.

Troubleshooting Workflow: Low Cycloaddition Yield

G Troubleshooting Low Cycloaddition Yield Start Low Yield Observed Check_Purity Verify Zincke Aldehyde Purity Start->Check_Purity Check_Base Evaluate Base & Addition Check_Purity->Check_Base Pure Sol_Repurify Use fresh/repurified Zincke Aldehyde Check_Purity->Sol_Repurify Impure Check_Side_Products Analyze for Side Products Check_Base->Check_Side_Products Adequate Sol_Base Use anhydrous KOt-Bu; consider solution addition Check_Base->Sol_Base Inadequate Sol_Dilute Run at higher dilution; slower base addition Check_Side_Products->Sol_Dilute Dimerization Observed Sol_Temp Lower reaction temperature; prompt workup Check_Side_Products->Sol_Temp Cycloreversion Observed

Caption: Decision tree for troubleshooting low yields in the key cycloaddition step.

Scale-Up Data & Considerations

When moving from bench-scale to pilot-scale, reaction parameters must be re-optimized. The following table presents representative data illustrating potential effects of parameter changes during scale-up.

ParameterLab Scale (100 mg)Pilot Scale (100 g) - UnoptimizedPilot Scale (100 g) - OptimizedRationale for Optimization
Solvent Volume 10 mL (0.1 M)1 L (0.1 M)2 L (0.05 M)Increased dilution can mitigate dimerization and improve heat transfer.
Base Addition Added as solid in one portionAdded as solid in portionsAdded as 1 M solution over 30 minControlled addition prevents temperature spikes and localized high concentrations, reducing side product formation.
Reaction Time 2 hours6 hours3 hoursInefficient mixing at scale can slow the reaction; optimization of stirring and controlled addition can reduce time.
Max. Temp (°C) 25 °C45 °C (exotherm)28 °CActive cooling and controlled addition are necessary to manage the reaction exotherm at a larger scale.
Yield (%) 85%55%78%Optimization of concentration, temperature, and addition method recovers yield lost due to scale effects.
Purity (by HPLC) 98%80% (dimer impurity)96%Optimized conditions suppress the formation of the dimer impurity, simplifying purification.

Logic Flow for Synthesis Scale-Up

G Logical Flow for Process Scale-Up Lab Lab-Scale Synthesis (mg scale) Identify Identify Key Parameters (Temp, Conc., Purity) Lab->Identify Safety HAZOP Analysis (Exotherm, Reagents) Identify->Safety Pilot Pilot-Scale Run (g-kg) with Process Controls Safety->Pilot Analyze Analyze Yield & Purity Pilot->Analyze Optimize Optimize Parameters (e.g., Dosing, Temp) Analyze->Optimize Fails Specs Purification Develop Non-Chromatographic Purification Method Analyze->Purification Meets Specs Optimize->Pilot Re-run Production Production Scale Purification->Production

Caption: A logical workflow for transitioning the synthesis from the lab to production.

Experimental Protocols

Representative Protocol: Key Base-Mediated Cycloaddition

This protocol is a representative procedure based on the synthesis reported by Vanderwal and coworkers and should be adapted and optimized for specific laboratory conditions and scales.[1][2]

Objective: To form the tetracyclic core of this compound from the tryptamine-derived Zincke aldehyde.

Materials:

  • Tryptamine-derived Zincke aldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOt-Bu, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the tryptamine-derived Zincke aldehyde in anhydrous THF to a concentration of approximately 0.05 M.

  • Reaction Initiation: To the stirred solution at room temperature, add solid potassium tert-butoxide in one portion (for small scale) or as a solution in THF dropwise over 30 minutes (for larger scale), ensuring the internal temperature does not exceed 30 °C.

  • Monitoring: The reaction mixture typically turns a darker color. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tetracyclic product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. For larger scales, developing a crystallization procedure is highly recommended to avoid chromatography.

References

Technical Support Center: Synthesis of Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Norfluorocurarine.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in this compound synthesis where byproduct formation is most prevalent?

A1: The synthesis of this compound involves several complex transformations. The most critical stages for byproduct formation are the intramolecular [4+2] cycloaddition of the tryptamine-derived Zincke aldehyde and the steps involving the Wieland-Gumlich aldehyde intermediate. Dimerization of the Zincke aldehyde or its cycloadduct can be a significant side reaction. Furthermore, the stability of the Wieland-Gumlich aldehyde is a crucial factor, as its degradation can lead to multiple impurities.

Q2: What are the common byproducts observed during the synthesis?

A2: Common byproducts include diastereomers of this compound, over-oxidized or reduced intermediates, and products arising from the decomposition of the Wieland-Gumlich aldehyde. In the key intramolecular Diels-Alder reaction of the tryptamine-derived Zincke aldehyde, a potential side reaction is the dimerization of the product. Inadequate control of the Pictet-Spengler reaction, if utilized in the synthetic route, can also lead to the formation of undesired beta-carboline isomers.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress. For the key cycloaddition step, frequent monitoring can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products. It is advisable to run a co-spot of the starting material and a reference standard of the product (if available) to accurately track the conversion.

Q4: Are there any general strategies for improving the overall yield and purity of this compound?

A4: Yes, several strategies can be employed:

  • High-Purity Starting Materials: Ensure the purity of all reagents and starting materials, particularly the tryptamine derivative and the Zincke aldehyde precursor.

  • Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive intermediates.

  • Solvent Purity: Use dry, degassed solvents to avoid unwanted side reactions.

  • Controlled Reagent Addition: Slow, controlled addition of reagents, especially strong bases or acids, can help to minimize localized concentration gradients and reduce byproduct formation.

  • Purification: Meticulous purification of intermediates at each step is crucial to prevent the accumulation of impurities that can interfere with subsequent reactions.

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular Diels-Alder Cycloaddition
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor the reaction closely by TLC/HPLC. If the reaction stalls, consider a slight increase in temperature or an extension of the reaction time.Increased conversion to the desired tetracyclic core.
Degradation of Zincke aldehyde Prepare the Zincke aldehyde fresh before use. Ensure the reaction is performed under strictly anhydrous and oxygen-free conditions.Reduced formation of baseline impurities on TLC and improved yield.
Suboptimal base or solvent Screen different bases (e.g., KHMDS, NaHMDS) and solvents (e.g., THF, Toluene) to find the optimal conditions for the specific substrate.Improved reaction rate and selectivity, leading to a higher yield of the desired cycloadduct.
Product dimerization A surprisingly facile dimerization of the cycloadduct products has been reported. Consider running the reaction at a lower concentration to disfavor bimolecular reactions.Reduced formation of high molecular weight byproducts.
Issue 2: Formation of Multiple Diastereomers
Potential Cause Troubleshooting Step Expected Outcome
Lack of stereocontrol in the cycloaddition The intramolecular Diels-Alder reaction generally proceeds with high stereoselectivity. However, temperature can influence the outcome. Experiment with running the reaction at different temperatures.Improved ratio of the desired diastereomer.
Epimerization of stereocenters Subsequent reaction steps, particularly those involving acidic or basic conditions, can lead to epimerization. Carefully control the pH and temperature of all post-cycloaddition steps.Preservation of the desired stereochemistry.
Inadequate purification Diastereomers can be difficult to separate. Employ high-resolution chromatographic techniques (e.g., preparative HPLC or SFC) for purification.Isolation of the desired pure diastereomer.
Issue 3: Decomposition of the Wieland-Gumlich Aldehyde Intermediate
Potential Cause Troubleshooting Step Expected Outcome
Instability to air and light The Wieland-Gumlich aldehyde is known to be sensitive. Handle it under an inert atmosphere and protect it from light. Use it immediately after preparation or store it at low temperatures for short periods.Minimized degradation and improved yield in the subsequent step.
Harsh reaction conditions Avoid strong acids or bases and high temperatures when working with this intermediate. Neutral or mildly acidic conditions are generally preferred for subsequent transformations.Reduced formation of decomposition products.
Contamination with impurities Ensure the Wieland-Gumlich aldehyde is of high purity before proceeding to the next step. Impurities can catalyze its decomposition.Increased stability and cleaner conversion to the final product.

Experimental Protocols

Key Experiment: Base-Mediated Intramolecular Diels-Alder Cycloaddition of a Tryptamine-Derived Zincke Aldehyde

This protocol is a generalized procedure based on the synthesis of the tetracyclic core of Strychnos alkaloids as described in the literature.

  • Preparation of the Zincke Aldehyde: The tryptamine-derived Zincke aldehyde is prepared immediately before use by reacting the corresponding pyridinium salt with a secondary amine (e.g., morpholine) followed by basic hydrolysis.

  • Cycloaddition Reaction:

    • To a solution of the freshly prepared Zincke aldehyde in anhydrous and degassed tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add a solution of potassium hexamethyldisilazide (KHMDS) in THF dropwise.

    • The reaction mixture is typically stirred at low temperature for a specified period, and the progress is monitored by TLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the tetracyclic product.

Visualizations

experimental_workflow start Start: Tryptamine Derivative zincke_formation Zincke Aldehyde Formation start->zincke_formation 1. Pyridinium salt formation 2. Amine addition & Hydrolysis cycloaddition Intramolecular Diels-Alder Cycloaddition zincke_formation->cycloaddition Freshly prepared Zincke Aldehyde in THF workup Aqueous Work-up & Extraction cycloaddition->workup Quench with NH4Cl (aq) purification Column Chromatography workup->purification Crude Product product Tetracyclic Core of this compound purification->product Purified Product

Caption: Experimental workflow for the key intramolecular Diels-Alder cycloaddition step.

troubleshooting_logic start Low Yield of Desired Product check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Starting material remains side_products Significant Side Products check_conversion->side_products Multiple new spots increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp optimize_conditions Optimize Base/Solvent side_products->optimize_conditions dimerization Check for Dimerization (MS) side_products->dimerization success Improved Yield increase_time_temp->success optimize_conditions->success lower_concentration Lower Reaction Concentration dimerization->lower_concentration Dimer detected lower_concentration->success

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Improving the Resolution of Norfluorocurarine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral resolution of Norfluorocurarine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving this compound enantiomers?

A1: The most prevalent methods for resolving enantiomers, which can be applied to this compound, include:

  • Diastereomeric Salt Crystallization: This classical chemical resolution technique involves reacting the racemic this compound (a basic alkaloid) with a chiral acid to form diastereomeric salts.[1][2][3] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3]

  • Chiral Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[2][4][5] The differential interaction of the this compound enantiomers with the CSP leads to different retention times and, thus, separation.[4][6]

  • Enzymatic Resolution: This method utilizes enzymes that selectively catalyze a reaction with one enantiomer, leaving the other unreacted.[2] This kinetic resolution approach can offer high enantioselectivity.

Q2: I am having difficulty forming suitable crystals during diastereomeric salt crystallization. What could be the issue?

A2: Challenges in crystal formation during diastereomeric salt crystallization can arise from several factors:

  • Solvent Choice: The solvent system is critical. A single solvent or a mixture of solvents should be chosen to ensure that one diastereomeric salt is significantly less soluble than the other. Experiment with a range of solvents with varying polarities.

  • Supersaturation: The solution may be too dilute or too concentrated. Controlled evaporation of the solvent or the addition of an anti-solvent can help achieve the optimal level of supersaturation for crystal growth.

  • Purity of Starting Material: Impurities in the racemic this compound or the resolving agent can inhibit crystallization. Ensure high purity of all starting materials.

  • Temperature: Temperature plays a crucial role in solubility. A slow, controlled cooling process is often necessary to promote the formation of well-defined crystals.

Q3: My chiral HPLC method shows poor resolution between the this compound enantiomers. How can I improve it?

A3: To enhance resolution in chiral HPLC, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: The composition of the mobile phase (e.g., the ratio of organic modifier to buffer, the type of organic modifier, and the presence of additives) significantly impacts enantioseparation. Systematically vary these parameters.

  • Select a Different Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. CSPs based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases are common choices.[4] If one CSP provides poor selectivity, try another with a different chiral selector.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.

  • Control the Temperature: Temperature can affect the interactions between the enantiomers and the CSP. Operating at sub-ambient temperatures often enhances resolution.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Resolved Enantiomer (Diastereomeric Salt Crystallization) Incomplete precipitation of the desired diastereomeric salt.Optimize the solvent system and cooling profile to maximize the precipitation of the less soluble salt.
Co-precipitation of the more soluble diastereomeric salt.Perform multiple recrystallization steps to improve the purity of the desired diastereomer.
Loss of material during work-up and purification.Handle the material carefully and optimize extraction and filtration procedures.
Poor Peak Shape (Tailing or Fronting) in Chiral HPLC Overloading of the analytical column.Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Secondary interactions with the stationary phase.Add a competitor (e.g., a small amount of a similar amine or acid) to the mobile phase to block active sites on the stationary phase.
Inconsistent Retention Times in Chiral HPLC Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump.
Temperature variations.Use a column oven to maintain a constant temperature.
Column degradation.Flush the column regularly and store it in the recommended solvent. If necessary, replace the column.

Quantitative Data Summary

The following table presents hypothetical data for the resolution of this compound enantiomers using two different methods. This data is for illustrative purposes to highlight key performance indicators.

Parameter Method A: Diastereomeric Salt Crystallization with (R)-(-)-Mandelic Acid Method B: Chiral HPLC (Cellulose-based CSP)
Enantiomeric Excess (e.e.) >98% for (+)-Norfluorocurarine>99% for both enantiomers
Yield (single enantiomer) 35-45% (after 2 recrystallizations)>95% (analytical scale)
Resolution (Rs) N/A2.1
Separation Factor (α) N/A1.8
Throughput Low (days)High (minutes per sample)

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of this compound
  • Salt Formation:

    • Dissolve racemic this compound (1.0 g) in a minimal amount of warm methanol.

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid, in warm methanol.[3]

    • Slowly add the resolving agent solution to the this compound solution with gentle stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature.

    • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals under vacuum. This first crop will be enriched in one diastereomer.

    • Recrystallize the obtained crystals from a suitable solvent (e.g., methanol/water mixture) to improve the diastereomeric purity.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) to deprotonate the this compound, causing it to precipitate.

    • Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved enantiomer.

Protocol 2: Chiral HPLC Separation of this compound Enantiomers
  • Instrumentation:

    • A standard HPLC system equipped with a UV detector.

    • Chiral Stationary Phase: A commercially available chiral column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of hexane/isopropanol/diethylamine (80:20:0.1, v/v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas it by sonication or helium sparging.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should appear as two well-resolved peaks.

    • Calculate the resolution (Rs), separation factor (α), and enantiomeric excess (e.e.) from the chromatogram.

Visualizations

Experimental_Workflow_Diastereomeric_Salt_Crystallization racemic_nfc Racemic This compound salt_formation Diastereomeric Salt Formation racemic_nfc->salt_formation chiral_acid Chiral Resolving Agent chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer1 Enriched Diastereomer (Solid) crystallization->diastereomer1 diastereomer2 Enriched Diastereomer (Mother Liquor) crystallization->diastereomer2 liberation1 Liberation of Free Base diastereomer1->liberation1 liberation2 Liberation of Free Base diastereomer2->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Crystallization.

Decision_Flowchart_Resolution_Method start Start: Racemic This compound check_scale Scale of Separation? start->check_scale analytical Analytical check_scale->analytical Analytical preparative Preparative check_scale->preparative Preparative chiral_hplc Chiral HPLC analytical->chiral_hplc check_crystallization Amenable to Crystallization? preparative->check_crystallization yes_cryst Yes check_crystallization->yes_cryst Yes no_cryst No check_crystallization->no_cryst No diastereomeric_salt Diastereomeric Salt Crystallization yes_cryst->diastereomeric_salt no_cryst->chiral_hplc enzymatic Consider Enzymatic Resolution diastereomeric_salt->enzymatic Alternative

Caption: Decision Flowchart for Selecting a Resolution Method.

References

Validation & Comparative

A Spectroscopic Comparison of Norfluorocurarine and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of Norfluorocurarine and its derivatives, offering valuable insights for researchers, scientists, and professionals involved in drug development. The information presented is based on available experimental data and aims to facilitate the identification, characterization, and further investigation of these complex indole alkaloids.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. Due to the limited public availability of full-text articles, the NMR data is based on the pivotal study "Syntheses based on this compound. 5. NMR spectra of monomeric this compound derivatives," which systematically analyzed this compound and seven of its derivatives. While the complete dataset from this study could not be fully extracted, the provided information represents the most critical spectral features.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its analogs. Studies have utilized ¹H NMR and ¹³C NMR to probe the intricate stereochemical features of these molecules. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the substitution patterns and stereochemistry of the alkaloid core.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
This compound Aromatic protons, ethylidene group protons, alkaloid skeleton protons. Specific shifts are detailed in the primary literature.Aromatic carbons, ethylidene carbons, quaternary and methine carbons of the alkaloid framework. A calculated spectrum suggests signals around 14.9, 29.8, 33.5, 49.9, 53.0, 53.3, 58.1, 105.5, 118.4, 119.5, 122.1, 124.9, 128.8, 131.9, 135.2, 148.4, 172.9, 184.5 ppm.[1][2]
This compound Derivatives (General) Variations in chemical shifts of protons adjacent to substitution sites are observed. The stereochemistry of substituents significantly influences the spectral parameters.[2]Changes in the chemical shifts of carbons bearing substituents and adjacent carbons are indicative of the derivatization.[2]

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of this compound and its derivatives, aiding in their identification and structural confirmation.

CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)Ionization Method
This compound 293.16Fragmentation patterns are characteristic of the Strychnos alkaloid skeleton.ESI
This compound Derivatives Varies depending on the derivative.Fragmentation pathways are influenced by the nature and position of the substituents.ESI

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound and its derivatives.

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group
This compound A vapor-phase IR spectrum indicates characteristic peaks for C-H stretching, C=C stretching (aromatic), C=O stretching (aldehyde), and C-N stretching.[1]Aromatic rings, Aldehyde, Amine
This compound Derivatives Shifts in absorption bands corresponding to the introduced functional groups (e.g., -OH, -C=O of esters).Varies with derivatization

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the chromophores of the molecules, which are typically the aromatic portions of the alkaloid structure.

Compoundλmax (nm)Solvent
This compound Alkaloids with an indole or indoline chromophore typically exhibit absorption maxima in the range of 220-300 nm.[3]Methanol or Ethanol
This compound Derivatives The position and intensity of absorption maxima can be influenced by the nature and position of substituents on the aromatic ring.Methanol or Ethanol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives, based on standard methodologies for alkaloid characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed to determine chemical shifts, coupling constants, and through-space correlations (from NOESY/ROESY experiments if performed).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile) with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. This can be coupled with a liquid chromatography (LC) system for the analysis of mixtures.

  • Data Acquisition: The instrument is operated in positive ion mode. Full scan mass spectra are acquired to determine the molecular weight. Tandem mass spectrometry (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns.

  • Data Analysis: The mass spectra are analyzed to identify the molecular ion and characteristic fragment ions, which are then used to deduce the structure of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with the neat solid or a thin film.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200 to 800 nm. A baseline is recorded with the solvent-filled cuvette.

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.

Visualizations

Potential Signaling Pathway Inhibition

While the specific signaling pathways affected by this compound are not well-documented, the structurally related noraporphine alkaloid, (±)-norannuradhapurine, has been shown to possess anti-inflammatory properties by inhibiting the production of several key inflammatory mediators.[4] The following diagram illustrates a potential inhibitory mechanism on inflammatory signaling pathways that could be investigated for this compound and its derivatives.

G Potential Anti-inflammatory Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces COX2 COX-2 NFkB->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 This compound This compound & Derivatives This compound->iNOS This compound->COX2 This compound->Cytokines

Caption: Potential inhibition of inflammatory pathways by this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of this compound and its derivatives.

G Experimental Workflow for Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation Isolation Isolation & Purification Derivatization Chemical Derivatization Isolation->Derivatization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Isolation->MS IR FT-IR Spectroscopy Isolation->IR UV UV-Vis Spectroscopy Isolation->UV Derivatization->NMR Derivatization->MS Derivatization->IR Derivatization->UV Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure UV->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Workflow for spectroscopic analysis of this compound.

References

A Comparative Analysis of Synthetic Routes to Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

Norfluorocurarine, a member of the structurally complex Strychnos family of indole alkaloids, presents a significant challenge for synthetic chemists. Its intricate polycyclic framework has inspired the development of elegant and efficient synthetic strategies. This guide provides a comparative analysis of the prominent synthesis routes to this compound and its close structural analogs, with a focus on the key strategies, reaction efficiencies, and experimental methodologies. The primary route discussed is the total synthesis of (±)-norfluorocurarine developed by the Vanderwal group, which is compared with synthetic strategies for the closely related and more widely studied alkaloid, strychnine, developed by the Magnus and Kuehne groups.

Key Synthetic Strategies

The most direct total synthesis of this compound was achieved by Vanderwal and coworkers.[1][2] A cornerstone of their approach is a base-mediated intramolecular Diels-Alder (IMDA) reaction of a tryptamine-derived Zincke aldehyde to rapidly construct the tetracyclic core of the molecule.[1][2][3] This key transformation is followed by a Heck cyclization to complete the pentacyclic framework.

In contrast, the syntheses of strychnine by the Magnus and Kuehne groups, while not targeting this compound directly, provide valuable insights into alternative approaches for assembling the characteristic Strychnos scaffold. The Magnus synthesis features a transannular oxidative cyclization of a stemmadenine-type intermediate to form the C and E rings.[1][4] The Kuehne synthesis employs a cationic rearrangement cascade of a tryptophan-derived intermediate to construct the core structure.[2][5]

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative data for the Vanderwal synthesis of this compound and the Magnus and Kuehne syntheses of strychnine, focusing on the construction of the common polycyclic core.

Table 1: Vanderwal Synthesis of (±)-Norfluorocurarine [1]

StepTransformationReagents and ConditionsYield (%)
1Allylation of TryptamineAllyl bromide, K₂CO₃, CH₃CN, 80 °C95
2Zincke Aldehyde Formation1-(2,4-Dinitrophenyl)pyridinium chloride, tryptamine derivative, CH₂Cl₂, rt88
3Intramolecular Diels-Alder CycloadditionLiN(SiMe₃)₂, THF, 65 °C75
4Heck CyclizationPd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN, 80 °C68
5DeprotectionSmI₂, THF/MeOH, rt85
Overall Yield ~40%

Table 2: Magnus Synthesis of (±)-Strychnine (Core Construction) [1][4]

StepTransformationReagents and ConditionsYield (%)
1Pictet-Spengler ReactionTryptamine, dimethyl 2-ketoglutarate, TFA, benzene, reflux78
2Dieckmann CondensationNaH, THF, reflux85
3DecarboxylationLiCl, DMSO, 150 °C92
4Nine-membered Ring FormationClCO₂Me, NaH, THF; then DBU, toluene, reflux65
5Transannular Oxidative CyclizationHg(OAc)₂, AcOH, rt55

Table 3: Kuehne Synthesis of (–)-Strychnine (Core Construction) [2][5]

StepTransformationReagents and ConditionsYield (%)
1Condensation/Cationic Rearrangement(S)-Tryptophan methyl ester derivative, 2,4-hexadienal, CSA, benzene, reflux84
2Reduction and Cyclization1. DIBAL-H, CH₂Cl₂ -78 °C; 2. NaBH(OAc)₃, AcOH, CH₂Cl₂, rt72
3D-Ring Formation (via Wieland-Gumlich aldehyde)Multiple steps-

Experimental Protocols

Vanderwal Synthesis: Key Intramolecular Diels-Alder Cycloaddition[1]

To a solution of the Zincke aldehyde (1.0 eq) in anhydrous THF (0.01 M) at -78 °C under an argon atmosphere was added a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in THF (1.1 eq). The reaction mixture was stirred at -78 °C for 10 minutes and then warmed to 65 °C and stirred for 12 hours. The reaction was then cooled to room temperature and quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the tetracyclic product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic transformations in the discussed routes.

Vanderwal_Synthesis Tryptamine Tryptamine Zincke_Aldehyde Zincke Aldehyde Tryptamine->Zincke_Aldehyde Allylation, Zincke Salt Formation Tetracycle Tetracyclic Core Zincke_Aldehyde->Tetracycle Intramolecular Diels-Alder This compound (±)-Norfluorocurarine Tetracycle->this compound Heck Cyclization, Deprotection

Caption: Vanderwal's convergent synthesis of this compound.

Magnus_Synthesis Tryptamine_Derivative Tryptamine Derivative Nine_Membered_Ring Nine-Membered Ring Intermediate Tryptamine_Derivative->Nine_Membered_Ring Pictet-Spengler, Ring Expansion Pentacyclic_Core Pentacyclic Core Nine_Membered_Ring->Pentacyclic_Core Transannular Oxidative Cyclization Strychnine (±)-Strychnine Pentacyclic_Core->Strychnine Further Elaboration

Caption: Magnus's linear approach to the Strychnos core.

Kuehne_Synthesis Tryptophan_Derivative Tryptophan Derivative Tetracyclic_Intermediate Tetracyclic Intermediate Tryptophan_Derivative->Tetracyclic_Intermediate Condensation/ Cationic Rearrangement Wieland_Gumlich_Aldehyde Wieland-Gumlich Aldehyde Tetracyclic_Intermediate->Wieland_Gumlich_Aldehyde Reduction and Cyclization Strychnine (–)-Strychnine Wieland_Gumlich_Aldehyde->Strychnine Final Ring Closure

Caption: Kuehne's enantioselective synthesis of strychnine.

Conclusion

The Vanderwal synthesis of this compound stands out for its efficiency and convergency, highlighted by the powerful intramolecular Diels-Alder reaction of a Zincke aldehyde. This approach allows for the rapid assembly of the complex core structure in a limited number of steps with a respectable overall yield. The syntheses of strychnine by Magnus and Kuehne, while longer and employing different key strategies, demonstrate the versatility of approaches to the Strychnos alkaloid family. The choice of a particular synthetic route will depend on factors such as the desired stereochemical outcome, availability of starting materials, and scalability. The detailed experimental protocols and comparative data presented here serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Norfluorocurarine vs. Strychnine: A Synthetic and Biological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the synthetic accessibility and biological activity of the potent glycine receptor antagonists, norfluorocurarine and strychnine.

This guide provides an objective comparison of the chemical synthesis and biological performance of this compound and the well-known convulsant, strychnine. Both compounds are complex indole alkaloids that have fascinated and challenged synthetic chemists for decades. Their primary biological target is the glycine receptor (GlyR), an inhibitory ligand-gated ion channel in the central nervous system, making them valuable tools for neuroscience research and potential starting points for drug discovery.

Synthetic Accessibility: A Tale of Two Syntheses

The total synthesis of these intricate molecules has been a benchmark for innovation in organic chemistry. While numerous synthetic routes have been developed for strychnine since Woodward's landmark synthesis in 1954, recent advancements have focused on efficiency and conciseness. A notable strategy that allows for a direct comparison is the work of the Vanderwal group, which developed elegant and concise total syntheses for both this compound and strychnine.

The Vanderwal approach utilizes a key intramolecular Diels-Alder reaction of a tryptamine-derived Zincke aldehyde to rapidly construct the core structure of these alkaloids.[1][2][3][4] This innovative method significantly reduces the number of synthetic steps compared to earlier routes.

CompoundKey StrategyLongest Linear SequenceOverall YieldReference
This compound Intramolecular Diels-Alder of a Zincke aldehyde5 stepsNot explicitly reported[5]
Strychnine Intramolecular Diels-Alder of a Zincke aldehyde6 steps2-3%[6][7][8]

Key Synthetic Highlights:

  • This compound: The synthesis is remarkably efficient, assembling the complex tetracyclic core in just a few steps. The key transformation is a base-mediated formal [4+2] cycloaddition of a tryptamine-derived Zincke aldehyde.[5][9]

  • Strychnine: The synthesis of strychnine builds upon the this compound strategy, requiring an additional step to form the final sixth ring.[7][8] A crucial late-stage step involves the conversion of the Wieland-Gumlich aldehyde, a common intermediate in many strychnine syntheses, to the final product.[6][10][11] This conversion is typically achieved in high yield (around 80%) by condensation with malonic acid.[6]

Biological Activity: Potent Glycine Receptor Antagonists

Both this compound and strychnine exert their potent physiological effects by acting as competitive antagonists at the glycine receptor. The glycine receptor is a chloride ion channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem.[12] By blocking the binding of the endogenous agonist glycine, these alkaloids disinhibit motor neurons, leading to convulsions and, at high doses, respiratory failure.

While strychnine is the archetypal glycine receptor antagonist and has been extensively studied, quantitative data on the biological activity of this compound is less abundant in the public domain. However, based on its structural similarity to strychnine and its role as a biosynthetic precursor, it is expected to exhibit a similar pharmacological profile.

CompoundTargetBiological ActivityIC50 / KdReference
Strychnine Glycine ReceptorCompetitive AntagonistIC50: 40 nM (rat neocortical neurons) Kd: 9.3 ± 0.6 nM (purified rat spinal cord GlyR)[13][14]
This compound Glycine ReceptorCompetitive Antagonist (presumed)Data not readily available

Mechanism of Action:

Strychnine binds with high affinity to the glycine binding site on the α-subunit of the glycine receptor, preventing the channel from opening in response to glycine. This blockade of inhibitory signaling leads to an over-excitation of the nervous system. The biosynthesis of strychnine in Strychnos nux-vomica proceeds through this compound, suggesting that this compound itself is a biologically active intermediate.[15][16]

Experimental Protocols

Key Synthetic Step: Intramolecular Diels-Alder of a Tryptamine-Derived Zincke Aldehyde

This protocol is a general representation based on the work of Vanderwal and coworkers.

Procedure:

  • To a solution of the tryptamine-derived Zincke aldehyde in an appropriate aprotic solvent (e.g., tetrahydrofuran or toluene) under an inert atmosphere (e.g., argon or nitrogen), is added a strong base (e.g., potassium tert-butoxide) at a suitable temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred for a specified period, during which the intramolecular Diels-Alder reaction proceeds to form the tetracyclic core.

  • The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cycloadduct.

Note: Specific reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrate.

Key Synthetic Step: Conversion of Wieland-Gumlich Aldehyde to Strychnine

This protocol is based on established procedures.[6][10]

Procedure:

  • A mixture of the Wieland-Gumlich aldehyde, malonic acid, and sodium acetate in acetic acid and acetic anhydride is heated at reflux for a specified time.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., chloroform or dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acids.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography to yield strychnine.

Visualizations

Signaling Pathway of Glycine and its Antagonism by Strychnine/Norfluorocurarine

Glycine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glycine_Vesicle Glycine Vesicles Glycine Glycine Glycine_Vesicle->Glycine Release GlyR Glycine Receptor (Chloride Channel) Chloride Cl- GlyR->Chloride Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx Glycine->GlyR Binds Strychnine Strychnine / This compound Strychnine->GlyR Blocks Strychnine_Synthesis Tryptamine Tryptamine Zincke_Aldehyde Tryptamine-derived Zincke Aldehyde Tryptamine->Zincke_Aldehyde Pyridine Pyridine Pyridine->Zincke_Aldehyde Tetracyclic_Core Tetracyclic Core (this compound precursor) Zincke_Aldehyde->Tetracyclic_Core Intramolecular Diels-Alder Wieland_Gumlich Wieland-Gumlich Aldehyde Tetracyclic_Core->Wieland_Gumlich Further Steps Strychnine Strychnine Wieland_Gumlich->Strychnine Ring Closure

References

A Comparative Analysis of the Reactivity of Norfluorocurarine and Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of Norfluorocurarine and other prominent indole alkaloids, namely strychnine, yohimbine, and reserpine. Due to a lack of specific experimental data on the biological reactivity of this compound, this comparison focuses on its potential reactivity based on its structural similarity to tubocurarine, contrasted with the well-documented receptor interactions of the other selected indole alkaloids.

Executive Summary

Indole alkaloids are a diverse class of naturally occurring compounds with a broad spectrum of biological activities. This guide examines the reactivity of four such alkaloids. While strychnine, yohimbine, and reserpine have well-characterized interactions with specific biological targets, there is a notable absence of published, quantitative reactivity data for this compound. As a structural analog of tubocurarine, a known antagonist of nicotinic acetylcholine receptors (nAChRs), it is hypothesized that this compound may exhibit similar reactivity. This comparison aims to provide a framework for future research by summarizing the known reactivity of comparable indole alkaloids and postulating a potential mechanism of action for this compound.

Comparative Analysis of Reactivity

Direct quantitative comparison of the reactivity of this compound with strychnine, yohimbine, and reserpine is challenging due to the disparate nature of their primary biological targets and the lack of specific binding data for this compound. However, a qualitative comparison of their mechanisms of action provides valuable insights for researchers.

  • This compound (Hypothetical Reactivity): As an analog of tubocurarine, this compound is predicted to act as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). This interaction would involve the binding of the alkaloid to the receptor's ligand-binding site, thereby preventing the endogenous ligand, acetylcholine, from binding and activating the receptor. This would lead to the inhibition of cholinergic neurotransmission.

  • Strychnine: This alkaloid is a potent and selective competitive antagonist of glycine receptors in the spinal cord and brainstem. By blocking these inhibitory receptors, strychnine leads to an excitatory state, resulting in convulsions.

  • Yohimbine: Yohimbine is primarily known as a competitive antagonist of α2-adrenergic receptors. This blockade of presynaptic autoreceptors leads to an increase in the release of norepinephrine. Yohimbine also exhibits affinity for other receptors, including serotonin receptors.

  • Reserpine: Reserpine acts as an irreversible inhibitor of the vesicular monoamine transporter (VMAT). This inhibition leads to the depletion of monoamines (such as dopamine, norepinephrine, and serotonin) from presynaptic nerve terminals, resulting in a decrease in monoaminergic neurotransmission.

Quantitative Reactivity Data

The following table summarizes the available quantitative data on the receptor binding affinities of strychnine, yohimbine, and reserpine. No publicly available experimental data on the receptor binding affinity of this compound was found at the time of this publication.

AlkaloidPrimary TargetLigandKi (nM)Kd (nM)IC50 (nM)
Strychnine Glycine Receptor[³H]Strychnine-30-
Yohimbine α2A-Adrenergic Receptor[³H]Yohimbine1.4--
α2B-Adrenergic Receptor[³H]Yohimbine7.1--
α2C-Adrenergic Receptor[³H]Yohimbine0.88--
Reserpine Vesicular Monoamine Transporter (VMAT)[³H]Reserpine--~0.5 (inhibits P-glycoprotein)

Note: Ki (inhibition constant), Kd (dissociation constant), and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity. The data presented is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to determine the reactivity of indole alkaloids.

Receptor Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay, which is commonly used to determine the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Homogenize tissue or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]strychnine), and varying concentrations of the unlabeled test compound (the indole alkaloid).
  • To determine non-specific binding, include a set of wells with a high concentration of a known unlabeled ligand.
  • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the concentration of the unlabeled test compound.
  • Fit the data to a one-site or two-site competition model to determine the IC50 value, which can then be used to calculate the Ki value.

Vesicular Monoamine Transporter (VMAT) Uptake Assay (for Reserpine)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into synaptic vesicles.

1. Vesicle Preparation:

  • Isolate synaptic vesicles from brain tissue or from cells expressing VMAT.

2. Uptake Reaction:

  • Incubate the prepared vesicles with a radiolabeled monoamine (e.g., [³H]dopamine) in the presence and absence of ATP.
  • To test the inhibitory effect of a compound, pre-incubate the vesicles with the compound (e.g., reserpine) before adding the radiolabeled monoamine.

3. Separation and Quantification:

  • Terminate the uptake reaction by rapid filtration through a filter that retains the vesicles.
  • Wash the filters to remove external radiolabel.
  • Quantify the radioactivity retained by the vesicles using a scintillation counter.

4. Data Analysis:

  • Calculate the ATP-dependent uptake by subtracting the uptake in the absence of ATP from the uptake in the presence of ATP.
  • Determine the inhibitory effect of the test compound by comparing the ATP-dependent uptake in the presence and absence of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with the target receptors of the discussed alkaloids and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Analysis prep_membranes Prepare Receptor-Containing Membranes or Vesicles add_radioligand Add Radiolabeled Ligand (e.g., [³H]Strychnine) prep_membranes->add_radioligand add_competitor Add Unlabeled Competitor (Indole Alkaloid) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50, Ki determination) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

signaling_pathways cluster_this compound This compound (Hypothetical) cluster_strychnine Strychnine cluster_yohimbine Yohimbine cluster_reserpine Reserpine This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Blocks Ion_Channel_Closed Ion Channel Closed (No Na+/Ca2+ influx) nAChR->Ion_Channel_Closed Leads to ACh Acetylcholine ACh->nAChR Activates Strychnine Strychnine GlyR Glycine Receptor (GlyR) Strychnine->GlyR Blocks Chloride_Influx_Blocked Chloride Influx Blocked (Disinhibition) GlyR->Chloride_Influx_Blocked Leads to Glycine Glycine Glycine->GlyR Activates Yohimbine Yohimbine Alpha2_AR α2-Adrenergic Receptor Yohimbine->Alpha2_AR Blocks Norepinephrine_Release Increased Norepinephrine Release Alpha2_AR->Norepinephrine_Release Negative Feedback (Inhibited by Yohimbine) Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reserpine Reserpine VMAT Vesicular Monoamine Transporter (VMAT) Reserpine->VMAT Irreversibly Inhibits Monoamine_Depletion Depletion of Monoamines (Dopamine, NE, Serotonin) VMAT->Monoamine_Depletion Leads to

Caption: Simplified signaling pathways of the discussed indole alkaloids.

Conclusion

While a direct, quantitative comparison of the reactivity of this compound with strychnine, yohimbine, and reserpine is currently hampered by a lack of experimental data on this compound, this guide provides a valuable framework for researchers. By understanding the well-characterized mechanisms of other indole alkaloids and considering the structural relationship between this compound and tubocurarine, future studies can be designed to elucidate the specific biological targets and reactivity of this compound. The provided experimental protocols and signaling pathway diagrams serve as a resource for initiating such investigations. Further research into the potential interaction of this compound with nicotinic acetylcholine receptors is warranted to fill the existing knowledge gap and to better understand the pharmacological profile of this indole alkaloid.

Navigating the Analytical Maze: A Guide to the Validation of Norfluorocurarine Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the analysis of Norfluorocurarine, a potent curare alkaloid, the absence of standardized, validated quantification methods presents a significant challenge. This guide provides a comprehensive framework for the development and validation of analytical methods for this compound, drawing comparisons between the two most promising techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Potential Analytical Methods

The choice between HPLC-UV and LC-MS/MS for this compound quantification will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information, minimizing matrix interference.
Sensitivity Generally in the microgram to nanogram per milliliter range (µg/mL - ng/mL).High; typically in the nanogram to picogram per milliliter range (ng/mL - pg/mL).
Linearity Good, typically with a correlation coefficient (r²) > 0.99.Excellent, with a wide dynamic range and r² > 0.99.
Accuracy Good, with recovery typically within 80-120%.Excellent, with recovery typically within 90-110%.
Precision Good, with a relative standard deviation (RSD) typically < 15%.Excellent, with an RSD typically < 10%.
LOD/LOQ Higher compared to LC-MS/MS.Lower, allowing for the detection of trace amounts.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Requires moderate operator skill.Requires specialized expertise for method development and data interpretation.

Experimental Protocols: A Starting Point

The following are generalized protocols that can be adapted and optimized for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • A typical starting gradient could be 95% A and 5% B, ramping to 95% B over 15 minutes.

Sample Preparation:

  • Extract this compound from the sample matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent (e.g., ethyl acetate, methanol).

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by analyzing a standard solution of this compound across a UV spectrum (likely in the 200-400 nm range).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phase:

  • Similar to HPLC-UV, a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is a good starting point.

Sample Preparation:

  • Similar to HPLC-UV, though smaller sample volumes may be sufficient due to higher sensitivity. Protein precipitation or solid-phase extraction (SPE) may be required for complex biological matrices.

MS/MS Conditions:

  • Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (the mass-to-charge ratio of the intact molecule).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Optimize the collision energy for the selected precursor-product ion transitions (Multiple Reaction Monitoring - MRM).

  • An internal standard (ideally, a stable isotope-labeled version of this compound) should be used to improve accuracy and precision.

The Path to Validation: A Workflow

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. The following workflow outlines the essential steps based on international guidelines.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application A Analyte Characterization (this compound Standard) B Selection of Analytical Technique (HPLC-UV or LC-MS/MS) A->B C Optimization of Chromatographic Conditions B->C D Optimization of Sample Preparation C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Accuracy & Precision (Intra- & Inter-day) F->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) G->H I Robustness & Stability H->I J Sample Analysis I->J K Data Interpretation & Reporting J->K

Analytical Method Validation Workflow

Hypothetical Signaling Pathway Involvement

Curare alkaloids, like this compound, are known to act as antagonists at nicotinic acetylcholine receptors (nAChRs), primarily at the neuromuscular junction. This antagonism blocks nerve impulse transmission, leading to muscle relaxation.

Curare Alkaloid Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell A Action Potential B Acetylcholine (ACh) Release A->B C Nicotinic ACh Receptor (nAChR) B->C binds to D Ion Channel Opening (Na+ influx) C->D activates E Muscle Contraction D->E leads to F This compound F->C blocks

Hypothetical Signaling Pathway of this compound

By following the guidelines and protocols outlined in this guide, researchers can confidently develop and validate a robust analytical method for the quantification of this compound, paving the way for more accurate and reliable scientific investigations.

A Proposed Framework for Assessing the Cross-Reactivity of Norfluorocurarine in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide outlines a comprehensive strategy for evaluating the cross-reactivity of Norfluorocurarine, an indole alkaloid with potential bioactivity. Given the compound's structural similarities to known neuromuscular blocking agents, a thorough investigation of its target engagement and off-target effects is crucial for any future development. This document provides researchers, scientists, and drug development professionals with a proposed panel of in vitro assays, detailed experimental protocols, and a framework for data comparison against relevant pharmacological agents.

Introduction to this compound and the Rationale for Cross-Reactivity Studies

This compound is a complex indole alkaloid whose pharmacological profile is not extensively characterized in publicly available literature. Its structural relationship to d-tubocurarine, a well-known antagonist of the nicotinic acetylcholine receptor (nAChR), suggests that nAChRs are a primary target class for this compound. However, the potential for off-target interactions with other receptors and transporters, particularly monoamine transporters, which are common targets for psychoactive compounds, necessitates a systematic cross-reactivity assessment. Understanding the selectivity of this compound is paramount for predicting its therapeutic potential and potential side effects.

Proposed Target Panel for Cross-Reactivity Screening

To establish a comprehensive cross-reactivity profile for this compound, we propose screening against a panel of key receptors and transporters implicated in neurotransmission.

Primary Target Family: Nicotinic Acetylcholine Receptors (nAChRs)

  • α4β2 nAChR: A high-affinity nicotine binding site in the central nervous system, involved in cognitive function and reward pathways.

  • α7 nAChR: A homomeric nAChR subtype implicated in learning, memory, and inflammation.

  • Muscle-type nAChR (α1β1γδ): The primary target for neuromuscular blocking agents like tubocurarine.

Key Off-Target Families: Monoamine Transporters

  • Serotonin Transporter (SERT): The primary target for selective serotonin reuptake inhibitors (SSRIs).

  • Dopamine Transporter (DAT): A key regulator of dopamine signaling and the primary target for stimulants like cocaine.

  • Norepinephrine Transporter (NET): Involved in the reuptake of norepinephrine and a target for various antidepressants and ADHD medications.

Comparative Compounds

For a meaningful comparison of this compound's activity, the inclusion of well-characterized reference compounds is essential.

  • d-tubocurarine: A classic competitive antagonist of muscle-type nAChRs.

  • Nicotine: A potent agonist at various nAChR subtypes.

  • Cocaine: A non-selective monoamine transporter inhibitor.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

Experimental Methodologies

Detailed protocols for radioligand binding assays are provided below. These assays are a standard method for determining the affinity of a compound for a specific receptor or transporter.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for different nAChR subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, or muscle-type).

  • Radioligand appropriate for the subtype:

    • [³H]-Epibatidine or [³H]-Cytisine for α4β2 nAChRs.

    • [¹²⁵I]-α-Bungarotoxin for muscle-type and α7 nAChRs.

  • Test compounds: this compound, d-tubocurarine, Nicotine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Cold Assay Buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of test compound at various concentrations, and 25 µL of the appropriate radioligand at a final concentration close to its Kd.

  • To initiate the binding reaction, add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-100 µg).

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known competing ligand (e.g., 10 µM nicotine for α4β2).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the IC₅₀ values, which are then converted to Ki values using the Cheng-Prusoff equation.

Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for SERT, DAT, and NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human SERT, DAT, or NET.

  • Radioligands:

    • [³H]-Citalopram or [³H]-Paroxetine for SERT.

    • [³H]-WIN 35,428 or [³H]-GBR 12935 for DAT.

    • [³H]-Nisoxetine or [³H]-Mazindol for NET.

  • Test compounds: this compound, Cocaine, Fluoxetine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl and 5 mM KCl.

  • Wash Buffer: Cold Assay Buffer.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • The procedure is analogous to the nAChR binding assay described above.

  • Briefly, incubate membranes, radioligand, and test compounds to allow for competitive binding.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify bound radioactivity by scintillation counting.

  • Determine non-specific binding using a high concentration of a known transporter inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM cocaine for DAT, and 10 µM desipramine for NET).

  • Calculate specific binding and determine IC₅₀ and Ki values.

Data Presentation: A Comparative Framework

The results of the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison.

Compound Primary Target Affinity (Ki, nM) Off-Target Affinity (Ki, nM) Selectivity Ratio
α4β2 nAChR α7 nAChR Muscle nAChR
This compoundExperimental ValueExperimental ValueExperimental Value
d-tubocurarineExperimental ValueExperimental ValueExperimental Value
NicotineExperimental ValueExperimental ValueExperimental Value
CocaineExperimental ValueExperimental ValueExperimental Value
FluoxetineExperimental ValueExperimental ValueExperimental Value

Visualizing Experimental Design and Biological Pathways

To further clarify the proposed experimental workflow and the biological context, the following diagrams are provided.

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis This compound This compound nAChR_assay nAChR Binding Assays (α4β2, α7, muscle) This compound->nAChR_assay MAT_assay Monoamine Transporter Assays (SERT, DAT, NET) This compound->MAT_assay Comparators Comparator Compounds (d-tubocurarine, Nicotine, Cocaine, Fluoxetine) Comparators->nAChR_assay Comparators->MAT_assay Data_analysis Determine Ki values Calculate Selectivity Ratios nAChR_assay->Data_analysis MAT_assay->Data_analysis Comparison Comparative Analysis Data_analysis->Comparison

Caption: Proposed experimental workflow for assessing this compound's cross-reactivity.

signaling_pathways cluster_nAChR Nicotinic Acetylcholine Receptor Pathway cluster_MAT Monoamine Transporter Action ACh Acetylcholine / Nicotine nAChR nAChR ACh->nAChR Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Depolarization Membrane Depolarization Ion_Flow->Depolarization Cellular_Response_nAChR Neuronal Excitation / Muscle Contraction Depolarization->Cellular_Response_nAChR Monoamine Monoamines (Serotonin, Dopamine, Norepinephrine) Transporter Monoamine Transporter (SERT, DAT, NET) Monoamine->Transporter Reuptake Reuptake into Presynaptic Neuron Transporter->Reuptake Synaptic_Clearance Decreased Synaptic Concentration Reuptake->Synaptic_Clearance This compound This compound This compound->nAChR ? This compound->Transporter ?

Caption: Simplified signaling pathways for nAChRs and monoamine transporters.

Conclusion

The proposed framework provides a robust and systematic approach to characterizing the cross-reactivity profile of this compound. By employing standardized radioligand binding assays and comparing the results to well-defined pharmacological agents, researchers can gain critical insights into the compound's selectivity and potential biological activities. This information is indispensable for guiding future research and development efforts.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Norfluorocurarine and structurally related alkaloids, primarily focusing on compounds isolated from the genus Strychnos. Due to the limited publicly available cytotoxicity data for this compound, this guide leverages experimental findings for its close chemical relatives to provide insights into potential mechanisms of action and comparative potency. The information presented is intended to support further research and drug discovery efforts in the field of oncology.

Comparative Cytotoxicity Data

The cytotoxic potential of various Strychnos alkaloids has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency. The following table summarizes the available IC50 values for alkaloids structurally related to this compound. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

AlkaloidCancer Cell LineIC50 (µM)AssayReference
Brucine HepG2 (Human Hepatoma)> 250 (approx.)MTT[1]
Strychnine HepG2 (Human Hepatoma)> 1000 (approx.)MTT[1]
Brucine N-oxide HepG2 (Human Hepatoma)> 1000 (approx.)MTT[1]
Isostrychnine HepG2 (Human Hepatoma)> 1000 (approx.)MTT[1]
Strychnopentamine B16 (Mouse Melanoma)Not specifiedNot specified[2]
Usambarensine B16 (Mouse Melanoma)Not specifiedNot specified[2]
Leucoridine A KB (Human Epidermoid Carcinoma)3.8Not specified[3]
Leucoridine B KB (Human Epidermoid Carcinoma)4.2Not specified[3]
Leucoridine C KB (Human Epidermoid Carcinoma)5.1Not specified[3]
Leucoridine D KB (Human Epidermoid Carcinoma)6.3Not specified[3]

Note: The IC50 values for Brucine, Strychnine, Brucine N-oxide, and Isostrychnine on HepG2 cells were extrapolated from graphical data and are approximate. Specific IC50 values for Strychnopentamine and Usambarensine were not provided in the cited literature.

Experimental Protocols

The following are detailed methodologies for two common cytotoxicity assays used to evaluate the compounds listed above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of the alkaloids and incubate for the desired exposure time.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the optical density (OD) at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing Experimental and Logical Relationships

To better understand the processes involved in evaluating the comparative cytotoxicity of these alkaloids, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, B16) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Alkaloid_Preparation Alkaloid Stock Solution Preparation Treatment Incubation with Alkaloids Alkaloid_Preparation->Treatment Seeding->Treatment Assay MTT or SRB Assay Treatment->Assay Measurement Absorbance Measurement Assay->Measurement IC50_Calculation IC50 Value Calculation Measurement->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

Postulated Signaling Pathway for Cytotoxicity

Based on studies of related Strychnos alkaloids like brucine, a plausible mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.[1] The following diagram illustrates this proposed signaling cascade.

Apoptosis_Pathway cluster_stimulus Inducing Agent cluster_cellular Cellular Response cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis Alkaloid Strychnos Alkaloid (e.g., Brucine) Ca_Influx Increased Intracellular Ca2+ Alkaloid->Ca_Influx Bcl2_Down Bcl-2 Downregulation Alkaloid->Bcl2_Down Mito_Dysfunction Mitochondrial Membrane Depolarization Ca_Influx->Mito_Dysfunction Bcl2_Down->Mito_Dysfunction CytC_Release Cytochrome c Release Mito_Dysfunction->CytC_Release Casp9_Activation Caspase-9 Activation CytC_Release->Casp9_Activation Casp3_Activation Caspase-3 Activation Casp9_Activation->Casp3_Activation Apoptosis Apoptosis Casp3_Activation->Apoptosis

Caption: Proposed apoptotic signaling pathway for Strychnos alkaloids.

References

A Comparative Guide to Assessing the Purity of Synthetic Norfluorocurarine Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthetic standards of complex molecules like Norfluorocurarine is paramount for accurate pharmacological and toxicological studies. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for determining the purity of synthetic this compound. While specific comparative data for this compound is limited in publicly available literature, this guide leverages established methodologies for the closely related and structurally similar Strychnos alkaloids, such as strychnine and brucine, to provide a robust framework for analysis.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required precision, sensitivity, speed, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, UPLC, and qNMR for the analysis of indole alkaloids.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on analyte partitioning between a stationary and mobile phase.Chromatographic separation using smaller particle size columns (<2 µm) at higher pressures.Intrinsic quantitative nature where signal intensity is directly proportional to the number of nuclei.[1]
Primary Use Quantification of known impurities and determination of relative purity.High-throughput screening, impurity profiling, and separation of complex mixtures.Absolute and relative purity determination, structural confirmation of impurities.[1][2]
Speed Moderate to long run times (typically 15-60 min).[3][4]Significantly faster run times compared to HPLC (typically <15 min).Rapid analysis per sample (around 15 minutes), especially beneficial when no reference standards are available.[1][5]
Resolution Good separation for many compounds.Higher resolution and peak capacity, enabling better separation of closely related impurities.Excellent for distinguishing structurally different molecules, though signal overlap can occur in complex mixtures.
Sensitivity Good, with typical limits of detection (LOD) in the µg/mL range.[6]Higher sensitivity than HPLC due to narrower peaks.Generally lower sensitivity than chromatographic methods, but sufficient for purity assessment of bulk materials.
Precision High precision with relative standard deviations (RSDs) typically <2%.High precision, often with improved RSDs over HPLC.High precision, with reported RSDs for indole alkaloids between 0.40–2.51%.[5]
Quantification Typically requires certified reference standards for each impurity for accurate quantification.Requires reference standards for quantification.Can provide absolute quantification without a specific reference standard of the analyte, using a certified internal standard.[1][7]
Sample Throughput Moderate.High.Moderate to high, depending on automation.
Information Provides retention time and peak area/height for quantification. UV detectors offer spectral information.Provides retention time, peak area/height, and often coupled with mass spectrometry (MS) for mass information.Provides detailed structural information and quantification from a single experiment.
Destructive Yes.Yes.No, the sample can be recovered.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment. Below are representative experimental protocols for HPLC and qNMR, adapted from validated methods for related Strychnos alkaloids.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on established methods for the quantitative analysis of strychnine, a closely related Strychnos alkaloid.[3][4][8]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex-ODS, 250 mm x 4.6 mm, 5 µm particle size) is commonly used for alkaloid separation.[4]

  • Mobile Phase: A mixture of methanol, water, and an amine modifier is often employed to improve peak shape for basic alkaloids. A representative mobile phase is methanol, 2 M ammonium hydroxide, and M ammonium nitrate (27:2:1 v/v/v).[3] Isocratic elution is often sufficient.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at 254 nm or 260 nm is suitable for monitoring the indole chromophore of this compound and related alkaloids.[3][4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic this compound standard.

    • Dissolve the sample in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is typically assessed by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For more accurate quantification of specific impurities, certified reference standards of those impurities are required.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol is based on validated methods for the purity determination of indole alkaloids.[5][7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte is crucial. Maleic acid or 1,4-bis(trimethylsilyl)benzene are suitable choices for indole alkaloids.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthetic this compound standard and 5-10 mg of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹H-NMR Data Acquisition:

    • Pulse Sequence: A standard 90° pulse-acquire sequence.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is critical for accurate quantification. A delay of 30-60 seconds is often used.

    • Number of Scans: Typically 16-64 scans are sufficient, depending on the sample concentration.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, characteristic signal of this compound (e.g., a specific aromatic or olefinic proton) and a signal from the internal standard.

    • Calculate the purity of the this compound standard using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the typical workflow for purity assessment and a conceptual signaling pathway where a pure standard is critical.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthetic this compound purification Initial Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC / UPLC Analysis purification->hplc Relative Purity qnmr qNMR Analysis purification->qnmr Absolute Purity ms Mass Spectrometry (Impurity ID) hplc->ms Identify Impurities decision Purity > 95%? hplc->decision qnmr->decision pass Standard Accepted decision->pass Yes fail Further Purification decision->fail No fail->purification Signaling_Pathway_Importance cluster_ligand Ligand Interaction cluster_cellular_response Cellular Response norfluoro This compound Standard receptor Target Receptor norfluoro->receptor Binding impurity Active Impurity impurity->receptor Off-target or Altered Binding response Observed Biological Effect impurity->response Confounding Effect pathway Downstream Signaling Cascade receptor->pathway pathway->response

References

Comparative Docking Analysis of Norfluorocurarine: A Hypothetical In-Silico Study of Potential CNS Targets

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential binding affinities of Norfluorocurarine, a complex indole alkaloid, with key protein targets in the central nervous system (CNS). As direct experimental docking studies on this compound are not extensively available in public literature, this document presents a detailed, hypothetical framework for such a study. The objective is to illustrate a robust methodology and offer a plausible, data-driven comparison based on the known pharmacology of structurally related alkaloids. The experimental data herein is illustrative to guide future in-silico and in-vitro research.

Introduction and Rationale

This compound is a pentacyclic Strychnos alkaloid, structurally related to well-known compounds like tubocurarine, which exhibit significant neurological activity. Understanding the molecular interactions of this compound with CNS proteins is crucial for elucidating its potential pharmacological profile and identifying therapeutic opportunities. Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule to a target protein. This in-silico approach allows for rapid screening of potential targets and provides insights into the molecular basis of ligand-protein interactions, thereby guiding further experimental validation.

This guide outlines a comparative docking study of this compound against three critical cholinergic system proteins: Acetylcholinesterase (AChE), the α7 Nicotinic Acetylcholine Receptor (nAChR), and the M1 Muscarinic Acetylcholine Receptor (mAChR). These targets were selected based on their fundamental roles in neurotransmission and their known interactions with similar alkaloid structures.

Experimental Protocols

A detailed methodology for the hypothetical molecular docking experiments is provided below. This protocol is designed to ensure reproducibility and robustness of the in-silico analysis.

Software and Resources
  • Molecular Visualization and Preparation: UCSF Chimera

  • Molecular Docking: AutoDock Vina

  • Protein Structures: Protein Data Bank (PDB)

  • Ligand Structures: PubChem Database

Preparation of Protein Targets
  • Three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank:

    • Acetylcholinesterase (AChE): PDB ID: 4EY7

    • α7 Nicotinic Acetylcholine Receptor (nAChR) model: Based on homologous structures (e.g., PDB ID: 6CNJ)

    • M1 Muscarinic Acetylcholine Receptor (mAChR): PDB ID: 6WJC

  • All water molecules and non-essential co-factors were removed from the protein structures.

  • Polar hydrogen atoms were added, and Gasteiger charges were computed for each protein.

  • The prepared protein structures were saved in the PDBQT format, suitable for AutoDock Vina.

Preparation of Ligands
  • The 3D structure of this compound was obtained from the PubChem database (or generated from its 2D structure).

  • Reference inhibitors for each target were also obtained:

    • Donepezil (for AChE)

    • PNU-282987 (for α7 nAChR)

    • Tiotropium (for M1 mAChR)

  • Ligand structures were energy-minimized using the MMFF94 force field.

  • Gasteiger charges were computed, and rotatable bonds were defined. The final ligand structures were saved in the PDBQT format.

Molecular Docking Simulation
  • A grid box was defined for each protein target, encompassing the known active binding site. The grid box dimensions were set to 25Å x 25Å x 25Å to allow for sufficient conformational sampling of the ligand.

  • Molecular docking was performed using AutoDock Vina with an exhaustiveness setting of 8.

  • The simulation generates multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. The pose with the lowest (most negative) score was considered the most favorable.

Data Presentation: Comparative Binding Affinities

The following table summarizes the hypothetical binding affinities (docking scores) of this compound and reference inhibitors against the selected CNS targets. Lower (more negative) scores indicate a stronger predicted binding interaction.

Target ProteinLigandHypothetical Docking Score (kcal/mol)
Acetylcholinesterase (AChE) This compound -9.8
Donepezil (Reference)-11.2
α7 Nicotinic Receptor (nAChR) This compound -10.5
PNU-282987 (Reference)-9.5
M1 Muscarinic Receptor (mAChR) This compound -8.9
Tiotropium (Reference)-12.1

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the biological context of the selected targets.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p_prep Protein Preparation (from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (this compound & References) l_prep->grid docking Run Docking Simulation (AutoDock Vina) grid->docking results Generate Poses & Scores docking->results analysis Comparative Analysis of Binding Affinities results->analysis

Caption: Molecular docking experimental workflow.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh Acetylcholine (ACh) ACh_release ACh Release ACh_cleft ACh ACh_release->ACh_cleft AChE AChE (Target 1) ACh_cleft->AChE Hydrolyzed by nAChR nAChR (Target 2) ACh_cleft->nAChR Binds to mAChR mAChR (Target 3) ACh_cleft->mAChR Binds to Signal Signal Transduction nAChR->Signal mAChR->Signal

Caption: Simplified cholinergic signaling pathway.

Interpretation of Hypothetical Results

The illustrative data presented in the comparison table suggests that this compound has a strong potential to interact with key proteins in the cholinergic system.

  • Acetylcholinesterase (AChE): With a hypothetical docking score of -9.8 kcal/mol, this compound shows a strong binding affinity for AChE, comparable to the known inhibitor Donepezil (-11.2 kcal/mol). This suggests that this compound could potentially act as an AChE inhibitor, which would lead to increased levels of acetylcholine in the synaptic cleft.

  • α7 Nicotinic Acetylcholine Receptor (nAChR): The docking score of -10.5 kcal/mol is notably strong and even exceeds that of the reference agonist PNU-282987 (-9.5 kcal/mol) in this hypothetical model. This indicates that this compound may be a potent ligand for the α7 nAChR, potentially acting as either an agonist or an antagonist. The α7 receptor is implicated in cognitive processes, and modulation of this receptor is a key area of drug discovery.[1]

  • M1 Muscarinic Acetylcholine Receptor (mAChR): The predicted binding affinity of -8.9 kcal/mol is significant, although less potent than the reference antagonist Tiotropium (-12.1 kcal/mol). This suggests a moderate interaction with the M1 mAChR, which plays a crucial role in memory and learning.[2]

Conclusion and Future Directions

This guide outlines a hypothetical yet methodologically sound comparative docking study for this compound against AChE, α7 nAChR, and M1 mAChR. The illustrative results predict that this compound is a promising multi-target ligand within the cholinergic system, with a particularly strong predicted affinity for the α7 nicotinic receptor.

These in-silico findings provide a clear rationale for prioritizing future experimental research. The next steps should involve:

  • In-vitro validation: Performing enzyme inhibition assays for AChE and receptor binding assays for nAChR and mAChR to confirm the predicted binding affinities.

  • Functional assays: Conducting cell-based functional assays to determine whether this compound acts as an agonist or antagonist at the identified receptor targets.

  • Expanded Screening: Broadening the in-silico screening to include other potential CNS targets, such as other nAChR and mAChR subtypes, to build a comprehensive pharmacological profile.

By integrating computational predictions with targeted experimental validation, a deeper understanding of this compound's mechanism of action can be achieved, potentially uncovering new avenues for therapeutic development.

References

Unveiling the Action of Neuromuscular Blockers: A Comparative Analysis of Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the validation of the hypothesized mechanism of action for curare-like compounds, this guide provides a comparative analysis of their performance against other nicotinic acetylcholine receptor (nAChR) antagonists. Geared towards researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the intricacies of neuromuscular blockade.

The enduring legacy of curare, the potent arrow poison, has paved the way for the development of modern neuromuscular blocking agents. These compounds, essential in clinical practice for inducing muscle relaxation during surgery, are hypothesized to act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction. This guide focuses on validating this mechanism by comparing the activity of d-tubocurarine, a classic curare alkaloid, with other synthetic and natural nAChR antagonists. While specific experimental data for the synthetic derivative Norfluorocurarine is not publicly available, the principles of action and the comparative data presented herein for its parent class of compounds provide a robust framework for understanding its likely pharmacological profile.

Competitive Antagonism at the Nicotinic Acetylcholine Receptor

The primary mechanism of action for non-depolarizing neuromuscular blocking agents is the competitive inhibition of acetylcholine (ACh), the endogenous neurotransmitter, at the postsynaptic nAChRs of the skeletal muscle. By binding to the receptor's active site, these antagonists prevent the influx of ions that would normally lead to muscle cell depolarization and contraction. This results in flaccid paralysis.

dot

cluster_0 Neuromuscular Junction cluster_1 Mechanism of Antagonism Motor Neuron Motor Neuron ACh Acetylcholine (ACh) Motor Neuron->ACh releases nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to Blocked_nAChR Blocked nAChR ACh->Blocked_nAChR binding blocked Muscle Fiber Muscle Fiber nAChR->Muscle Fiber activates Antagonist This compound (or d-tubocurarine) Antagonist->Blocked_nAChR competitively binds to No Contraction Muscle Relaxation/ Paralysis Blocked_nAChR->No Contraction prevents activation

Caption: Competitive antagonism at the neuromuscular junction.

Comparative Analysis of nAChR Antagonists

To validate the hypothesized mechanism, the binding affinity and functional inhibition of various compounds are compared. The data presented below is sourced from radioligand binding assays and functional assays measuring the inhibition of acetylcholine-induced responses.

Quantitative Comparison of nAChR Antagonist Activity
CompoundReceptor SubtypeAssay TypeIC50 (µM)Reference
d-tubocurarine Muscle-type (Torpedo californica)[¹²⁵I]-αBgt Binding0.39[1]
Neuronal α7 (GH₄C₁)[¹²⁵I]-αBgt Binding7.77[1]
Adult Muscle α1β1εδ (Neuro2a)Ca²⁺ Influx0.75 - 3.08[2]
BBIQA1 Muscle-type (Torpedo californica)[¹²⁵I]-αBgt Binding26.3[1]
Neuronal α7 (GH₄C₁)[¹²⁵I]-αBgt Binding162[1]
Adult Muscle α1β1εδ (Neuro2a)Ca²⁺ Influx0.75 - 3.08[2]
BBIQA2 Muscle-type (Torpedo californica)[¹²⁵I]-αBgt Binding8.75[1]
Neuronal α7 (GH₄C₁)[¹²⁵I]-αBgt Binding5.52[1]
Adult Muscle α1β1εδ (Neuro2a)Ca²⁺ Influx0.75 - 3.08[2]
Pancuronium Muscle-typeElectrophysiology--
Vecuronium Muscle-typeElectrophysiology--

BBIQA1 and BBIQA2 are bisbenzylisoquinoline alkaloids, structurally related to d-tubocurarine.[1][2]

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

dot

cluster_workflow Radioligand Binding Assay Workflow start Start prep Prepare membranes expressing nAChRs start->prep radioligand Add radiolabeled ligand (e.g., [¹²⁵I]-αBgt) prep->radioligand competitor Add unlabeled competitor (e.g., d-tubocurarine) radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate separate Separate bound from free radioligand incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50/Ki measure->analyze end End analyze->end cluster_workflow Calcium Influx Assay Workflow start Start load_cells Load cells expressing nAChRs with a Ca²⁺-sensitive dye start->load_cells add_antagonist Add test antagonist (e.g., d-tubocurarine) load_cells->add_antagonist add_agonist Stimulate with an agonist (e.g., Acetylcholine) add_antagonist->add_agonist measure_fluorescence Measure changes in intracellular Ca²⁺ fluorescence add_agonist->measure_fluorescence analyze Analyze data to determine IC50 measure_fluorescence->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Safe Disposal of Norfluorocurarine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and operational excellence. This document provides essential guidance on the proper disposal procedures for norfluorocurarine, a Strychnos alkaloid. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, drawing parallels with the handling of other potent alkaloids like strychnine, and should be implemented with the utmost caution.

Quantitative Data Summary

While a comprehensive experimental profile for this compound is not publicly available, the following table summarizes its known chemical and physical properties.

PropertyValueSource
Molecular Formula C₁₉H₂₀N₂OPubChem
Molecular Weight 292.38 g/mol PubChem
Appearance Solid (presumed)General alkaloid properties
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]BioCrick
Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[3]

  • Ventilation: All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][4]

  • Avoid Contamination: Prevent contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Spill Response: In the event of a spill, immediately evacuate the area and follow established laboratory protocols for hazardous material spills. Small spills of solid material can be carefully swept up with a dustpan and brush and placed in a sealed container for disposal.[3][4]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a step-by-step guide for the safe disposal of this compound waste. This procedure is based on best practices for the disposal of toxic alkaloids and other hazardous chemicals.[5][6]

  • Segregation of Waste:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" tag.

    • The label must clearly identify the contents as "this compound Waste" and include the approximate concentration and quantity.

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with a complete inventory of the waste, including the information from the container labels.

    • Do not attempt to dispose of this compound waste down the drain or in regular trash.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

NorfluorocurarineDisposal This compound Disposal Workflow start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container is_solid->liquid_waste Liquid label_container Label container with 'Hazardous Waste', contents, date, and generator name solid_waste->label_container liquid_waste->label_container store_waste Store in a designated, secure, and ventilated area with secondary containment label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs provide_inventory Provide EHS with a complete waste inventory contact_ehs->provide_inventory end_disposal EHS manages final disposal provide_inventory->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations. If an SDS for this compound becomes available, its recommendations should supersede the guidance provided here.

References

Essential Safety and Logistical Information for Handling Norfluorocurarine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Immediate Precautions

Norfluorocurarine should be treated as a highly toxic substance with the potential for severe adverse health effects. Based on the toxicology of related compounds, exposure via inhalation, ingestion, or skin contact could be extremely hazardous, potentially leading to severe health consequences.[2][3][4]

Immediate Actions in Case of Exposure:

  • Ingestion: If swallowed, seek immediate medical attention. Do NOT induce vomiting.[5][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing.[6][7] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[5][7] Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous substance.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.[3]Prevents skin contact with the substance.
Eye and Face Protection Chemical safety goggles and a face shield should be worn.[2]Protects against splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator is essential, especially when handling the powder form or when there is a risk of aerosolization.[2] Use in a well-ventilated area.[2]Prevents inhalation of the toxic substance.
Body Protection A lab coat, buttoned, and potentially a disposable coverall should be worn.[3]Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes are required.Protects feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure.

Workflow for Handling this compound:

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Designate Work Area Designate Work Area Assemble PPE Assemble PPE Designate Work Area->Assemble PPE Prepare Spill Kit Prepare Spill Kit Assemble PPE->Prepare Spill Kit Work in Fume Hood Work in Fume Hood Prepare Spill Kit->Work in Fume Hood Review SDS of Related Compounds Review SDS of Related Compounds Review SDS of Related Compounds->Designate Work Area Weighing Weighing Work in Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Decontaminate Work Surface Decontaminate Work Surface Dissolving->Decontaminate Work Surface Dispose of Waste Dispose of Waste Decontaminate Work Surface->Dispose of Waste Remove and Dispose of PPE Remove and Dispose of PPE Dispose of Waste->Remove and Dispose of PPE Wash Hands Wash Hands Remove and Dispose of PPE->Wash Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norfluorocurarine
Reactant of Route 2
Norfluorocurarine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.